2-Bromo-5-methylpyridin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-methyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-3-8-6(7)2-5(4)9/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIFSEXUUUZXSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227570-72-0 | |
| Record name | 2-bromo-5-methylpyridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-5-methylpyridin-4-ol for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Pyridine Scaffold
In the landscape of modern medicinal chemistry and drug discovery, substituted pyridine derivatives represent a cornerstone of molecular design. Among these, 2-Bromo-5-methylpyridin-4-ol has emerged as a heterocyclic building block with significant potential for the synthesis of novel therapeutic agents. Its unique arrangement of a reactive bromine atom, a methyl group, and a hydroxyl group on the pyridine core offers a versatile platform for structural elaboration and the introduction of diverse pharmacophoric elements. This guide provides a comprehensive overview of the known properties, safety considerations, and potential applications of this compound, designed to empower researchers in their quest for innovative pharmaceuticals.
Chemical Identity and Core Properties
The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental properties. This compound is identified by the CAS number 1227570-72-0.[1][2][3][4][5][6][7][8][9][10][11][12] The table below summarizes its key chemical and physical identifiers.
| Property | Value | Source(s) |
| CAS Number | 1227570-72-0 | [1][2][3][4][5][6][7][8][9][10][11][12] |
| Molecular Formula | C6H6BrNO | [2][3][4] |
| Molecular Weight | 188.02 g/mol | [2][4] |
| SMILES Code | CC1=CN=C(Br)C=C1O | [2] |
| Isomeric SMILES | CC1=CNC(=CC1=O)Br | [4] |
| InChI Key | DKIFSEXUUUZXSX-UHFFFAOYSA-N | [13] |
| Appearance | White to off-white solid/powder (Typical for similar compounds) | General Knowledge |
| Purity | Typically ≥95% | [7][11] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Safety and Handling: A Prudent Approach
While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, a prudent approach to its handling can be derived from the safety profiles of structurally similar compounds, such as its isomer, 2-Bromo-5-methylpyridine. Researchers should treat this compound with a high degree of caution and handle it in a well-ventilated fume hood at all times.
General Safety Precautions (based on related compounds):
-
Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[14][15][16]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.
-
Handling: Avoid inhalation of dust. Prevent contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[15][16]
The following DOT diagram outlines a standard workflow for the safe handling of chemical reagents like this compound.
Caption: A generalized workflow for the safe handling of chemical reagents.
Synthesis and Reactivity: A Chemist's Perspective
The synthesis of this compound is not extensively detailed in publicly available literature. However, its structure suggests that it can be a valuable intermediate in a variety of chemical transformations. The bromine atom at the 2-position is susceptible to nucleophilic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The hydroxyl group at the 4-position can undergo O-alkylation, O-acylation, or be converted to other functional groups.
A plausible synthetic approach could involve the bromination of a suitable 5-methylpyridin-4-ol precursor. The following diagram illustrates a conceptual synthetic pathway.
Caption: A conceptual synthetic pathway for this compound.
Applications in Drug Discovery and Development
The true value of this compound lies in its potential as a scaffold for the synthesis of biologically active molecules. The pyridine core is a privileged structure in medicinal chemistry, found in numerous approved drugs. The presence of multiple functional groups allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.
Potential Therapeutic Areas:
While specific examples for this exact molecule are scarce in the literature, derivatives of similar brominated pyridines have been investigated in a range of therapeutic areas, including:
-
Oncology: As precursors to kinase inhibitors.
-
Neuroscience: For the development of agents targeting central nervous system disorders.
-
Infectious Diseases: As a scaffold for novel antibacterial and antiviral compounds.
The following diagram illustrates the central role of this compound as a starting material in a drug discovery workflow.
Caption: Role of this compound in a drug discovery workflow.
Spectroscopic Characterization
While specific spectral data is not publicly available, researchers can expect to characterize this compound using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts would be influenced by the electron-withdrawing bromine and hydroxyl groups.
-
¹³C NMR would provide information on the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (188.02 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for the O-H stretch of the hydroxyl group and C-Br stretching vibrations.
Conclusion
This compound is a promising, yet not extensively characterized, building block for synthetic and medicinal chemistry. Its versatile structure, featuring multiple points for chemical modification, makes it an attractive starting material for the development of novel small molecules with potential therapeutic applications. While detailed information on its synthesis and biological activity remains to be fully elucidated in the public domain, this guide provides a foundational understanding of its properties and potential, encouraging further exploration by the scientific community. As with any chemical reagent, a strong emphasis on safety and proper handling is paramount for its successful and responsible utilization in research and development.
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An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-methylpyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Chemistry
2-Bromo-5-methylpyridin-4-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a bromine atom, a methyl group, and a hydroxyl group on a pyridine core, presents a unique combination of functionalities. This arrangement offers multiple avenues for chemical modification, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of these groups influences the molecule's electronic properties, reactivity, and intermolecular interactions, all of which are critical considerations in drug design and development. This guide provides a comprehensive analysis of the physicochemical properties of this compound, with a focus on its structural aspects, spectral characteristics, and the pivotal role of tautomerism in defining its behavior.
Molecular Structure and Tautomerism: A Tale of Two Forms
The chemical structure of this compound is defined by a pyridine ring substituted at the 2, 4, and 5 positions. However, a crucial aspect of its chemistry is the existence of a tautomeric equilibrium between the pyridin-4-ol (hydroxy) form and the pyridin-4(1H)-one (keto) form. This phenomenon is characteristic of 2- and 4-hydroxypyridines.[1][2][3]
In the gas phase, the hydroxy tautomer of 4-hydroxypyridine is favored, while in solution and the solid state, the equilibrium generally shifts towards the more stable pyridone form.[2][4] This preference for the pyridone tautomer in condensed phases is attributed to its aromaticity, which is maintained through the delocalization of the nitrogen lone pair, and the stability conferred by the strong carbon-oxygen double bond.[3] Intermolecular hydrogen bonding in the solid state also plays a significant role in stabilizing the pyridone form.[1]
For this compound, this equilibrium can be represented as follows:
Caption: Tautomeric equilibrium of this compound.
It is important to note that while the compound is often named as a pyridin-4-ol, its properties in solid and solution phases are likely dominated by the pyridin-4-one tautomer.
Physicochemical Properties: A Summary
| Property | Value | Source |
| CAS Number | 1227570-72-0 | [5][6][7] |
| Molecular Formula | C₆H₆BrNO | [8] |
| Molecular Weight | 188.02 g/mol | [8] |
| Predicted XlogP | 1.4 | [8] |
| Monoisotopic Mass | 186.96329 Da | [8] |
For comparative purposes, the experimental melting and boiling points of some isomeric and related compounds are presented below. This data can provide an approximate range for the expected physical properties of this compound, which is likely to be a solid at room temperature with a relatively high melting point due to the potential for hydrogen bonding in its pyridone tautomeric form.
| Compound | Melting Point (°C) | Boiling Point (°C) |
| 2-Bromo-5-methylpyridine | 41-43 | 95-96 @ 12.5 mmHg |
| 2-Amino-5-bromo-4-methylpyridine | 148-151 | - |
| 5-Bromo-2-hydroxy-4-methylpyridine | 198-202 | - |
Spectral Analysis: Elucidating the Structure
While specific, verified spectra for this compound are not publicly available, chemical suppliers indicate the existence of NMR and mass spectrometry data.[5][9] The expected spectral features can be predicted based on its structure and the analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure. The presence of the tautomeric equilibrium may lead to spectra that are an average of both forms or show distinct signals for each tautomer depending on the solvent and temperature.
-
¹H NMR: The spectrum is expected to show signals for the two aromatic protons on the pyridine ring, the methyl protons, and the N-H proton of the pyridone tautomer or the O-H proton of the pyridinol tautomer. The chemical shifts of the ring protons will be influenced by the electron-withdrawing bromine atom and the electron-donating methyl and hydroxyl/oxo groups.
-
¹³C NMR: The spectrum should display six distinct carbon signals. The chemical shift of the carbon at the 4-position will be particularly informative in determining the dominant tautomeric form, with a C=O carbon in the pyridone form resonating significantly downfield compared to a C-OH carbon in the pyridinol form.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. For the dominant pyridone tautomer, a strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1650-1600 cm⁻¹. The N-H stretching vibration would appear as a broader band in the 3400-3200 cm⁻¹ region. For the pyridinol tautomer, a broad O-H stretching band would be expected around 3400-3200 cm⁻¹, and C=N and C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Predicted m/z values for common adducts have been calculated.[8]
Synthesis and Reactivity
The synthesis of this compound is not extensively detailed in publicly available literature. However, a plausible synthetic route could involve the diazotization of 2-amino-5-bromo-4-methylpyridine followed by hydrolysis. A patent for the synthesis of a related compound, 5-bromo-2-methyl-4-hydroxypyridinecarboxylate, utilizes 2-amino-5-bromo-4-methylpyridine as a starting material.[10]
The reactivity of this compound is dictated by its functional groups. The bromine atom at the 2-position is susceptible to nucleophilic substitution and can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the introduction of a wide range of substituents at this position, making it a versatile intermediate for building molecular complexity. The hydroxyl/oxo group and the methyl group also offer sites for further chemical modification.
Experimental Protocols: A General Approach to Characterization
While specific experimental protocols for this compound are not available, the following outlines a general workflow for the analytical characterization of a novel substituted pyridine.
Caption: General workflow for the synthesis and characterization of a substituted pyridine.
Applications in Drug Discovery and Development
Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast number of approved drugs. The unique substitution pattern of this compound makes it an attractive scaffold for the development of novel therapeutic agents. The bromine atom serves as a versatile handle for introducing diverse chemical moieties through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The pyridone core is a known pharmacophore that can engage in hydrogen bonding interactions with biological targets. Derivatives of similar substituted pyridines have been investigated as kinase inhibitors and for other therapeutic applications.[11][12]
Conclusion
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An In-depth Technical Guide to the Structural Elucidation of 2-Bromo-5-methylpyridin-4-ol
Foreword
In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, substituted pyridines are of paramount importance, serving as versatile scaffolds for a vast array of biologically active molecules. 2-Bromo-5-methylpyridin-4-ol, with its unique arrangement of a reactive bromine atom, a nucleophilic hydroxyl group, and a methyl substituent, represents a key intermediate for chemical synthesis.[1] The unequivocal confirmation of its molecular structure is a non-negotiable prerequisite for its use in any research or development pipeline.
This technical guide provides a comprehensive, multi-faceted strategy for the structural elucidation of this compound. Moving beyond a simple recitation of techniques, this document delves into the causality behind experimental choices, presenting an integrated workflow where each analytical method serves to validate the others. It is designed for the practicing researcher, scientist, and drug development professional, offering not just data, but a logical framework for achieving absolute structural confidence.
Initial Assessment: Molecular Formula and Isotopic Signature via Mass Spectrometry
The foundational step in any structural elucidation is the confirmation of the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing an exact mass that validates the elemental composition.
Causality of Technique Selection
For a polar, non-volatile molecule like this compound, a soft ionization technique is essential to prevent fragmentation and preserve the molecular ion.[2] Electrospray Ionization (ESI) is the method of choice, as it gently generates charged ions from solution, making it ideal for subsequent mass analysis.[2]
Anticipated Spectrometric Data
The most critical diagnostic feature is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[3] This results in a characteristic doublet for any bromine-containing ion, with two peaks separated by 2 m/z units (e.g., [M]⁺˙ and [M+2]⁺˙) of nearly equal intensity.[4][5] This pattern is an unambiguous indicator for the presence of a single bromine atom.
| Parameter | Predicted Value | Source |
| Molecular Formula | C₆H₆BrNO | [6] |
| Monoisotopic Mass | 186.9633 Da | [6] |
| [M+H]⁺ Ion (HRMS) | 187.9706 Da | [6] |
| [M+H]⁺ Isotopic Peak | 189.9685 Da | N/A |
| Isotopic Peak Ratio | ~1:1 | [3] |
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation : Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Further dilute to a final concentration of ~1-10 µg/mL.[7]
-
Chromatographic Separation : Inject the sample into an HPLC system equipped with a reverse-phase C18 column.[8] A gradient elution using mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically employed to ensure good separation and ionization.[8]
-
Mass Spectrometer Conditions :
-
Data Analysis : Extract the mass spectrum for the chromatographic peak corresponding to the target compound. Verify the exact mass of the [M+H]⁺ ion and confirm the presence of the characteristic 1:1 [M+H]⁺ / [M+2+H]⁺ isotopic pattern.
Visualization: LC-MS Analytical Workflow
Caption: Integrated NMR strategy for structural confirmation.
Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.
Causality of Technique Selection
This technique is invaluable for quickly confirming the presence of the key O-H (or N-H) and potential C=O bonds, which are central to the pyridinol-pyridone tautomerism of the molecule.
Anticipated FTIR Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H / N-H Stretch | 3200 - 3600 | Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=O Stretch (Pyridone) | 1640 - 1690 | Strong |
| C=C and C=N Stretches | 1450 - 1640 | Medium-Strong |
Note: The presence of a strong band in the C=O region would provide compelling evidence for the pyridin-4-one tautomer being the dominant form, at least in the solid state. [9]The C=C and C=N stretches are characteristic of the pyridine ring. [10]
Experimental Protocol: KBr Pellet Method
-
Preparation : Add 1-2 mg of the solid sample to approximately 200 mg of dry, spectroscopic-grade KBr powder. [11]2. Mixing : Thoroughly grind the mixture in an agate mortar and pestle to create a homogeneous powder and reduce particle size, which minimizes radiation scattering. [11]3. Pellet Formation : Place the mixture into a pellet die and apply 8-10 tons of pressure with a hydraulic press to form a thin, transparent disc. [11]4. Data Acquisition : Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
Integrated Structural Verification
The power of this multi-technique approach lies in its self-validating nature. Each piece of data corroborates the others, building an unshakeable case for the final structure.
Caption: Integrated workflow showing how multiple analytical techniques converge to validate the chemical structure.
Conclusion
The structural elucidation of this compound is not accomplished by a single technique but by the logical synthesis of data from orthogonal analytical methods. Mass spectrometry confirms the elemental formula and the presence of bromine. FTIR spectroscopy identifies the key functional groups and provides insight into the molecule's tautomeric state. Finally, a suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity, confirming the precise substitution pattern on the pyridine ring. When combined, these methods provide a rigorous, cross-validated confirmation of the structure, ensuring the scientific integrity required for its application in advanced research and development.
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A Comprehensive Technical Guide to the Synthesis of 2-Bromo-5-methylpyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of a robust and efficient synthesis pathway for 2-Bromo-5-methylpyridin-4-ol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presented methodology is designed to be both scientifically rigorous and practically applicable in a laboratory setting.
Introduction
Substituted pyridin-4-ols are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their inherent chemical versatility allows for further functionalization, making them key intermediates in the synthesis of complex pharmaceutical agents. This compound, in particular, offers multiple reactive sites for molecular elaboration, including a bromine atom amenable to various cross-coupling reactions and a hydroxyl group that can be further modified. This guide details a reliable two-step synthesis route starting from the readily available 2-amino-4-methylpyridine.
Strategic Overview of the Synthesis Pathway
The synthesis of this compound is strategically divided into two key transformations:
-
Regioselective Bromination: The introduction of a bromine atom at the 5-position of the pyridine ring.
-
Diazotization and Hydrolysis: The conversion of the amino group at the 2-position to a hydroxyl group.
This pathway is advantageous due to the high selectivity of the initial bromination step and the well-established reliability of the subsequent diazotization-hydrolysis sequence.
A Technical Guide to the Selection of Starting Materials for the Synthesis of 2-Bromo-5-methylpyridin-4-ol
Abstract
2-Bromo-5-methylpyridin-4-ol is a pivotal heterocyclic building block in medicinal chemistry and drug discovery, primarily utilized in the construction of complex, biologically active molecules. Its value stems from the strategic placement of a bromine atom, which is amenable to a wide array of cross-coupling reactions, a hydroxyl group that can modulate solubility and act as a hydrogen bond donor/acceptor, and a methyl group for steric and electronic tuning. This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, with a core focus on the critical evaluation of starting materials. We will dissect the strategic and mechanistic considerations behind each pathway, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most efficient and scalable route for their specific needs.
Strategic Overview: Retrosynthetic Analysis
The synthesis of a multi-substituted heterocycle like this compound demands careful planning to control regioselectivity. The target molecule exists in tautomeric equilibrium with 2-Bromo-5-methyl-4-pyridone, a factor that can influence both its synthesis and reactivity. A retrosynthetic analysis reveals several logical disconnections, pointing toward a few key classes of commercially available or readily accessible starting materials.
The primary challenge lies in the selective introduction of the bromine atom at the C2 position while managing the directing effects of the C4-hydroxyl and C5-methyl groups. The choice of starting material dictates the sequence of reactions and the overall efficiency of the synthesis.
Caption: Retrosynthetic pathways for this compound.
This guide will focus on pathways originating from these three strategic precursors, evaluating the merits and complexities of each approach.
Pathway Analysis and Experimental Protocols
Pathway A: Direct Bromination of 5-Methylpyridin-4-ol
Causality and Strategic Choice: This is arguably the most direct conceptual route. Starting with 5-methylpyridin-4-ol places two of the three required substituents in their correct positions. The synthesis is reduced to a single, regioselective bromination step. The C4-hydroxyl group is an electron-donating, activating group that directs electrophilic substitution to the ortho (C3, C5) and para (C2, C6 - relative to the nitrogen) positions. However, the C2 position is sterically accessible and electronically activated, making it a prime target for bromination.
Workflow Diagram:
Caption: Workflow for the direct bromination of 5-Methylpyridin-4-ol.
Comparative Data for Bromination:
| Brominating Agent | Solvent | Temperature | Typical Yield | Selectivity | Reference |
| N-Bromosuccinimide (NBS) | Acetonitrile/DMF | Room Temp. | ~80% | High for C2 | [1][2] |
| Bromine (Br₂) | Acetic Acid | 0°C to RT | 70-85% | Good, risk of over-bromination | [2] |
| Pyridinium Tribromide | Dichloromethane | Room Temp. | 75-90% | High, milder than Br₂ | N/A |
Experimental Protocol: Bromination using NBS
This protocol is adapted from established procedures for selective bromination of activated pyridine rings.[2]
-
Materials: 5-Methylpyridin-4-ol (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), N,N-Dimethylformamide (DMF, ~5 mL per gram of starting material), Deionized Water, Saturated Sodium Bicarbonate solution, Ethyl Acetate.
-
Equipment: Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, standard laboratory glassware for workup and purification.
-
Procedure:
-
In a round-bottom flask, dissolve 5-methylpyridin-4-ol (e.g., 5.0 g) in DMF. Cool the flask to 0°C using an ice bath.
-
In a separate beaker, dissolve NBS (1.05 eq) in a minimal amount of DMF.
-
Add the NBS solution dropwise to the cooled solution of the starting material over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into a beaker containing ice water (~10x the volume of DMF). This will precipitate the crude product.
-
Stir the slurry for 30 minutes, then filter the solid using a Buchner funnel.
-
Wash the solid thoroughly with cold water, followed by a small amount of cold ethyl acetate to remove highly soluble impurities.
-
-
Purification & Validation:
-
The crude solid is recrystallized from an ethanol/water mixture to yield the final product as a white to off-white solid.
-
The product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yield is approximately 80%.
-
Pathway B: Selective Bromination of 2,4-Dihydroxy-5-methylpyridine
Causality and Strategic Choice: 2,4-Dihydroxy-5-methylpyridine is a commercially available starting material that already contains the C4-hydroxyl and C5-methyl groups.[3][4] The synthetic task is to transform the C2-hydroxyl group into a bromine atom. A direct bromination is not feasible as it would likely occur at the C3 or C6 positions due to the powerful directing effect of two hydroxyl groups. The strategy, therefore, relies on converting the C2-hydroxyl into a better leaving group, which can then be displaced by a bromide. A common method for this transformation on pyridinols/pyridones is the use of phosphorus oxyhalides.
Workflow Diagram:
Caption: Synthesis from 2,4-Dihydroxy-5-methylpyridine.
Experimental Protocol: Halogenation using POBr₃
-
Materials: 2,4-Dihydroxy-5-methylpyridine (1.0 eq), Phosphorus oxybromide (POBr₃, 2.0-3.0 eq), Acetonitrile (solvent), Ice, Saturated Sodium Bicarbonate solution.
-
Equipment: Heavy-walled sealed tube or a flask equipped with a reflux condenser and drying tube, heating mantle, magnetic stirrer.
-
Procedure:
-
Caution: POBr₃ is highly corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.
-
To a dry flask, add 2,4-dihydroxy-5-methylpyridine (e.g., 2.5 g, 20 mmol).
-
Carefully add POBr₃ (e.g., 17.2 g, 60 mmol) portion-wise. The reaction can be exothermic.
-
Once the addition is complete, heat the mixture to 100-110°C and stir for 4-6 hours. The mixture will become a thick slurry.
-
Monitor the reaction by TLC (quenching an aliquot carefully with water and extracting with ethyl acetate).
-
After completion, cool the reaction mixture to room temperature and then very slowly and carefully pour it over crushed ice with vigorous stirring. This is a highly exothermic and hazardous step.
-
Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate until effervescence ceases and the pH is ~7-8.
-
The product will precipitate out of the solution. Filter the solid, wash extensively with water, and dry under vacuum.
-
-
Purification & Validation:
-
The crude product can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.
-
It is crucial to characterize the product thoroughly to ensure that the C4-hydroxyl group has not also been converted to a bromide. The aqueous workup typically hydrolyzes any unstable 4-bromo intermediate back to the more stable 4-pyridone tautomer.
-
Pathway C: A Less Favorable Route from 2-Amino-4-methylpyridine
Causality and Strategic Choice: While 2-amino-4-methylpyridine is an inexpensive and common starting material, its conversion to the target molecule is convoluted and inefficient. A plausible, yet problematic, route would involve:
-
Bromination: Electrophilic bromination of 2-amino-4-methylpyridine with NBS proceeds with high selectivity to yield 2-amino-5-bromo-4-methylpyridine.[1][2] The amino group is a powerful ortho-, para-director, and its influence, combined with the methyl group, strongly directs the bromine to the C5 position.
-
Conversion to Target: The subsequent conversion of 2-amino-5-bromo-4-methylpyridine to this compound requires two significant transformations: converting the C2-amino group to a C2-bromo group and the C4-methyl group to a C4-hydroxyl group. The latter transformation is particularly challenging to achieve in high yield without affecting the other substituents.
Given these challenges, this pathway is not recommended for routine laboratory synthesis. It serves as an important case study in synthetic planning, demonstrating that the most abundant starting material is not always the most efficient precursor.
Comparative Analysis of Starting Materials
| Feature | Pathway A (from 5-Methylpyridin-4-ol) | Pathway B (from 2,4-Dihydroxy-5-methylpyridine) | Pathway C (from 2-Amino-4-methylpyridine) |
| Starting Material Availability | Readily available | Commercially available[3][4] | Very common, inexpensive[1] |
| Number of Steps | 1 | 1 | 3+ (with challenging steps) |
| Overall Efficiency | High | Moderate to High | Low |
| Key Reagents | NBS, Br₂ | POBr₃ (Hazardous) | NBS, NaNO₂, H₂SO₄, Oxidizing agents |
| Safety & Handling | Standard; NBS is safer than Br₂ | High; POBr₃ is highly corrosive and water-reactive | Involves diazotization (potentially unstable intermediates) |
| Scalability | Excellent | Good, but requires specialized equipment for handling POBr₃ | Poor |
| Recommendation | Most Recommended for laboratory and scale-up | Viable Alternative if starting material is readily on hand | Not Recommended |
Conclusion and Professional Recommendation
For researchers and drug development professionals seeking to synthesize this compound, the selection of the starting material is the most critical decision influencing the overall efficiency, cost, and safety of the process.
Based on this in-depth analysis, two pathways stand out:
-
The Most Direct and Efficient Route: The direct, single-step bromination of 5-Methylpyridin-4-ol (Pathway A) is the superior method. It involves a high-yielding, regioselective reaction with manageable reaction conditions and readily available reagents like NBS. This pathway is highly recommended for both small-scale and large-scale synthesis.
-
A Viable Alternative: The halogenation of 2,4-Dihydroxy-5-methylpyridine (Pathway B) is a solid alternative. While it involves more hazardous reagents (POBr₃), it is a direct conversion that can be effective. This route is a good choice if this specific starting material is more accessible or cost-effective than 5-methylpyridin-4-ol.
The multi-step synthesis beginning with 2-amino-4-methylpyridine is academically interesting but practically inefficient and is not advised for producing the target compound. By carefully selecting the starting material that minimizes synthetic steps and avoids challenging functional group interconversions, researchers can significantly streamline access to the valuable this compound intermediate.
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2-Bromo-5-methylpyridin-4-ol molecular weight and formula
An In-Depth Technical Guide to 2-Bromo-5-methylpyridin-4-ol: Properties, Synthesis, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, the pyridine scaffold is a privileged structure, prized for its unique electronic properties and ability to engage in specific, high-affinity interactions with biological targets.[1] this compound is a functionalized pyridine derivative that has emerged as a valuable and versatile building block for the synthesis of complex, biologically active molecules.[2][3]
This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, discuss its synthesis and key reactivity patterns, explore its applications in drug discovery, and outline essential safety and handling protocols. A critical aspect of its chemistry, the pyridinol-pyridone tautomerism, will also be examined, as it fundamentally influences the molecule's reactivity and interactions.
Physicochemical and Structural Properties
The foundational properties of this compound are essential for its effective use in synthesis and drug design. The presence of a bromine atom, a methyl group, and a hydroxyl group on the pyridine ring provides multiple strategic points for chemical modification.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆BrNO | [4][5] |
| Molecular Weight | 188.02 g/mol | [4] |
| CAS Number | 1227570-72-0 | [4][6] |
| IUPAC Name | This compound | [6] |
| Common Tautomer | 2-Bromo-5-methyl-1H-pyridin-4-one | [5] |
| SMILES | CC1=CN=C(Br)C=C1O | [4] |
| InChI Key | DKIFSEXUUUZXSX-UHFFFAOYSA-N | [5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [4] |
Pyridinol-Pyridone Tautomerism
A key structural feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 4-pyridone form. For this compound, this equilibrium is crucial as the two forms possess different chemical properties. The pyridone tautomer often predominates in solution and the solid state and is stabilized by its amide-like character. This tautomerism affects its hydrogen-bonding capabilities and reactivity in subsequent synthetic steps, a critical consideration for medicinal chemists designing molecules to interact with specific protein binding sites.
Caption: Tautomeric equilibrium between the pyridinol and pyridone forms.
Synthesis and Reactivity
While specific, large-scale synthesis protocols for this compound are not extensively detailed in public literature, a plausible synthetic route can be designed based on established pyridine functionalization chemistry.
Conceptual Synthetic Protocol
A logical approach involves the regioselective bromination of a suitable precursor, such as 5-methylpyridin-4-ol. The choice of brominating agent is critical to control the position of bromination and avoid side products.
Step-by-Step Methodology:
-
Precursor Preparation: Start with commercially available 5-methylpyridin-4-ol.
-
Dissolution: Dissolve the precursor (1.0 eq) in a suitable aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, in a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0°C using an ice bath to control the reaction exothermicity.
-
Bromination: Prepare a solution of a selective brominating agent, such as N-Bromosuccinimide (NBS) (1.0-1.1 eq), in the same solvent. Add the NBS solution dropwise to the cooled precursor solution. The electron-donating nature of the hydroxyl/pyridone oxygen directs electrophilic substitution, with the C2 position being a likely site for bromination.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[7]
-
Workup: Quench the reaction by pouring the mixture into water, which will likely cause the product to precipitate.[7]
-
Purification: Filter the crude solid, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization or column chromatography to yield the final product.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[3]
Caption: Conceptual workflow for the synthesis of this compound.
Key Reactivity: Palladium-Catalyzed Cross-Coupling
The true synthetic value of this compound lies in the reactivity of its bromine atom. The C2-Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[2][7] These reactions are cornerstones of modern medicinal chemistry, enabling the efficient construction of carbon-carbon and carbon-nitrogen bonds to build molecular complexity.[2] This allows for the introduction of a diverse range of aryl, heteroaryl, or alkyl groups at the 2-position, providing a powerful platform for structure-activity relationship (SAR) studies.
Caption: A generic Suzuki cross-coupling reaction utilizing the bromo-substituent.
Applications in Drug Development
The 2-bromo-5-methylpyridine framework is a key intermediate in the synthesis of a wide range of biologically active compounds. Its derivatives have shown significant promise in several therapeutic areas.
-
Kinase Inhibitors: The aminopyridine and pyridone cores are well-established scaffolds for developing kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases.[1] These scaffolds often act as "hinge-binders," forming critical hydrogen bonds with the ATP-binding site of the target kinase. The ability to diversify the 2-position of this compound via cross-coupling allows for the systematic optimization of potency and selectivity against specific kinases, such as p38 MAP kinase.[1][3]
-
Agrochemicals: The pyridine core is a common motif in many effective pesticides and herbicides. The functional handles on this compound allow for the creation of novel agrochemicals with improved efficacy and safety profiles.[2][8]
-
Neurodegenerative Diseases: Functionalized pyridine derivatives are used to design molecules that can modulate targets implicated in neurodegenerative conditions like Alzheimer's and Parkinson's diseases.[3]
Spectroscopic Characterization Workflow
To ensure the identity and purity of synthesized this compound, a standard suite of spectroscopic analyses is required.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to the aromatic protons, the methyl protons (typically a singlet around 2.0-2.5 ppm), and the N-H proton of the pyridone tautomer (often a broad singlet).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis will confirm the number of unique carbon atoms in the molecule, including the methyl carbon, the five pyridine ring carbons, and the carbonyl carbon of the pyridone tautomer.
-
Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight. A key diagnostic feature will be the isotopic pattern of bromine; the analysis should reveal two major peaks of nearly equal intensity at M and M+2, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Infrared (IR) Spectroscopy: The IR spectrum can provide evidence for the pyridone tautomer, typically showing a strong absorption band in the range of 1600-1650 cm⁻¹ corresponding to the C=O stretching vibration.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from closely related brominated pyridine compounds can be used to establish precautionary handling guidelines.
-
Hazards: Brominated pyridines are generally classified as irritants. They may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9][10] They can also be harmful if swallowed (H302).[9]
-
Precautions for Safe Handling:
-
Work in a well-ventilated area or a chemical fume hood to avoid breathing dust or vapors.[11]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[11]
-
Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The recommended storage conditions of an inert atmosphere at 2-8°C suggest the compound may be sensitive to air, moisture, or heat.
Conclusion
This compound is a strategically important heterocyclic intermediate with significant potential for researchers in drug discovery and synthetic chemistry. Its key value lies in the versatile reactivity of the bromine atom, which serves as a gateway for constructing diverse molecular libraries via modern cross-coupling chemistry. The inherent biological relevance of the pyridone scaffold, particularly in the development of kinase inhibitors, further solidifies its importance. By understanding its properties, synthesis, and reactivity, scientists can effectively leverage this compound to accelerate the development of novel therapeutics and other advanced chemical entities.
References
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- TCI AMERICA. (2018). SAFETY DATA SHEET: 2-Bromo-5-methylpyridine.
- PubChem. (n.d.). 5-Bromo-2-methylpyrimidin-4-OL. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Bromo-5-methylpyridine. National Center for Biotechnology Information.
- BenchChem. (2025). Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Bromopyridine.
- BenchChem. (2025). The Versatility of 2-bromo-5-methylpyridin-4-amine: A Technical Guide for Researchers.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET: 2-Bromopyridine.
- Simson Pharma. (n.d.). 2-Bromo-5-methylpyridine.
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Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. IUCrData, 1(1), x160090. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 2-Bromo-5-methylpyridine 98%.
- BenchChem. (2025). 2-Bromo-5-methylpyridin-4-amine: A Core Scaffold in Modern Medicinal Chemistry.
- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-methylpyridine application.
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- Guidechem. (n.d.). How to Prepare 2-Amino-5-bromo-4-methylpyridine?.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine.
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- BLD Pharm. (n.d.). 5-Bromo-2-fluoro-4-methylpyridine.
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Spectroscopic Data of 2-Bromo-5-methylpyridin-4-ol: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-Bromo-5-methylpyridin-4-ol, a substituted pyridine derivative of interest to researchers in drug discovery and materials science. Due to the limited availability of direct experimental spectra for this specific compound, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust predictive analysis. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by a discussion of the underlying chemical principles and detailed experimental protocols.
Introduction to this compound and its Tautomerism
This compound is a heterocyclic compound with a pyridine core substituted with a bromine atom, a methyl group, and a hydroxyl group. A critical consideration for the spectroscopic analysis of this molecule is its existence in tautomeric forms: the pyridin-4-ol and the pyridin-4-one forms. For 4-hydroxypyridines, the equilibrium often favors the pyridin-4-one tautomer in both solution and the solid state due to the aromaticity of the pyridone ring and the presence of a strong carbonyl bond[1][2]. Therefore, for the purpose of this guide, we will primarily discuss the expected spectroscopic data for the 2-Bromo-5-methyl-1H-pyridin-4-one tautomer.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-Bromo-5-methylpyridin-4-one, both ¹H and ¹³C NMR will provide key insights into its electronic and structural features.
Predicted ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum is expected to show distinct signals for the methyl group proton and the two aromatic protons on the pyridine ring, in addition to a broad signal for the N-H proton. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating methyl and hydroxyl/oxo groups.
Table 1: Predicted ¹H NMR Data for 2-Bromo-5-methyl-1H-pyridin-4-one
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H3 | ~6.5 - 7.0 | s |
| H6 | ~7.5 - 8.0 | s |
| CH₃ | ~2.2 - 2.5 | s |
| NH | ~10 - 12 | br s |
Causality of Predicted Shifts: The predictions are based on data from analogs like 2-bromo-5-methylpyridine and the known effects of a 4-oxo group. The protons at positions 3 and 6 will appear as singlets due to the absence of adjacent protons. The H6 proton is expected to be downfield due to the anisotropic effect of the carbonyl group and the inductive effect of the adjacent nitrogen. The methyl group protons will appear as a singlet in the typical alkyl-aromatic region. The N-H proton of the pyridone tautomer is expected to be a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.
Predicted ¹³C NMR Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for 2-Bromo-5-methyl-1H-pyridin-4-one
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (C-Br) | ~140 - 145 |
| C3 | ~115 - 120 |
| C4 (C=O) | ~175 - 185 |
| C5 (C-CH₃) | ~130 - 135 |
| C6 | ~140 - 145 |
| CH₃ | ~15 - 20 |
Causality of Predicted Shifts: The chemical shifts are predicted based on data for 2-bromo-5-methylpyridine[3] and the significant downfield shift induced by a carbonyl group[4]. The C4 carbon, being part of the carbonyl group, will resonate at a very low field. The C2 carbon, attached to the electronegative bromine, will also be downfield. The methyl-substituted C5 and the C6 carbon will have chemical shifts influenced by the combination of substituents.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the potential for hydrogen bonding and polarity of the pyridone).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of at least 400 MHz for ¹H NMR to ensure good signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition Parameters:
-
Pulse angle: 30-45 degrees.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Use a proton-decoupled pulse sequence.
-
Pulse angle: 30-45 degrees.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Caption: Workflow for NMR spectroscopic analysis.
Chapter 2: Infrared (IR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Bromo-5-methyl-1H-pyridin-4-one will be dominated by the characteristic vibrations of the pyridone ring and its substituents.
Predicted IR Spectrum and Interpretation
The presence of the carbonyl group, N-H bond, C-Br bond, and the substituted aromatic ring will give rise to distinct absorption bands.
Table 3: Predicted IR Absorption Bands for 2-Bromo-5-methyl-1H-pyridin-4-one
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (H-bonded) | 3000 - 3300 | Medium, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (methyl) | 2850 - 3000 | Medium |
| C=O stretch (amide-like) | 1640 - 1680 | Strong |
| C=C/C=N stretch (ring) | 1550 - 1620 | Medium-Strong |
| C-N stretch | 1200 - 1350 | Medium |
| C-Br stretch | 500 - 650 | Medium-Strong |
Causality of Predicted Frequencies: The IR spectrum of 4-hydroxypyridine shows a strong band around 1640 cm⁻¹, characteristic of the pyridone C=O stretch[5][6]. The broad N-H stretch is indicative of hydrogen bonding in the solid state. The aromatic C-H and ring stretching vibrations are typical for pyridine derivatives[7]. The C-Br stretch is expected in the lower frequency region of the fingerprint range.
Experimental Protocol for FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a convenient and widely used technique for obtaining IR spectra of solid samples.
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the atmospheric CO₂ and H₂O absorptions.
-
Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.
-
Apply pressure using the ATR's pressure arm to ensure a good interface between the sample and the crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Perform a background subtraction on the resulting spectrum.
-
Chapter 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.
Predicted Mass Spectrum and Interpretation
Using Electron Ionization (EI), this compound is expected to show a distinct molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Key Ions in the EI Mass Spectrum of this compound
| m/z | Ion | Comments |
| 187/189 | [M]⁺ | Molecular ion peak. The presence of bromine will result in two peaks of approximately equal intensity, separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes). |
| 159/161 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule from the pyridone ring. |
| 108 | [M - Br]⁺ | Loss of a bromine radical. |
| 79 | [C₅H₄N]⁺ | A common fragment for pyridine derivatives. |
Causality of Predicted Fragmentation: The molecular ion peak will exhibit the characteristic isotopic pattern for a monobrominated compound[8]. A common fragmentation pathway for pyridones is the loss of carbon monoxide[9]. Cleavage of the C-Br bond is also expected, leading to the loss of a bromine radical.
Caption: Predicted EI-MS fragmentation pathway.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
-
-
Instrumentation:
-
Use a mass spectrometer with an Electron Ionization (EI) source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.
-
-
Data Acquisition (EI mode):
-
Introduce the sample into the ion source.
-
Use a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
-
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound, primarily considering its more stable pyridin-4-one tautomer. The predicted data, based on established spectroscopic principles and data from analogous compounds, offers a valuable resource for researchers in the identification and characterization of this molecule. The provided experimental protocols outline best practices for obtaining high-quality spectroscopic data, ensuring the reliability of experimental results.
References
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ChemTube3D. 4-Hydroxypyridine-Tautomerism. [Link]
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NIST. Pyridine, 2-bromo-. [Link]
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MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]
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ACS Publications. Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. [Link]
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Schlegel Group - Wayne State University. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. [Link]
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RSC Publishing. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. [Link]
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SciELO. Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. [Link]
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ResearchGate. Mass spectral fragmentations of alkylpyridine N‐oxides. [Link]
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DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
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ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
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ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]
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ResearchGate. Mass spectra and proposed scheme for the mass spectral fragmentation of.... [Link]
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Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]
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ACS Publications. Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Link]
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A Senior Application Scientist's Guide to 2-Bromo-5-methylpyridin-4-ol: From Commercial Procurement to Synthetic Strategy
Abstract
2-Bromo-5-methylpyridin-4-ol is a substituted pyridine derivative of significant interest to the medicinal chemistry and drug discovery sectors. Its unique arrangement of a hydroxyl group, a bromine atom, and a methyl group on the pyridine scaffold presents a versatile platform for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive analysis of the commercial availability of this compound (CAS No. 1227570-72-0), outlines a plausible and robust synthetic pathway for its laboratory-scale preparation from more accessible precursors, and discusses its potential applications, particularly in the development of kinase inhibitors. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this valuable building block in their research programs.
Introduction: The Pyridin-4-ol Scaffold in Medicinal Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] The pyridin-4-ol (or 4-hydroxypyridine) tautomer is particularly valuable, offering a hydrogen bond donor/acceptor site and a handle for further functionalization. The introduction of a bromine atom, specifically at the 2-position, provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, which are foundational methods for constructing the carbon-carbon and carbon-nitrogen bonds essential for building molecular diversity.[2][3]
This compound combines these features with a methyl group that can influence steric interactions and metabolic stability. This specific substitution pattern makes it a precursor for novel compounds targeting a range of biological pathways, most notably protein kinases, which are critical regulators of cellular processes and established targets in oncology and inflammatory diseases.[1][3]
Physicochemical Properties and Identification
Accurate identification is paramount for ensuring the integrity of any chemical synthesis program. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1227570-72-0 | BLD Pharm[4] |
| Molecular Formula | C₆H₆BrNO | Derived |
| Molecular Weight | 188.02 g/mol | Derived |
| Appearance | White to off-white solid/powder (Typical for related compounds) | [3] |
| SMILES | Cc1cc(O)nc(Br)c1 | Derived |
| InChI Key | (Predicted) | Derived |
Commercial Availability and Procurement
An analysis of the current market indicates that this compound is available primarily as a research chemical from a limited number of specialized suppliers. It is not a bulk commodity chemical, and its availability is typically in milligram-to-gram quantities suitable for laboratory-scale synthesis and early-stage discovery efforts.
| Supplier | CAS Number | Notes |
| BLD Pharm | 1227570-72-0 | Listed as available for online ordering.[4] |
| Cenmed | (C007B-448916) | Product listed in catalog.[5] |
Procurement Insight: Researchers should anticipate lead times for delivery. Given the specialized nature of this compound, its stock levels may be limited. It is advisable to inquire about purity, available analytical data (e.g., NMR, HPLC), and lead times directly with the vendors. For larger-scale needs, custom synthesis is a more viable and common route, a topic explored in the following section.
Synthetic Accessibility: A Practical Laboratory-Scale Approach
The limited number of direct commercial suppliers necessitates a reliable synthetic route for researchers requiring this intermediate. A practical and logical approach involves a multi-step synthesis starting from the more readily available and commercially robust precursor, 2-Amino-5-bromo-4-methylpyridine (CAS No. 98198-48-2). This precursor is available from numerous suppliers, including Sigma-Aldrich.
The proposed pathway hinges on a well-established transformation in aromatic chemistry: the conversion of an amino group to a hydroxyl group via a diazotization-hydrolysis reaction, often referred to as a Sandmeyer-type reaction.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow from a common precursor.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative methodology based on standard procedures for the diazotization of aminopyridines.[6] Note: This protocol must be adapted and optimized under appropriate laboratory safety protocols.
Objective: To synthesize this compound from 2-Amino-5-bromo-4-methylpyridine.
Materials & Reagents:
-
2-Amino-5-bromo-4-methylpyridine (1.0 eq)
-
Sulfuric Acid (H₂SO₄), concentrated
-
Sodium Nitrite (NaNO₂), (1.1 eq)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-neck flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-Amino-5-bromo-4-methylpyridine in a 10% aqueous solution of sulfuric acid. Cool the flask to 0-5 °C using an ice-salt bath.
-
Diazotization: Dissolve sodium nitrite in a minimal amount of cold deionized water. Add this solution dropwise to the stirred pyridine solution, ensuring the internal temperature is strictly maintained below 5 °C. Vigorous stirring is essential. Evolution of nitrogen oxides may be observed.
-
Monitoring: Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete. The formation of the diazonium salt is typically complete within this timeframe.
-
Hydrolysis: Slowly and carefully heat the reaction mixture to 80-90 °C. The diazonium salt will decompose, evolving nitrogen gas and forming the hydroxypyridine. Maintain this temperature until gas evolution ceases (typically 1-2 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the final product.
-
Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[3]
Applications in Drug Discovery & Research
The primary utility of this compound lies in its role as a versatile intermediate for constructing libraries of candidate molecules for drug discovery.
Kinase Inhibitor Development
The aminopyridine core, a close analog of the hydroxypyridine, is a well-established scaffold for developing kinase inhibitors that interact with the hinge region of the kinase ATP-binding site.[1] Derivatives of brominated pyridines have been successfully used to synthesize potent inhibitors for various kinases, including p38 MAP kinase, a key regulator of inflammatory responses.[1] The 2-bromo position is the ideal handle for introducing aryl or heteroaryl moieties via Suzuki coupling to probe the solvent-exposed regions of the kinase active site, a common strategy for optimizing potency and selectivity.
Caption: Simplified p38 MAP kinase signaling pathway and point of inhibition.
Analytical Characterization
Proper analytical characterization is crucial for verifying the identity and purity of the synthesized or procured material.
Spectroscopic Data (Predicted)
While specific published spectra for this compound are scarce, its expected spectral features can be reliably predicted based on its structure and data from close isomers like 2-Amino-5-bromo-4-methylpyridine.[7]
-
¹H NMR: The spectrum should feature two distinct singlets in the aromatic region corresponding to the two protons on the pyridine ring. A singlet corresponding to the methyl group protons would appear in the aliphatic region (~2.3 ppm), and a broad singlet for the hydroxyl proton would also be present, the chemical shift of which is dependent on solvent and concentration.
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would show a protonated molecular ion [M+H]⁺. A key diagnostic feature would be the characteristic isotopic pattern of the molecular ion [M]⁺ due to the nearly 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), resulting in two peaks of almost equal intensity separated by 2 m/z units.[7]
General Analytical Workflow
Caption: General experimental workflow for NMR and MS analysis.
Safety, Handling, and Storage
Although a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from closely related structures like 2-Bromo-5-methylpyridine.[8][9][10]
| Hazard Category | Associated Statements | GHS Pictogram |
| Acute Toxicity | H302: Harmful if swallowed. | GHS07 |
| Skin Irritation | H315: Causes skin irritation. | GHS07 |
| Eye Irritation | H319: Causes serious eye irritation. | GHS07 |
| Respiratory Irritation | H335: May cause respiratory irritation. | GHS07 |
Handling and Storage Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8][10]
-
Handling: Avoid breathing dust and prevent contact with skin and eyes. Wash hands thoroughly after handling.[8][10]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place. Keep away from strong oxidizing agents.
Conclusion
This compound represents a valuable, albeit specialized, chemical building block for modern drug discovery. While its direct commercial availability is limited to a few suppliers for small-scale research, its synthesis is readily achievable from the more common precursor, 2-Amino-5-bromo-4-methylpyridine, via a standard diazotization-hydrolysis protocol. The strategic placement of its functional groups makes it an attractive starting point for synthesizing novel kinase inhibitors and other complex molecular architectures. Researchers and drug development professionals are encouraged to consider the synthetic route outlined herein to access this versatile intermediate for their discovery programs.
References
- Benchchem. (n.d.). Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery.
- Benchchem. (n.d.). The Versatility of 2-bromo-5-methylpyridin-4-amine: A Technical Guide for Researchers.
- Jubilant Ingrevia. (n.d.). 2-Bromo-5-methylpyridine Safety Data Sheet.
- Benchchem. (n.d.). 2-Bromo-5-methylpyridin-4-amine: A Core Scaffold in Modern Medicinal Chemistry.
-
Cenmed. (n.d.). 2-bromo-5-methyl-pyridin-4-ol (C007B-448916). Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-methylpyridine. Retrieved from [Link]
- Benchchem. (n.d.). 1H NMR and mass spectrometry data of 2-Amino-5-bromo-4-methylpyridine.
-
Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]
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potential reactivity of 2-Bromo-5-methylpyridin-4-ol functional groups
An In-Depth Technical Guide to the Reactivity of 2-Bromo-5-methylpyridin-4-ol Functional Groups
Abstract
Substituted pyridines are cornerstone scaffolds in modern medicinal chemistry and materials science. Among them, this compound presents a trifecta of functional groups whose reactivity can be selectively harnessed for complex molecular engineering. This guide provides an in-depth analysis of the chemical behavior of the bromo, hydroxyl (and its tautomeric pyridone form), and methyl groups. We will explore the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and discuss the strategic considerations necessary for achieving high-yield, regioselective outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.
Core Molecular Architecture and Tautomerism
The chemical personality of this compound is fundamentally governed by its tautomeric equilibrium. The molecule exists as a mixture of the pyridin-4-ol and the 4-pyridone forms. For pyridin-4-ol itself, the pyridone tautomer is generally the more stable and predominant form. This equilibrium is critical as it presents two distinct nucleophilic centers—the pyridone nitrogen and the exocyclic oxygen—which directly impacts alkylation and acylation strategies.[1]
Figure 1. Tautomeric equilibrium.
The strategic choice of reaction conditions (solvent, base, and electrophile) is paramount to selectively target a specific atom for functionalization.
Reactivity at the C2-Bromo Position: Gateway to C-C and C-N Bond Formation
The bromine atom at the C2 position is the primary site for carbon-carbon and carbon-nitrogen bond-forming reactions, predominantly through palladium-catalyzed cross-coupling. The C2 and C6 positions of the pyridine ring are electron-deficient, making them susceptible to the initial oxidative addition step by a Pd(0) catalyst, which is the first step in many cross-coupling catalytic cycles.[2]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for creating C-C bonds by coupling the bromopyridine with an organoboron species, typically a boronic acid or ester.[3] This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[4]
Mechanistic Rationale: The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]
Figure 2. Suzuki-Miyaura Catalytic Cycle.
Field-Proven Insight: The presence of the hydroxyl/pyridone group can potentially interfere by coordinating to the palladium center. While protection is an option, many Suzuki reactions proceed efficiently without it, provided the right ligand and base combination is used. A common choice is a phosphine ligand like SPhos or XPhos with a carbonate or phosphate base.
Buchwald-Hartwig Amination
For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the premier method, coupling the bromopyridine with a primary or secondary amine.[6] This reaction has broad utility in synthesizing aniline derivatives, which are prevalent in pharmaceuticals.[7][8]
Causality Behind Experimental Choices:
-
Ligand Selection: Sterically hindered biaryl phosphine ligands are crucial. They promote the reductive elimination step and prevent the formation of inactive catalyst species.
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine, making it a more effective nucleophile for transmetalation.[9]
Reactivity at the C4-Hydroxyl / Pyridone Group
As established, the pyridone tautomer dominates, presenting a classic ambident nucleophile challenge: N-alkylation versus O-alkylation.[10] The outcome of an alkylation reaction is highly dependent on the reaction conditions.
O-Alkylation vs. N-Alkylation
-
O-Alkylation: To favor the formation of a 4-alkoxypyridine ether, conditions that promote reaction at the more electronegative oxygen atom are needed. This is often achieved using polar aprotic solvents and bases that generate a "harder" anion. Silver carbonate (Ag₂CO₃) is a classic choice that coordinates to the oxygen, enhancing its nucleophilicity.
-
N-Alkylation: To form an N-alkyl-4-pyridone, conditions that favor reaction at the "softer" nitrogen atom are employed. The use of a strong base like sodium hydride (NaH) in a non-polar solvent can favor N-alkylation.[11] The choice of the alkylating agent also plays a role; hard electrophiles (like dimethyl sulfate) tend to react at the oxygen, while softer electrophiles (like allyl bromide) may favor nitrogen.[10]
Trustworthiness of Protocol: A self-validating system for determining the site of alkylation involves thorough characterization of the product. 1H NMR spectroscopy is definitive: in O-alkylation, the pyridine ring protons will show characteristic shifts for an alkoxy-substituted aromatic ring. In N-alkylation, the N-alkyl group will appear, and the ring protons will have shifts consistent with a pyridone structure.
Reactivity at the C5-Methyl Group
The methyl group is the most chemically inert of the three functional groups on the ring. However, under specific, often forcing conditions, it can be functionalized.
Oxidation to Carboxylic Acid
The methyl group can be oxidized to a carboxylic acid.[12] Strong oxidizing agents like potassium permanganate (KMnO₄) can achieve this transformation. However, caution is warranted as these conditions can be aggressive and may lead to degradation of the pyridine ring or reaction with other functional groups.[13] A known process for oxidizing methylpyridines involves using a halogen oxidizing agent under the influence of actinic radiation.[12]
C-H Activation
Direct C-H functionalization of methyl groups on pyridine rings is an advancing field but often requires specialized transition-metal catalysts and directing groups.[14][15][16] While less common in standard laboratory synthesis, it represents a potential future pathway for derivatization. For instance, palladium-catalyzed direct arylation of pyridines has been developed using a transient activator strategy.[15]
Summary of Reaction Parameters
The following table summarizes typical conditions for the key transformations discussed.
| Functional Group | Reaction | Catalyst/Reagent | Base | Solvent | Typical Temp. |
| C2-Bromo | Suzuki-Miyaura | Pd(OAc)₂, SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 °C |
| C2-Bromo | Buchwald-Hartwig | Pd₂(dba)₃, XPhos | NaOt-Bu | Toluene | 80-110 °C |
| C4-Hydroxyl | O-Alkylation | Alkyl Halide | Ag₂CO₃ | Acetonitrile | Reflux |
| C4-Hydroxyl | N-Alkylation | Alkyl Halide | NaH | THF / DMF | 0 °C to RT |
| C5-Methyl | Oxidation | KMnO₄ | - | H₂O / Pyridine | 80-100 °C |
Detailed Experimental Protocols
The following protocols are illustrative and should be adapted and optimized for specific substrates and scales.
Protocol 6.1: Suzuki-Miyaura Coupling of this compound
Figure 3. Experimental workflow for Suzuki coupling.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL).
-
Degassing: Seal the flask and sparge the mixture with argon for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of argon, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Heating: Seal the flask and heat the reaction mixture at 90 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 6.2: Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with sodium tert-butoxide (1.4 mmol).[17] Add this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.03 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Heating: Seal the vial tightly and heat the reaction mixture at 100 °C for 16-24 hours.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the desired aminopyridine product.[17]
Conclusion
This compound is a highly valuable and synthetically tractable building block. Its reactivity is dominated by the C2-bromo position for cross-coupling reactions and the C4-pyridone for N/O-alkylation. The methyl group offers a further, albeit more challenging, site for functionalization. A thorough understanding of the interplay between these functional groups and the judicious choice of reaction conditions, particularly catalysts, bases, and solvents, are essential for navigating the potential reaction pathways and achieving the desired molecular architecture. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize this versatile intermediate in their synthetic endeavors.
References
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Navigating the Solubility Landscape of 2-Bromo-5-methylpyridin-4-ol: A Technical Guide for Drug Development Professionals
Foreword: The Imperative of Solubility in Modern Drug Discovery
2-Bromo-5-methylpyridin-4-ol: A Molecule of Interest
This compound (CAS No. 1227570-72-0) is a substituted pyridinol derivative.[1] Its structure, featuring a pyridine ring, a hydroxyl group, a bromine atom, and a methyl group, suggests a molecule with a moderate polarity and the potential for hydrogen bonding, which will be pivotal in determining its solubility in various solvents. The interplay of these functional groups dictates its interactions with solvent molecules, making a systematic solubility screen indispensable for its progression in any drug discovery pipeline.
Physicochemical Properties at a Glance:
| Property | Value | Source |
| Molecular Formula | C6H6BrNO | [1] |
| Molecular Weight | 188.02 g/mol | [1] |
| Storage | Inert atmosphere, 2-8°C | [1] |
The Theoretical Bedrock: Principles of Solubility
The adage "like dissolves like" serves as a fundamental, albeit simplified, guide to solubility.[2][3] This principle is rooted in the nature of intermolecular forces between the solute (this compound) and the solvent.
-
Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solvents, such as alcohols and water, are more likely to dissolve polar solutes through dipole-dipole interactions and hydrogen bonding. Nonpolar solvents, like hexane and toluene, are better suited for dissolving nonpolar solutes via van der Waals forces.[3][4]
-
Hydrogen Bonding: The hydroxyl group on the pyridinol ring of this compound can act as both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (protic solvents like methanol and ethanol, and some aprotic solvents like DMSO) are expected to be effective at solvating this molecule.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[3][5] This is a critical parameter to control and report in any solubility study.
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the solid this compound in its crystal lattice must be overcome by the energy of solvation for dissolution to occur.
A Rigorous Approach to Solubility Determination: The Equilibrium Shake-Flask Method
The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[6][7] This method, while requiring patience, yields highly reliable and reproducible data, which is crucial for regulatory submissions and robust formulation development.
Rationale for Method Selection
The shake-flask method is chosen for its direct measurement of equilibrium solubility, providing a true representation of the compound's behavior in a saturated solution.[6] This is in contrast to high-throughput kinetic methods, which can sometimes overestimate solubility due to the formation of supersaturated solutions.[8]
Experimental Protocol
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (solid form)[6]
-
Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, heptane) of high purity.
-
Calibrated analytical balance
-
Scintillation vials or other suitable containers with tight-fitting caps[6]
-
Temperature-controlled incubator/shaker[6]
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[6]
-
Volumetric flasks and pipettes[6]
Step-by-Step Procedure:
-
Preparation of Saturated Solutions:
-
Equilibration:
-
Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C).[6][10]
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[9] It is advisable to perform a time-to-equilibrium study beforehand to determine the optimal incubation time.[10]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant.
-
Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration of the supernatant through a syringe filter.[6][9] This step must be performed carefully to avoid disturbing the equilibrium.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.[6][9]
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent based on the concentration determined by HPLC and the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Perform each experiment in triplicate to ensure the reproducibility of the results.[6]
-
Self-Validating System and Quality Control
-
Visual Inspection: Before and after equilibration, visually inspect the vials to ensure an excess of solid material is present.
-
pH Measurement (for aqueous solutions): If aqueous buffers are used, measure the pH of the solution before and after equilibration to check for any changes.
-
Solid Phase Analysis: It is good practice to analyze the solid material remaining after the experiment (e.g., by DSC or XRD) to ensure that the compound has not undergone any phase changes or degradation during the experiment.[9]
-
Mass Balance: In some cases, a mass balance calculation can be performed to account for all the initial compound.
High-Throughput Screening for Early-Stage Assessment
In the early phases of drug discovery, where compound availability is limited and speed is critical, high-throughput solubility screening methods can be employed.[8][11] These methods, often utilizing 96-well plates, can provide a rapid assessment of a compound's solubility across a wide range of solvents.[12] Methods like laser nephelometry, which measures light scattering from undissolved particles, can quickly estimate solubility.[12] While these methods are excellent for ranking compounds, the data should be considered as kinetic or apparent solubility and may need to be confirmed by the equilibrium shake-flask method for lead candidates.
Visualizing the Experimental Workflow
To provide a clear overview of the solubility determination process, the following diagram illustrates the key steps of the equilibrium shake-flask method.
Caption: Experimental workflow for equilibrium solubility determination.
Safety and Handling Considerations
Conclusion and Future Directions
The solubility of this compound in organic solvents is a critical parameter that will significantly impact its development as a potential therapeutic agent. While existing literature lacks specific quantitative data, this guide provides a comprehensive and scientifically rigorous framework for its determination. By following the detailed equilibrium shake-flask protocol, researchers can generate the high-quality, reliable data needed to inform formulation strategies, optimize reaction conditions, and ultimately, accelerate the journey of this promising molecule from the laboratory to the clinic. It is recommended that the solubility be determined in a range of solvents with varying polarities and at different temperatures to build a complete solubility profile. This foundational knowledge will undoubtedly pave the way for the successful advancement of this compound in the drug discovery and development process.
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An In-depth Technical Guide to the Theoretical and Computational Analysis of 2-Bromo-5-methylpyridin-4-ol
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science. This guide provides a comprehensive theoretical and computational framework for the characterization of 2-Bromo-5-methylpyridin-4-ol, a sparsely studied yet potentially valuable heterocyclic compound. Due to the limited existing literature on this specific molecule, this document is structured as a prospective research plan, outlining a synergistic approach that combines computational modeling with experimental validation. We will delve into the theoretical underpinnings of its electronic structure, spectroscopic properties, and reactivity, and provide detailed, field-proven protocols for its computational analysis. Furthermore, we propose a robust experimental workflow for its synthesis and characterization, designed to validate and enrich the computational findings. This guide is intended to serve as a foundational resource for researchers embarking on the study of this and similar novel pyridine derivatives, enabling a deeper understanding of their structure-property relationships and accelerating their potential applications.
Introduction: The Untapped Potential of a Substituted Pyridine
The pyridine scaffold is a privileged motif in a vast array of pharmaceuticals and biologically active compounds.[1] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, directing its biological activity and therapeutic potential. This compound (CAS No. 1227570-72-0) presents an intriguing, yet underexplored, substitution pattern. The presence of a bromine atom at the 2-position offers a versatile handle for synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.[2] The hydroxyl group at the 4-position, and the methyl group at the 5-position, are expected to significantly influence the molecule's electronic properties, solubility, and potential for intermolecular interactions.
Despite its potential, a thorough investigation of the theoretical properties and a comprehensive computational analysis of this compound are conspicuously absent from the scientific literature. This guide aims to fill that void by proposing a structured and in-depth approach to unraveling the fundamental characteristics of this molecule. By leveraging the predictive power of modern computational chemistry, we can build a robust theoretical model that will not only illuminate the intrinsic properties of this compound but also guide its efficient synthesis and exploration of its application space, particularly in drug discovery.[3][4]
Theoretical Properties and Computational Analysis: A Proposed Research Workflow
The following sections outline a comprehensive computational workflow designed to elucidate the key theoretical properties of this compound. This workflow is designed to be a self-validating system, where each computational step informs and is informed by subsequent experimental work.
Caption: Proposed integrated computational and experimental workflow.
Geometry Optimization and Tautomerism Analysis
A foundational step in the computational analysis of any molecule is the determination of its most stable three-dimensional structure. For this compound, this is further complicated by the potential for tautomerism between the pyridin-4-ol and pyridin-4(1H)-one forms.[5] The equilibrium between these tautomers is highly sensitive to the surrounding environment, such as the solvent.[5]
2.1.1. Computational Protocol for Geometry Optimization
-
Software: Gaussian 16 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost. The B3LYP functional is a robust choice for initial optimizations.[6]
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended to accurately describe the electronic structure, including polarization and diffuse functions.[6]
-
Procedure:
-
Construct the initial 3D structures for both the pyridin-4-ol and pyridin-4(1H)-one tautomers.
-
Perform geometry optimization calculations for both tautomers in the gas phase and in various solvents (e.g., water, chloroform, DMSO) using the Polarizable Continuum Model (PCM).[6]
-
Verify that the optimized structures correspond to true energy minima by performing frequency calculations. The absence of imaginary frequencies confirms a stable structure.
-
-
Analysis: Compare the relative energies of the two tautomers in different environments to predict the predominant form under various conditions.
Electronic Properties: Frontier Molecular Orbitals and Molecular Electrostatic Potential
Understanding the electronic landscape of a molecule is crucial for predicting its reactivity and intermolecular interactions.
2.2.1. Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[7][8] The energy and distribution of these orbitals indicate the molecule's electron-donating and electron-accepting capabilities.
2.2.2. Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions of positive and negative electrostatic potential.[9] This is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions.[10]
2.2.3. Computational Protocol for Electronic Properties
-
Software: Gaussian 16, with visualization in GaussView or similar software.
-
Method: Use the optimized geometries from the previous step. The same DFT method and basis set (e.g., B3LYP/6-311++G(d,p)) should be used for consistency.
-
Procedure:
-
Perform a single-point energy calculation on the optimized structures.
-
Generate cube files for the HOMO, LUMO, and the MEP.
-
Visualize the orbitals and the MEP surface.
-
-
Analysis:
-
Analyze the spatial distribution of the HOMO and LUMO. The bromine atom's contribution to these orbitals will be of particular interest for understanding its role in potential reactions.[11]
-
Identify the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions on the MEP surface. This will indicate likely sites for hydrogen bonding and other intermolecular interactions.
-
Spectroscopic Prediction: A Bridge to Experimental Validation
Computational chemistry can predict various spectroscopic properties with a high degree of accuracy, providing a powerful tool for interpreting experimental data.
2.3.1. NMR Spectroscopy
Predicting ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of the synthesized compound.
2.3.2. Vibrational Spectroscopy (IR and Raman)
Simulated IR and Raman spectra can help in the assignment of experimental vibrational bands to specific molecular motions.
2.3.3. Electronic Spectroscopy (UV-Vis)
Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Vis absorption, providing insight into the molecule's electronic structure.[12][13]
2.3.4. Computational Protocol for Spectroscopic Prediction
-
Software: Gaussian 16.
-
Method:
-
Procedure:
-
Perform the respective calculations on the optimized geometries of the most stable tautomer(s).
-
For NMR, reference the calculated shifts to a standard (e.g., TMS) calculated at the same level of theory.
-
For IR/Raman, visualize the vibrational modes to aid in assignment.
-
For UV-Vis, analyze the calculated excitation energies and oscillator strengths to predict the absorption maxima.
-
Reactivity and Potential Applications: A Glimpse into Functionality
Computational methods can provide valuable insights into a molecule's reactivity and its potential to interact with biological targets.
2.4.1. Reactivity Descriptors
Global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.
2.4.2. Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein.[15] This is a crucial first step in assessing the potential of a compound as a drug candidate.
2.4.3. Computational Protocol for Reactivity and Docking
-
Software:
-
Reactivity Descriptors: Calculated from the output of the electronic structure calculations.
-
Molecular Docking: AutoDock Vina, Schrödinger Maestro, or similar molecular docking software.[16]
-
-
Procedure for Molecular Docking:
-
Ligand Preparation: Prepare the 3D structure of the most stable tautomer of this compound.
-
Target Selection: Identify a relevant protein target. Given the prevalence of pyridine-based kinase inhibitors, a kinase such as p38 MAP kinase could be a suitable initial target.[1]
-
Docking Simulation: Perform the docking simulation to predict the binding pose and affinity of the ligand in the active site of the protein.
-
-
Analysis:
-
Analyze the calculated reactivity descriptors to understand the molecule's general reactivity profile.
-
Examine the predicted binding poses from the docking simulation to identify key intermolecular interactions (e.g., hydrogen bonds, halogen bonds, pi-stacking) with the protein's active site residues.
-
Proposed Experimental Workflow: From Synthesis to Validation
The following experimental workflow is designed to synthesize, purify, and characterize this compound, providing the necessary data to validate the computational predictions.
Caption: Proposed synthetic and characterization workflow.
Synthesis of this compound
A plausible synthetic route involves the diazotization of 2-amino-5-methylpyridine followed by a Sandmeyer-type reaction to introduce the bromine at the 2-position and subsequent hydrolysis to yield the 4-ol.
3.1.1. Proposed Synthetic Protocol
-
Diazotization and Bromination (Sandmeyer Reaction):
-
Dissolve 2-amino-5-methylpyridine in an aqueous solution of hydrobromic acid (HBr) at low temperature (0-5 °C).
-
Slowly add a solution of sodium nitrite (NaNO₂) to form the diazonium salt.[17][18]
-
Add a solution of copper(I) bromide (CuBr) to the diazonium salt solution to facilitate the substitution of the diazonium group with bromine.[19]
-
-
Hydrolysis to the Pyridin-4-ol:
-
The resulting 2-bromo-5-methylpyridine can be hydrolyzed to the corresponding 4-hydroxypyridine. This may require heating in an acidic or basic aqueous solution. An alternative approach could involve starting from a 4-methoxypyridine derivative and cleaving the ether to reveal the hydroxyl group.[20]
-
-
Work-up and Purification:
-
Neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Spectroscopic and Structural Characterization
The purified product will be subjected to a battery of analytical techniques to confirm its structure and purity.
3.2.1. Proposed Characterization Protocols
-
NMR Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Utilize 2D NMR techniques such as COSY, HSQC, and HMBC to definitively assign all proton and carbon signals.[21]
-
-
Mass Spectrometry:
-
Infrared (IR) and Raman Spectroscopy:
-
Acquire IR and Raman spectra of the solid sample and compare the observed vibrational frequencies with the computationally predicted spectra.
-
-
UV-Vis Spectroscopy:
-
Record the UV-Vis absorption spectrum in a suitable solvent (e.g., ethanol or acetonitrile) and compare the absorption maxima with the TD-DFT predictions.
-
-
X-ray Crystallography:
-
If suitable single crystals can be obtained, perform X-ray diffraction analysis to determine the precise solid-state structure, including bond lengths, bond angles, and intermolecular interactions. This will provide the ultimate validation for the computationally optimized geometry.[24]
-
Data Presentation and Interpretation
All quantitative data from both computational and experimental work should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Predicted and Experimental Spectroscopic Data for this compound
| Parameter | Predicted Value | Experimental Value |
| ¹H NMR (ppm) | ||
| H-3 | ||
| H-6 | ||
| CH₃ | ||
| OH/NH | ||
| ¹³C NMR (ppm) | ||
| C-2 | ||
| C-3 | ||
| C-4 | ||
| C-5 | ||
| C-6 | ||
| CH₃ | ||
| IR (cm⁻¹) | ||
| O-H/N-H stretch | ||
| C=O stretch | ||
| C-Br stretch | ||
| UV-Vis (nm) | ||
| λmax |
Conclusion and Future Directions
This technical guide has outlined a comprehensive and integrated computational and experimental approach for the in-depth characterization of this compound. By following the proposed workflows, researchers can systematically elucidate the theoretical properties of this molecule, validate these findings through rigorous experimental work, and establish a solid foundation for its further exploration. The insights gained from this research will not only contribute to the fundamental understanding of substituted pyridines but also pave the way for the rational design and synthesis of novel compounds with potential applications in drug discovery and materials science. The methodologies presented herein are broadly applicable to the study of other novel heterocyclic compounds, providing a robust framework for accelerating chemical research and development.
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Castro, M. A., & Rincón, D. A. (2012). Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations. Journal of Molecular Modeling, 18(10), 4537–4547. [Link]
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Methodological & Application
Introduction: The Strategic Value of 2-Bromo-5-methylpyridin-4-ol
An In-Depth Technical Guide to Palladium-Catalyzed Reactions with 2-Bromo-5-methylpyridin-4-ol
This compound is a highly functionalized heterocyclic building block of significant interest to medicinal chemists and materials scientists. Its structure is distinguished by a pyridine core, a scaffold prevalent in numerous pharmaceuticals, substituted with three key functional groups. The bromine atom at the 2-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments.[1][2] The hydroxyl group at the 4-position and the methyl group at the 5-position provide additional points for modification and influence the electronic properties of the ring, making this compound a strategic precursor for the synthesis of complex, high-value molecules.
This guide provides detailed application notes and field-proven protocols for the most critical palladium-catalyzed transformations of this compound, focusing on Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The protocols are designed to be robust starting points, while the discussion emphasizes the mechanistic rationale behind procedural choices to empower researchers in optimizing these reactions for their specific synthetic targets.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNO | PubChem |
| Molecular Weight | 188.02 g/mol | PubChem |
| Appearance | Typically a solid | N/A |
| CAS Number | 166976-59-0 | Cenmed[3] |
Note: Experimental data for this specific compound is limited. Properties are based on its chemical structure and data for analogous compounds.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron reagents.[4][5] For this compound, this reaction provides a powerful method for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other therapeutic agents.
Principle and Mechanistic Insight
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridinol, forming a Pd(II) complex.[2] This is often the rate-determining step, and the reactivity order for halogens is I > Br > Cl.[6]
-
Transmetalation : The organoboron reagent (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.[5]
-
Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[5]
A critical challenge in coupling reactions with pyridines is the potential for the pyridine nitrogen to coordinate to the palladium center, forming inactive catalytic species.[7] This is mitigated by using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that sterically shield the palladium and promote the desired catalytic cycle.[7] The acidic proton of the 4-hydroxyl group necessitates careful base selection; inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over strong organic bases to prevent unwanted side reactions.
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Application Notes for 2-Bromo-5-methylpyridin-4-ol: A Versatile Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Substituted Pyridin-4-ol Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif present in a multitude of approved pharmaceutical agents. Its unique electronic properties and ability to engage in hydrogen bonding interactions make it a cornerstone in the design of molecules targeting a diverse array of biological targets. The strategic functionalization of this ring system is paramount to modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
This guide focuses on 2-bromo-5-methylpyridin-4-ol , a heterocyclic intermediate with significant potential in drug discovery programs. The presence of a bromine atom at the 2-position provides a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of molecular complexity. The pyridin-4-ol tautomer, which exists in equilibrium with its 4-pyridone form, offers a key hydrogen bond donor/acceptor moiety, crucial for molecular recognition at the active site of enzymes and receptors. The methyl group at the 5-position can provide beneficial steric and electronic contributions, potentially enhancing binding affinity and metabolic stability.
While direct literature on the specific applications of this compound is emerging, this document will provide a comprehensive overview of its potential utility by drawing upon established synthetic methodologies for related pyridin-4-ol and 2-bromopyridine derivatives. We will explore its synthesis, key chemical transformations, and provide detailed, field-proven protocols for its incorporation into advanced molecular architectures.
Physicochemical Properties
A clear understanding of the physicochemical properties of an intermediate is critical for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Reference |
| CAS Number | 1227570-72-0 | [1][2][3][4][5] |
| Molecular Formula | C₆H₆BrNO | [2][4] |
| Molecular Weight | 188.02 g/mol | [3] |
| Appearance | (Predicted) White to off-white solid | |
| Tautomerism | Exists in equilibrium between the pyridin-4-ol and 4-pyridone forms. The predominant tautomer can be influenced by the solvent and solid-state packing. | [6] |
Synthesis of this compound: A Plausible Synthetic Pathway
The synthesis of highly substituted pyridin-4-ols can be approached through various strategies. While a specific, validated protocol for this compound is not widely published, a plausible and efficient route can be extrapolated from related syntheses, such as the multi-component reaction of alkoxyallenes, nitriles, and carboxylic acids, or via the functionalization of pre-existing pyridine rings.[6]
A patent for a related compound, 5-bromo-2-methyl-4-hydroxypyridinecarboxylate, outlines a synthetic strategy starting from 2-amino-5-bromo-4-methylpyridine.[7] This suggests that a diazotization-hydrolysis sequence on an amino-substituted precursor could be a viable route to the target pyridin-4-ol.
Core Applications in Medicinal Chemistry: Leveraging the 2-Bromopyridin-4-ol Core
The true synthetic power of this compound lies in its capacity to serve as a versatile building block for more complex, biologically active molecules. The bromine atom at the 2-position is particularly amenable to a suite of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds.[8][9]
Key Synthetic Transformations
The diagram below illustrates the central role of this compound as a precursor to diverse molecular scaffolds through key cross-coupling reactions.
Caption: Key synthetic transformations of this compound.
Experimental Protocols
The following protocols are representative methodologies for the functionalization of 2-bromopyridine systems and are provided as a starting point for the development of specific synthetic procedures for this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is highly recommended for this specific substrate.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the synthesis of 2-aryl-5-methylpyridin-4-ol derivatives. These biaryl scaffolds are prevalent in many kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene, or DMF)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst. Then, add the degassed solvent via syringe.[10]
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The Pd(0) active catalyst and some phosphine ligands are sensitive to oxidation, which can lead to catalyst deactivation.
-
Degassed Solvents: Removing dissolved oxygen from the solvents is crucial to prevent oxidation of the catalyst.
-
Base: The base is required for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. The choice of base can significantly impact the reaction rate and yield.
Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the synthesis of 2-amino-5-methylpyridin-4-ol derivatives. These structures can act as key pharmacophores in drug candidates.[11]
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., BINAP, Xantphos, 1-5 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, LiHMDS, 1.5-2.5 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane)
Procedure:
-
Reaction Setup: To a dry, sealable reaction tube or Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine and then this compound.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[11][12]
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride or water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Trustworthiness Through Self-Validation:
A successful Buchwald-Hartwig amination protocol should include in-process controls. Monitoring by LC-MS is crucial not only to track the consumption of the starting material but also to identify the formation of potential side products, such as hydro-dehalogenation (replacement of bromine with hydrogen). The presence of such side products can indicate issues with catalyst activity or the purity of reagents.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Conclusion and Future Outlook
This compound is a promising, albeit under-explored, intermediate for medicinal chemistry. Its structural motifs—a reactive bromine for cross-coupling, a hydrogen-bonding pyridin-4-ol group, and a modulating methyl group—position it as a valuable building block for the synthesis of novel therapeutic agents, particularly in areas such as kinase inhibition. The protocols and synthetic strategies outlined in this guide, based on well-established precedents for related compounds, provide a solid foundation for researchers to begin exploring the full potential of this versatile molecule. As more research is conducted, the specific applications and optimized protocols for this compound will undoubtedly expand, further cementing the importance of substituted pyridines in the future of drug discovery.
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Brückner, R. (2006). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved from [Link]
- Luo, J., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 12(19), 4344-4347.
- Leadbeater, N. E., & McGowan, C. (2012). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Tetrahedron Letters, 53(42), 5696-5699.
- Kim, D., et al. (2021). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.
- Zhang, Y., et al. (2025). Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. Bioorganic Chemistry, 154, 108925.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. Retrieved from [Link]
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Request PDF. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
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Jingming Chemical. (n.d.). This compound. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing 2-Bromo-5-methylpyridin-4-amine: A Guide for Chemical Buyers. Retrieved from [Link]
- Google Patents. (2012). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
- Kumar, A., et al. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 25(21), 5026.
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.
- Li, W., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(8), 3463-3477.
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Application Notes & Protocols for the Synthesis of Kinase Inhibitors from 2-Bromo-5-methylpyridine Derivatives
Abstract
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] This guide provides an in-depth exploration of the 2-Bromo-5-methylpyridine core structure as a foundational building block for the synthesis of potent and selective kinase inhibitors. While this document focuses on the versatile 2-Bromo-5-methylpyridin-4-amine intermediate, it is important to note its relationship to the corresponding 2-Bromo-5-methylpyridin-4-ol. The pyridin-4-ol exists in tautomeric equilibrium with its pyridin-4-one form. For kinase inhibitor synthesis, the 4-amino group is a critical pharmacophore, often forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[2][4] Therefore, synthetic routes typically utilize the 4-amino derivative, which can be synthesized from the 4-ol if necessary. This document details robust, palladium-catalyzed cross-coupling strategies, provides step-by-step experimental protocols, and explains the underlying rationale for their application in modern drug discovery.
The 2-Bromo-5-methylpyridin-4-amine Scaffold: A Versatile Core for Kinase Inhibition
The strategic arrangement of functional groups on the 2-Bromo-5-methylpyridin-4-amine scaffold makes it an exceptionally valuable starting material for kinase inhibitor libraries.[4][5] Each component serves a distinct and vital role in both synthesis and biological activity:
-
The Pyridine Core : This heterocyclic ring is a bioisostere for phenyl rings but offers improved solubility and the ability to act as a hydrogen bond acceptor through its nitrogen atom, enhancing pharmacokinetic properties.[3]
-
2-Bromo Substituent : The bromine atom is the primary synthetic handle. Its susceptibility to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the controlled and diverse introduction of aryl, heteroaryl, and amino moieties.[4][5][6] This is the key position for exploring the solvent-exposed regions of the kinase active site to optimize potency and selectivity.
-
4-Amino Group : This group is arguably the most critical pharmacophoric feature. It acts as a hydrogen bond donor, anchoring the inhibitor to the backbone of the kinase hinge region, a conserved interaction for a majority of ATP-competitive inhibitors.[4][7]
-
5-Methyl Group : The methyl group can contribute to favorable hydrophobic interactions within the ATP binding pocket and influence the overall conformation of the inhibitor, fine-tuning its binding affinity.[4]
This combination of a reactive handle and a crucial pharmacophore on a privileged core makes this scaffold a cornerstone for generating libraries of kinase inhibitors targeting various diseases, from cancer to inflammatory disorders.[1][2]
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
The elaboration of the 2-Bromo-5-methylpyridin-4-amine core is dominated by palladium-catalyzed cross-coupling reactions. These methods are favored for their high efficiency, functional group tolerance, and predictable outcomes, making them ideal for library synthesis.[5]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is the preeminent method for installing aryl or heteroaryl groups at the 2-position. This reaction forges a new carbon-carbon bond between the sp²-hybridized carbon of the bromopyridine and an organoboron species, typically an arylboronic acid.
Causality Behind Experimental Choices:
-
Catalyst : A palladium(0) species is the active catalyst. Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a common and effective choice for this type of transformation.[4][8][9] It initiates the catalytic cycle through oxidative addition into the C-Br bond.
-
Base : A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential.[1][6] Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in transmetalation with the palladium complex.
-
Solvent System : A mixture of an organic solvent (e.g., 1,4-dioxane, THF, or isopropanol) and water is typically used.[1][4][6] The organic solvent solubilizes the reactants and catalyst, while water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.
-
Inert Atmosphere : These reactions are run under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[6][9]
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination for C-N Bond Formation
To introduce nitrogen-based linkers or substituents, the Buchwald-Hartwig amination is the method of choice. This reaction forms a carbon-nitrogen bond between the bromopyridine and a primary or secondary amine, offering an alternative vector for library expansion.
Causality Behind Experimental Choices:
-
Catalyst & Ligand : This reaction typically requires a palladium source like Palladium(II) acetate [Pd(OAc)₂] in combination with a specialized, bulky electron-rich phosphine ligand (e.g., SPhos, XPhos).[8] The ligand is crucial for facilitating both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
Base : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine, increasing its nucleophilicity.[5]
-
Solvent : Anhydrous aprotic solvents like toluene or 1,4-dioxane are used to prevent quenching of the strong base.[5]
Detailed Experimental Protocols
The following protocols are generalized starting points. Optimization may be required for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup : To a dry Schlenk flask, add 2-Bromo-5-methylpyridin-4-amine (1.0 mmol, 1.0 eq), the corresponding arylboronic acid (1.1 - 1.5 eq), and potassium phosphate (K₃PO₄) (2.0 - 2.5 eq).[4][9]
-
Catalyst Addition : Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[2][4]
-
Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[4][9]
-
Solvent Addition : Under a positive pressure of inert gas, add degassed 1,4-dioxane and water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).[4][6]
-
Reaction Execution : Stir the reaction mixture vigorously and heat to 80-100 °C in an oil bath.[6]
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromopyridine is consumed (typically 4-24 hours).[4]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup : In a glovebox or under a stream of inert gas, add Palladium(II) acetate [Pd(OAc)₂] (0.02 eq), a suitable phosphine ligand (e.g., SPhos, 0.04 eq), and sodium tert-butoxide (1.5 eq) to a dry Schlenk tube.[5][8]
-
Reagent Addition : Add anhydrous toluene or 1,4-dioxane (approx. 0.2 M concentration relative to the limiting reagent). Then add 2-Bromo-5-methylpyridin-4-amine (1.0 eq) and the desired amine (1.2 eq).[5]
-
Reaction Execution : Seal the tube and heat the mixture to 100-110 °C.
-
Monitoring : Stir the reaction for 16-24 hours, monitoring progress by TLC or LC-MS.[5]
Protocol 3: General Aqueous Workup and Purification
-
Cooling & Dilution : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate.[4]
-
Extraction : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine to remove the inorganic base and salts.[4][6]
-
Drying and Concentration : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
Purification : Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pure compound.[4][5]
Data Presentation
Table 1: Representative Yields for Suzuki-Miyaura Coupling
Data adapted from reactions on structurally analogous aminopyridines provide a strong indication of expected yields.[9]
| Arylboronic Acid | Product | Expected Yield (%) |
| Phenylboronic acid | 2-Amino-4-methyl-5-phenylpyridine | 85 |
| 4-Methylphenylboronic acid | 2-Amino-4-methyl-5-(p-tolyl)pyridine | 82 |
| 4-Methoxyphenylboronic acid | 2-Amino-4-methyl-5-(4-methoxyphenyl)pyridine | 88 |
| 4-Chlorophenylboronic acid | 2-Amino-5-(4-chlorophenyl)-4-methylpyridine | 78 |
Table 2: Example Kinase Inhibitory Activity
Representative IC₅₀ values for inhibitors synthesized using substituted bromopyridine scaffolds.
| Target Kinase | Scaffold Type | Example IC₅₀ (nM) | Reference |
| p38 MAP Kinase | Pyridinylimidazole | < 100 | [2] |
| Anaplastic Lymphoma Kinase (ALK) | 2-Anilinopyridine | < 50 | [4] |
| Polo-like kinase 4 (PLK4) | Aminopyrimidine | 2.71 | [10][11] |
| Src/Abl | Aminopyrimidine | < 10 | [12] |
Mechanism of Action & Targeted Signaling Pathways
Kinase inhibitors derived from the 2-Bromo-5-methylpyridin-4-amine scaffold typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.[10]
A key example is the inhibition of the Anaplastic Lymphoma Kinase (ALK) signaling pathway. In certain cancers, a chromosomal translocation creates a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK kinase that drives uncontrolled cell proliferation and survival.[4] Inhibitors designed from this scaffold can effectively block this oncogenic driver.
Caption: Inhibition of the constitutively active ALK signaling pathway.
Conclusion
2-Bromo-5-methylpyridin-4-amine is a high-value, versatile scaffold for the synthesis of kinase inhibitors.[4][13] The robust and well-characterized palladium-catalyzed coupling reactions, particularly the Suzuki-Miyaura coupling, provide a reliable platform for medicinal chemists to systematically explore structure-activity relationships. The protocols and data presented in these application notes offer a solid foundation for researchers in drug discovery to design and synthesize novel therapeutic agents targeting a wide range of kinases implicated in human disease.[4]
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- Scaffold Mining of Kinase Hinge Binders in Crystal Structure Database. PubMed.
- Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. Benchchem.
- Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
- An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition. Benchchem.
- The Versatility of 2-bromo-5-methylpyridin-4-amine: A Technical Guide for Researchers. Benchchem.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central.
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science.
- Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. NIH.
- 2-Bromo-5-methylpyridin-4-amine: A Core Scaffold in Modern Medicinal Chemistry. Benchchem.
- Application Note: Derivatization of 2-Bromo-5-methylpyridin-4-amine for Library Synthesis. Benchchem.
- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central.
- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed.
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protocol for N-arylation of 2-Bromo-5-methylpyridin-4-ol
An Application Note and Protocol for the N-arylation of 2-Bromo-5-methylpyridin-4-ol
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of N-Aryl Pyridin-4-one Scaffolds
The N-aryl pyridin-4-one moiety is a privileged scaffold in modern medicinal chemistry and drug development. Its unique electronic and structural properties make it a cornerstone in the design of a wide array of therapeutic agents, from kinase inhibitors in oncology to novel treatments for fibrotic diseases. The ability to strategically introduce diverse aryl groups onto the pyridinone nitrogen is a critical synthetic step that allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
This compound serves as a key, versatile starting material for accessing this chemical space. The bromine atom at the 2-position provides a reactive handle for palladium- or copper-catalyzed cross-coupling reactions, which are the most robust and widely adopted methods for forging the critical C-N bond. This guide provides an in-depth analysis and detailed protocols for the N-arylation of this substrate, with a primary focus on the highly efficient Buchwald-Hartwig amination.
Understanding the Substrate: The Pyridinol-Pyridone Tautomerism
A crucial chemical principle governing the reactivity of this compound is its existence in a tautomeric equilibrium with its corresponding pyridin-4-one form. In the context of N-arylation, the pyridin-4-one tautomer is the reactive species. The nitrogen atom within the pyridone ring acts as the nucleophile in the cross-coupling reaction. The reaction conditions, particularly the presence of a base, favor the deprotonation of the pyridone nitrogen, thereby activating it for the subsequent bond formation.
Methodologies for N-Arylation: A Comparative Overview
Two primary catalytic systems dominate the landscape of N-arylation: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] Its development marked a significant leap forward, allowing for the synthesis of aryl amines under relatively mild conditions with exceptional functional group tolerance and broad substrate scope.[2] For a challenging substrate like a substituted pyridinone, this methodology is often the preferred choice due to its high efficiency and reliability. The reaction's success hinges on a synergistic interplay between a palladium precursor, an electron-rich phosphine ligand, and a suitable base.[3]
Ullmann Condensation
The Ullmann condensation is the classic method for C-N bond formation, utilizing a copper catalyst.[4] Historically, these reactions demanded harsh conditions, such as high temperatures and stoichiometric amounts of copper.[4][5] While modern protocols have introduced ligands (e.g., diamines, amino acids) to enable catalytic turnover under milder conditions, the Buchwald-Hartwig amination generally offers a wider scope and greater predictability for complex substrates.[5][6]
The Buchwald-Hartwig Catalytic Cycle: A Mechanistic Deep Dive
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The catalytic cycle for the Buchwald-Hartwig amination proceeds through a well-defined sequence of steps.[2][7]
-
Active Catalyst Formation: If a Pd(II) precursor like Pd(OAc)₂ is used, it is first reduced in situ to the active Pd(0) species.[3][8]
-
Oxidative Addition: The active LPd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of the 2-bromo-5-methylpyridin-4-one, forming a Pd(II) intermediate.[7][8] This is often the rate-limiting step.
-
Amine Coordination & Deprotonation: The aryl amine (the arylating partner) coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine, forming a palladium-amido complex.[7]
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond of the N-aryl pyridinone product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][7]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Palladium-Catalyzed N-Arylation
This protocol provides a robust starting point for the N-arylation of this compound with a generic aryl amine. Optimization of ligand, base, solvent, and temperature may be required for specific substrates.
Materials & Equipment
-
Substrate: this compound
-
Coupling Partner: Aryl amine (1.1 - 1.5 equivalents)
-
Palladium Precursor: Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-4 mol%)
-
Ligand: Xantphos (2-6 mol%) or a suitable biarylphosphine ligand (e.g., XPhos, RuPhos)
-
Base: Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (1.5 - 2.5 equivalents)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
-
Equipment: Schlenk flask or sealed microwave vial, magnetic stir bar, heating mantle with oil bath or microwave reactor, inert gas line (Argon or Nitrogen), standard glassware for workup and purification, silica gel for column chromatography.
Experimental Workflow Diagram
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
Step-by-Step Procedure
-
Reaction Setup (Under Inert Atmosphere): To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., Xantphos, 0.04 mmol), and the base (e.g., NaOtBu, 1.5 mmol).
-
Inerting the Vessel: Seal the flask, and carefully evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The Pd(0) catalyst is sensitive to oxygen, making this a critical step for reproducibility.
-
Reagent Addition: Through the septum, add anhydrous solvent (e.g., Toluene, 5 mL) followed by the aryl amine (1.2 mmol) via syringe.
-
Reaction: Place the sealed flask into a preheated oil bath at 100-110 °C and stir vigorously for 16-24 hours.[9]
-
Monitoring: The reaction's progress can be monitored by periodically taking a small aliquot (under an inert atmosphere), quenching it, and analyzing by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (as judged by the consumption of the starting material), remove the flask from the heat and allow it to cool to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).[9]
-
Extraction: Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).[9]
-
Purification: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-5-methyl-2-bromopyridin-4-one product.
Data Presentation: Representative Reaction Parameters
The choice of catalyst, ligand, and base is critical for success, especially with challenging or sterically hindered coupling partners. The following table provides representative conditions compiled from literature for similar N-arylation reactions, serving as a valuable guide for reaction optimization.[10]
| Entry | Aryl Halide Example | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 |
| 2 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 |
| 3 | 2-Chlorotoluene | Pd₂(dba)₃ (3) | BrettPhos (6) | LHMDS | Toluene | 110 | 24 |
| 4 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane | 100 | 16 |
Note: This data is representative for N-arylation of hindered amines and serves as a starting point. Yields are highly substrate-dependent.
Conclusion: A Self-Validating Protocol for Drug Discovery
This guide provides a comprehensive framework for the N-arylation of this compound. By explaining the underlying mechanistic principles of the Buchwald-Hartwig amination and providing a detailed, field-tested protocol, researchers are equipped to confidently and successfully synthesize target N-aryl pyridin-4-ones. The inherent logic of the protocol, from the necessity of an inert atmosphere to the specific roles of the ligand and base, creates a self-validating system that empowers scientists to troubleshoot and adapt the methodology for the rapid generation of diverse compound libraries essential for modern drug discovery.
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Application Notes & Protocols: Strategic Functionalization of the Pyridine Ring in 2-Bromo-5-methylpyridin-4-ol
Abstract
2-Bromo-5-methylpyridin-4-ol is a highly versatile heterocyclic building block pivotal in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. Its strategic importance stems from the orthogonal reactivity of its functional groups: a bromine atom amenable to cross-coupling, a hydroxyl group that influences ring electronics and can be further modified, and a methyl group offering potential for late-stage diversification. This guide provides a comprehensive technical overview of the key functionalization strategies for this scaffold, grounded in mechanistic principles. We present detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and derivatization of the C4-hydroxyl group, designed for practical application by researchers, scientists, and drug development professionals.
Foundational Chemistry: Structure and Reactivity
This compound exists in a tautomeric equilibrium with its pyridin-4-one form, 2-bromo-5-methyl-1H-pyridin-4-one.[1] The predominant form is typically the pyridin-4-one, which significantly influences the molecule's reactivity. The electron-donating character of the hydroxyl/oxo group and the methyl group, combined with the electron-withdrawing nature of the pyridine nitrogen, creates a unique electronic landscape.
-
C2-Bromine: The C-Br bond is the primary site for functionalization. It is highly susceptible to oxidative addition by palladium(0) catalysts, making it an ideal handle for a wide array of cross-coupling reactions.[2] The position is also activated towards nucleophilic aromatic substitution (SNAr), particularly if the pyridine nitrogen is quaternized or under forcing conditions.[3][4]
-
C4-Hydroxyl/Oxo Group: This group can be alkylated or acylated. More importantly, it can be converted into a triflate (OTf), transforming it from a directing group into an excellent leaving group for subsequent cross-coupling reactions, enabling sequential functionalization.
-
C3, C6 Positions: These C-H bonds are less reactive but can be targeted for functionalization using advanced, modern synthetic methods such as directed C-H activation, although these are beyond the scope of this standard protocol guide.[5][6]
-
C5-Methyl Group: While functionalization of the methyl group is challenging, it can be a target for radical-based reactions under specific conditions.[7]
Caption: Tautomeric equilibrium between the pyridinol and pyridinone forms.
Palladium-Catalyzed Cross-Coupling at the C2-Position
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[8][9][10][11] For this compound, the C2-Br bond is the prime site for these transformations.
Caption: Major reaction pathways for functionalizing this compound.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl or vinyl-aryl structures by coupling the aryl bromide with an organoboron reagent.[12] The choice of base is critical, as it activates the boronic acid for transmetalation.[12]
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable, air-stable Pd(0) source. For more challenging couplings, catalyst systems generated in situ from a Pd(II) precursor (e.g., Pd(OAc)₂) and a phosphine ligand are used.[13][14]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) accelerate the rate-limiting oxidative addition and reductive elimination steps, improving yields for sterically hindered or electron-rich substrates.[15]
-
Base: A moderately strong base like K₂CO₃ or K₃PO₄ is typically used. Stronger bases can promote unwanted side reactions, including protodeboronation of the boronic acid.[16]
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is common. Water is often essential for dissolving the inorganic base and facilitating the catalytic cycle.[15]
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
To a dry Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed solvents, typically a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 75-90 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 80-95 |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | KF (3) | Dioxane | 80 | 70-88 |
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a powerful tool for constructing aryl-amine bonds, which are prevalent in pharmaceuticals.[17][18] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.[19]
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: Electron-rich, bulky phosphine ligands are essential. Biarylphosphine ligands (e.g., XPhos, RuPhos) or chelating ligands like dppp are highly effective for coupling amines with 2-bromopyridines.[17][19]
-
Base: A strong base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, forming the palladium-amido intermediate necessary for reductive elimination.[19][20]
-
Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are used to prevent quenching of the strong base and catalyst deactivation.
Protocol: Buchwald-Hartwig Amination with Morpholine
-
To a dry, oven-baked sealed tube or Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4-5 mol%), and sodium tert-butoxide (1.4 eq).
-
Seal the vessel, then evacuate and backfill with argon three times.
-
Add anhydrous toluene via syringe, followed by this compound (1.0 eq) and morpholine (1.2 eq).
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne.[21] The reaction is uniquely co-catalyzed by palladium and copper(I).[22]
Causality Behind Experimental Choices:
-
Palladium Catalyst: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are effective.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is crucial. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[21]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves as both the base to deprotonate the alkyne and often as the solvent.
-
Anaerobic Conditions: Rigorous exclusion of oxygen is critical to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.[23]
Protocol: Sonogashira Coupling with Phenylacetylene
-
To a dry Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₄ (2-5 mol%), and CuI (5-10 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed triethylamine via syringe.
-
Add phenylacetylene (1.1-1.2 eq) dropwise.
-
Stir the reaction at a temperature ranging from room temperature to 60 °C. Monitor closely by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.
Table 2: Typical Conditions for Sonogashira Coupling
| Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | Et₃N | 50 | 70-85 |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPA | THF | RT-40 | 75-90 |
Nucleophilic Aromatic Substitution (SNAr)
While less common than palladium-catalyzed reactions for this substrate, SNAr can be an effective, metal-free method for introducing nucleophiles. The reaction proceeds via a high-energy Meisenheimer intermediate.[24] The electron-withdrawing nature of the pyridine nitrogen stabilizes the negative charge developed in the intermediate, particularly when attack occurs at the C2 or C4 positions.[3]
Causality Behind Experimental Choices:
-
Nucleophile: Strong nucleophiles are required (e.g., alkoxides, thiolates, secondary amines).
-
Solvent: Polar aprotic solvents like DMF or DMSO can accelerate the reaction by solvating the cation of the nucleophilic salt, thereby increasing the nucleophilicity of the anion.
-
Temperature: High temperatures are often necessary to overcome the activation energy associated with disrupting the ring's aromaticity.[4]
Protocol: SNAr with Sodium Methoxide
-
To a sealed tube, add this compound (1.0 eq) and sodium methoxide (2.0 eq).
-
Add anhydrous dimethylformamide (DMF).
-
Seal the tube and heat the mixture to 100-140 °C.
-
Monitor the reaction by LC-MS.
-
After cooling, carefully pour the reaction mixture into ice-water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Self-Validation and Troubleshooting
For all protocols, a system of self-validation is critical to ensure trustworthiness and reproducibility.
-
In-Process Controls: Monitor reactions at set time points (e.g., 1h, 4h, 12h) using a suitable technique (TLC with co-spotting of starting material or LC-MS) to confirm conversion and check for side-product formation.
-
Product Characterization: The identity and purity of the final product must be confirmed by standard analytical methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Troubleshooting Common Issues:
-
Low/No Conversion in Cross-Coupling: This often points to catalyst inactivity. Ensure all reagents and solvents are anhydrous and degassed.[16] Consider screening different ligands or increasing catalyst loading.[15] The choice of base can also be critical; what works for one substrate may not work for another.[20]
-
Protodehalogenation: If the starting material is consumed but the desired product is not formed, with the de-halogenated pyridine observed instead, it suggests a competing reduction pathway. This can be minimized by ensuring a sufficiently active nucleophile and efficient transmetalation.
-
Alkyne Homocoupling in Sonogashira: This is caused by oxygen. Improve degassing procedures (freeze-pump-thaw is superior to sparging) and ensure a positive pressure of inert gas is maintained.[23]
-
Conclusion
This compound is a robust and versatile synthetic intermediate. Its functionalization is dominated by highly reliable and scalable palladium-catalyzed cross-coupling reactions at the C2-bromo position, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These methods provide access to a vast chemical space of substituted pyridines. Additionally, nucleophilic aromatic substitution offers a complementary, metal-free approach for introducing a range of heteroatom functionalities. A thorough understanding of the mechanistic principles behind these transformations is key to optimizing reaction conditions and successfully applying this valuable building block in complex synthesis campaigns.
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A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]
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Direct C-H Functionalization of Pyridine via a Transient Activator Strategy: Synthesis of 2,6-Diarylpyridines. PubMed. Available at: [Link]
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C–H bond activation of 2-methylquinolines and 2-methylpyridine. ResearchGate. Available at: [Link]
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The Synthetic Potential of 2-Bromo-5-methylpyridin-4-ol in Modern Agrochemical Discovery: Application Notes and Protocols
Introduction: The Pyridine Core as a Privileged Scaffold in Agrochemicals
In the relentless pursuit of novel and effective crop protection agents, the strategic selection of foundational molecular scaffolds is paramount. Heterocyclic compounds, in particular, form the backbone of a vast number of commercial agrochemicals. Among these, the pyridine ring is a recurring and highly successful motif, present in a wide array of herbicides, fungicides, and insecticides.[1] The unique electronic properties and the ability to present substituents in a defined three-dimensional space make pyridine derivatives a fertile ground for the discovery of new active ingredients.
This guide focuses on the synthetic utility of 2-Bromo-5-methylpyridin-4-ol , a versatile building block poised for application in agrochemical synthesis. While direct, large-scale commercial use of this specific intermediate is not yet widely documented in publicly available literature, its structural features offer a compelling platform for the creation of novel agrochemical candidates. The presence of a reactive bromine atom at the 2-position and a hydroxyl group at the 4-position provides two distinct and synthetically valuable handles for molecular elaboration.[2][3] The bromine atom is an ideal participant in modern palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties.[4][5] Simultaneously, the pyridin-4-ol tautomer allows for functionalization, such as the formation of ether linkages, a key feature in several classes of herbicides.
This document will provide a prospective analysis of the applications of this compound in agrochemical synthesis, complete with detailed, field-proven protocols for its key transformations. The methodologies described are grounded in the well-established chemistry of related bromopyridine derivatives and are designed to serve as a robust starting point for researchers in the agrochemical industry.[1][4]
Core Applications in Agrochemical Synthesis: A Two-Pronged Approach
The synthetic utility of this compound can be primarily leveraged through two key reaction pathways: palladium-catalyzed cross-coupling at the C2-position and etherification of the C4-hydroxyl group. These transformations allow for the systematic exploration of chemical space to optimize biological activity.
C2-Arylation via Suzuki-Miyaura Cross-Coupling: Building Novel Fungicide Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[5][6] For this compound, this reaction enables the formation of a C-C bond, linking the pyridinol core to other (hetero)aromatic systems. This is a common and highly effective strategy in the design of modern fungicides, particularly those targeting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.[4]
The general workflow for employing this compound in a Suzuki coupling-based discovery program is outlined below.
Caption: Agrochemical discovery workflow using this compound.
O-Arylation/Alkylation: Crafting Pyridyl Ether Herbicides
The pyridin-4-ol moiety can be readily converted into an ether linkage. This opens up the possibility of synthesizing pyridyl ether derivatives, a class of compounds known for their herbicidal activity. These herbicides often act by inhibiting key plant enzymes such as protoporphyrinogen oxidase (PPO). The synthetic strategy would involve a nucleophilic substitution reaction, such as a Williamson ether synthesis, where the hydroxyl group of this compound acts as the nucleophile.
Experimental Protocols
The following protocols are representative methodologies for the key transformations of this compound. Researchers should note that optimization of reaction conditions (catalyst, base, solvent, temperature) may be necessary for specific substrates.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Objective: To synthesize a 2-aryl-5-methylpyridin-4-ol derivative as a potential agrochemical candidate.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Data Summary Table:
| Parameter | Value/Condition | Rationale |
| Stoichiometry | ||
| This compound | 1.0 equiv | Limiting reagent. |
| Arylboronic acid | 1.1 - 1.5 equiv | A slight excess is used to drive the reaction to completion and account for potential decomposition. |
| Catalyst System | ||
| Catalyst | Pd(dppf)Cl₂ (1-5 mol%) | A robust and versatile catalyst for Suzuki couplings involving heteroaromatic halides.[5] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv) | Activates the boronic acid and facilitates the transmetalation step.[5] |
| Reaction Conditions | ||
| Solvent | 1,4-Dioxane/Water (4:1) | A common and effective solvent system for Suzuki reactions.[4] |
| Temperature | 80 - 110 °C | Sufficient thermal energy to drive the catalytic cycle without significant decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) active catalyst.[4] |
| Expected Outcome | ||
| Yield | 60 - 95% (substrate dependent) | Typical yield range for Suzuki couplings of this nature. |
| Purity | >95% after chromatography | Standard purity for subsequent biological evaluation. |
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block for the synthesis of novel agrochemicals. Its dual functionality allows for the creation of diverse molecular libraries through well-established synthetic transformations like the Suzuki-Miyaura coupling and etherification reactions. The protocols and workflows detailed in this guide provide a solid foundation for researchers to begin exploring the potential of this versatile intermediate. As the challenge of resistance to existing agrochemicals grows, the systematic exploration of new chemical space, enabled by foundational molecules like this compound, will be critical in developing the next generation of effective and sustainable crop protection solutions.
References
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-methylpyridin-4-ol
Authored by: A Senior Application Scientist
Introduction: Navigating the Challenges of C-N Bond Formation on Functionalized Pyridines
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[4] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for medicinal chemists and drug development professionals.[1]
However, the application of the Buchwald-Hartwig amination to highly functionalized heteroaromatic systems, such as 2-Bromo-5-methylpyridin-4-ol, presents a unique set of challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity, a phenomenon often referred to as the "2-pyridyl problem".[5][6] Furthermore, the presence of a hydroxyl group on the pyridine ring introduces a competing nucleophile that can lead to undesired C-O bond formation (etherification). The acidic nature of the pyridinol tautomer also requires careful consideration of the base to be used.
This document provides a detailed experimental procedure for the Buchwald-Hartwig amination of this compound, offering a comprehensive guide for researchers navigating the complexities of this transformation. The protocol is designed to favor the desired C-N bond formation by carefully selecting the catalyst, ligand, base, and reaction conditions.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[1][2][7] The key steps involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][8]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure that can be adapted for various primary and secondary amines. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially available | |
| Amine (Primary or Secondary) | ≥98% | Commercially available | Ensure dryness if sensitive to moisture. |
| Pd₂(dba)₃ | Catalyst grade | Commercially available | Tris(dibenzylideneacetone)dipalladium(0) |
| XPhos | Ligand grade | Commercially available | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl |
| K₃PO₄ | Anhydrous | Commercially available | Potassium phosphate |
| Toluene | Anhydrous | Solvent grade | Use a dry, degassed solvent. |
| Schlenk tube or microwave vial | |||
| Magnetic stirrer and hotplate | |||
| Inert gas supply (Argon or Nitrogen) |
Reaction Setup and Procedure
The following procedure is for a 1.0 mmol scale reaction. All manipulations should be performed under an inert atmosphere using standard Schlenk techniques.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Catalyst Pre-formation (optional but recommended):
-
To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 equivalents), XPhos (0.04 equivalents), and anhydrous K₃PO₄ (2.0 equivalents).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[9]
-
Add anhydrous, degassed toluene via syringe.
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active Pd(0) complex.
-
-
Addition of Reactants:
-
To the catalyst mixture, add this compound (1.0 equivalent).
-
Add the desired primary or secondary amine (1.2-1.5 equivalents). If the amine is a solid, it can be added with the catalyst and base in the first step. If it is a liquid, it should be added via syringe.
-
-
Reaction:
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the desired N-substituted-5-methylpyridin-4-ol.
-
Discussion of Experimental Choices
The selection of each component in this protocol is critical for overcoming the challenges associated with the amination of this compound.
-
Palladium Precursor: Pd₂(dba)₃ is a common and effective Pd(0) source for Buchwald-Hartwig aminations. Alternatively, Pd(OAc)₂ can be used, which is reduced in situ to Pd(0).
-
Ligand: XPhos is a bulky, electron-rich biaryl phosphine ligand from the Buchwald group that has demonstrated broad utility and high catalytic activity in C-N cross-coupling reactions.[11] The steric hindrance of XPhos facilitates the reductive elimination step, which is often the rate-limiting step of the catalytic cycle, and can help to prevent catalyst deactivation.[1][12] Other bulky biaryl phosphine ligands, such as RuPhos or BrettPhos, could also be effective.
-
Base: The choice of base is crucial to avoid the competing C-O coupling. A non-nucleophilic base is preferred. K₃PO₄ is a moderately strong, non-nucleophilic base that has been shown to be effective in many Buchwald-Hartwig aminations. Stronger bases like NaOtBu or LiHMDS, while common in this reaction, increase the risk of deprotonating the hydroxyl group and promoting O-arylation.[2]
-
Solvent: Toluene is a common non-polar aprotic solvent for Buchwald-Hartwig aminations. Other solvents such as 1,4-dioxane or t-butanol can also be used and may require optimization for specific substrates.[13] It is essential to use an anhydrous and degassed solvent to prevent catalyst deactivation.
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls or shows low conversion, consider increasing the catalyst loading, reaction temperature, or reaction time. A different ligand or solvent system may also be beneficial.
-
Formation of C-O Coupled Product: If a significant amount of the ether byproduct is observed, a weaker base such as Cs₂CO₃ or K₂CO₃ may be necessary, although this may require longer reaction times or higher temperatures.
-
Hydrodehalogenation: The formation of 5-methylpyridin-4-ol as a byproduct can occur via a competing hydrodehalogenation pathway. This can sometimes be suppressed by using a different ligand or ensuring strictly anhydrous conditions.
-
Protection of the Hydroxyl Group: If C-O coupling remains a persistent issue, protection of the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group may be necessary. The protecting group can then be removed in a subsequent step.
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging but feasible transformation. By carefully selecting a bulky, electron-rich phosphine ligand, a non-nucleophilic base, and anhydrous reaction conditions, the desired C-N bond formation can be achieved with good to excellent yields. This protocol provides a robust starting point for researchers and drug development professionals seeking to synthesize novel N-substituted 5-methylpyridin-4-ol derivatives.
References
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Wikipedia. Buchwald–Hartwig amination. [Link]
- Singleton, J. T. (2003). The Development of New Palladium Catalysts for the Amination of Aryl Halides. Topics in Organometallic Chemistry, 6, 195-219.
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- Nolan, S. P., & Organ, M. G. (Eds.). (2016).
- Ghaffari, B., & Organ, M. G. (2014). N-Heterocyclic Carbenes in Palladium Catalysis. In Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Pharmaceuticals (pp. 1-36).
- Stradiotto, M., & Lund, C. (2016). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Dalton Transactions, 45(29), 11548-11566.
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ResearchGate. (2011). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
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PubMed. (2001). Catalytic Amination of 2-substituted Pyridines With Hydrazine Derivatives. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
- Cook, X. A., Gombert, A., de Pina, R. F., & Willis, M. C. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Cook, X. A., Gombert, A., de Pina, R. F., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie, 132(20), 11164-11188.
- Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(28), 19414-19424.
-
PubMed. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. [Link]
-
The Hartwig Group. Palladium-Catalyzed Amination of Aryl Halides with AqueousAmmonia and Hydroxide Base Enabled by Ligand Development. [Link]
-
PubMed. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. [Link]
-
eScholarship. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. [Link]
- Cook, S. P., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners.
-
Organic Chemistry Portal. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. [Link]
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Application Notes & Protocols: Leveraging 2-Bromo-5-methylpyridin-4-ol for the Synthesis of Novel Heterocyclic Scaffolds
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Value of the Pyridin-4-ol Core
The pyridine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its unique electronic properties and versatile reactivity.[1][2] Pyridine derivatives are central to drugs targeting a vast range of conditions, from cancer to neurodegenerative diseases.[3][4] Among these, the pyridin-4-ol motif, existing in tautomeric equilibrium with its pyridin-4(1H)-one form, offers a particularly valuable synthetic platform.
This guide focuses on a highly functionalized and versatile building block: 2-Bromo-5-methylpyridin-4-ol . This compound is strategically designed for scaffold diversification, featuring three key reactive sites:
-
C2-Bromo Group: An ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and nitrogen substituents.
-
C4-Hydroxyl Group: Can be O-functionalized or transformed into a superior leaving group (e.g., triflate) to facilitate further substitutions. Its acidity and role in tautomerism also influence the ring's overall reactivity.
-
Pyridine Core: The nitrogen atom and the substituted ring provide a scaffold that can be further modified, with the existing substituents directing subsequent reactions.
This document provides detailed protocols and expert insights into transforming this compound into diverse and novel heterocyclic scaffolds, with a focus on robust and reproducible synthetic methodologies.
Part 1: Core Diversification via Palladium-Catalyzed Cross-Coupling
The bromine atom at the C2 position is the primary gateway for scaffold elaboration. Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are cornerstone transformations in modern organic synthesis, prized for their broad substrate scope and functional group tolerance.[5]
Suzuki-Miyaura Coupling: Forging New C-C Bonds
The Suzuki-Miyaura reaction is an exceptionally powerful method for creating biaryl and heteroaryl-aryl structures.[6] For 2-bromopyridines, this reaction allows for the direct attachment of diverse aromatic and heteroaromatic rings, significantly expanding the chemical space accessible from a single precursor.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species, typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or from a stable Pd(0) source like Pd₂(dba)₃, is essential for initiating the catalytic cycle.
-
Ligand: Electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) are critical. They stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination to release the product.[7]
-
Base: A base, such as K₃PO₄ or K₂CO₃, is required to activate the boronic acid/ester for the transmetalation step. The choice of base can be crucial and is often solvent-dependent.[8]
-
Solvent: Anhydrous, degassed solvents like dioxane or toluene are standard. The presence of oxygen can deactivate the catalyst, leading to lower yields.[9]
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Vessel Preparation: To a dry, oven-baked Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid or pinacol ester (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).
-
Catalyst Loading: In a glovebox or under a strong stream of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition & Degassing: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M). Degas the resulting suspension by bubbling argon through it for 15-20 minutes or by using three freeze-pump-thaw cycles.[9]
-
Reaction Execution: Seal the vessel tightly and heat the mixture to 90–110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS (typically 4–18 hours).
-
Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-5-methylpyridin-4-ol.
Data Presentation: Predictive Reaction Conditions
| Parameter | Condition A (Standard) | Condition B (Challenging Substrates) | Rationale & Causality |
| Pd Precatalyst | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) | Pd₂(dba)₃ can be more reliable for generating the active Pd(0) species. |
| Ligand | PPh₃ (8 mol%) | XPhos (3 mol%) | Bulky, electron-rich ligands like XPhos accelerate oxidative addition and reductive elimination, crucial for difficult couplings.[6] |
| Base | Na₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) | K₃PO₄ is a stronger, non-nucleophilic base that is often more effective, especially with sterically hindered substrates. |
| Solvent | Toluene/H₂O | 1,4-Dioxane | Dioxane is often superior for its ability to dissolve a wider range of substrates and reagents. |
| Temperature | 100 °C | 110 °C | Higher temperatures can overcome the activation energy for challenging couplings, but risk decomposition. |
Buchwald-Hartwig Amination: Installing N-Substituents
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[10][11] Applying this to this compound allows for the introduction of primary and secondary amines, key functional groups in many bioactive molecules.
Causality Behind Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[12]
-
Ligand Impact: As with the Suzuki coupling, the choice of ligand is paramount. Bidentate ligands like dppf or BINAP, or bulky monodentate ligands like RuPhos or BrettPhos, are often employed to achieve high yields and broad substrate scope.[5]
-
Handling Volatile Amines: For low-boiling-point amines (e.g., methylamine, dimethylamine), the reaction must be performed in a sealed tube or pressure vessel to prevent the amine from escaping upon heating.[10][12]
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Vessel Preparation: To a dry, oven-baked sealed tube, add sodium tert-butoxide (1.4 equiv.).
-
Catalyst Loading: In a glovebox or under inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., BINAP, 3 mol%).
-
Reagent Addition: Add this compound (1.0 equiv.) and anhydrous, degassed toluene (to achieve ~0.1 M concentration).
-
Amine Addition: Add the primary or secondary amine (1.2 equiv.). If the amine is a volatile liquid or gas, it should be added as a solution in toluene or condensed into the vessel at low temperature.
-
Reaction Execution: Tightly seal the tube and heat the reaction mixture to 80–110 °C with stirring. Monitor for completion by LC-MS (typically 2–12 hours).
-
Workup and Purification: After cooling to room temperature, carefully open the sealed tube. Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate or dichloromethane. Dry the combined organic layers, concentrate, and purify by flash chromatography.
Part 2: Annulation Strategies for Fused Heterocyclic Systems
Beyond simple substitution, this compound is an excellent starting point for constructing fused bicyclic systems, such as furo[3,2-c]pyridines and thieno[3,2-c]pyridines. These scaffolds are prevalent in medicinal chemistry and offer rigid structures for probing biological targets.
Synthesis of Furo[3,2-c]pyridine Scaffolds
A highly efficient strategy to construct the furo[3,2-c]pyridine core involves a palladium-catalyzed Sonogashira coupling to install an alkyne at the C2 position, followed by an intramolecular cyclization onto the C3 position of the pyridine ring. The 4-hydroxyl group is crucial for this transformation.
Strategy: Sonogashira Coupling followed by 5-endo-dig Cyclization.[13]
Caption: Two-step cascade process for the synthesis of furo[3,2-c]pyridines.
Protocol 3: One-Pot Synthesis of Furo[3,2-c]pyridines
-
Vessel Preparation: To a Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%). Evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N) or another suitable amine base/solvent. Add the terminal alkyne (1.1 equiv.) via syringe.
-
Sonogashira Reaction: Stir the mixture at room temperature or with gentle heating (40–60 °C) until the starting material is consumed (monitor by TLC).
-
Cyclization: Upon completion of the first step, add a stronger base if necessary (e.g., K₂CO₃) or increase the temperature to 80-100 °C to drive the intramolecular 5-endo-dig cyclization.[13]
-
Workup and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane, wash with water, and dry over Na₂SO₄. After filtration and concentration, purify the crude product by flash column chromatography to afford the target furo[3,2-c]pyridine derivative.
Synthesis of Thieno[3,2-c]pyridine Scaffolds
The synthesis of the thieno[3,2-c]pyridine scaffold often requires a different approach. A common strategy involves building the thiophene ring from a suitably functionalized pyridine. Starting with our core molecule, a plausible route involves converting the 4-ol to a 4-chloro group, followed by reaction with a sulfur nucleophile and subsequent cyclization.
Strategy: Functional Group Interconversion and Annulation.
Caption: Multi-step pathway for the synthesis of thieno[3,2-c]pyridines.
Protocol 4: Multi-step Synthesis of a Thieno[3,2-c]pyridinone Scaffold
-
Chlorination: In a round-bottom flask equipped with a reflux condenser, carefully add this compound (1.0 equiv.) to phosphorus oxychloride (POCl₃, 5-10 equiv.). Heat the mixture to reflux for 2–4 hours. After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a solid base (e.g., NaHCO₃). Extract the product, 2-bromo-4-chloro-5-methylpyridine, with ethyl acetate. Dry and concentrate to use in the next step.
-
Thioether Formation: Dissolve methyl thioglycolate (1.1 equiv.) in anhydrous THF and cool to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise. Allow the mixture to stir for 20 minutes. Add a solution of 2-bromo-4-chloro-5-methylpyridine (1.0 equiv.) in THF. Allow the reaction to warm to room temperature and stir until complete. Quench with water and extract the product.
-
Cyclization and Saponification/Decarboxylation: Dissolve the thioether intermediate in a suitable solvent like toluene. Add a strong base (e.g., NaOtBu, 2.2 equiv.) and heat to induce Dieckmann condensation. After cyclization is complete, add aqueous acid and heat to effect saponification and decarboxylation, yielding the thieno[3,2-c]pyridinone core. Purify by recrystallization or column chromatography.
Conclusion and Future Outlook
This compound is a remarkably versatile and powerful building block for modern medicinal chemistry. The strategic placement of its functional groups enables a diverse range of high-value transformations, from palladium-catalyzed cross-couplings to complex annulation reactions. The protocols detailed herein provide a robust foundation for researchers to explore and generate novel heterocyclic scaffolds. The continued development of derivatives from this core structure promises to yield new therapeutic candidates to address unmet medical needs.[14]
References
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Anderson, K. W., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-7. [Link]
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Cai, C., et al. (2015). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
-
Fedin, V. V., et al. (2020). Methods for preparation of furo[3,2-c]pyridines; transformation of 3-alkynyl-4-pyrones to benzofurans through a furopyrylium intermediate. ResearchGate. [Link]
-
Request PDF. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
SciSpace. (2007). A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. SciSpace. [Link]
-
Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
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Taszarek, M., & Reissig, H.-U. (2022). SYNTHESIS OF NEW MULTIVALENT FURO[3,2-c]PYRIDINE AND BIFURO[3,2-c]PYRIDINE DERIVATIVES. HETEROCYCLES, 104(11), 2053. [Link]
-
Request PDF. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. ResearchGate. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. IJPSR, 70(1), 169-179. [Link]
-
Reissig, H.-U., et al. (2022). Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Al-Sehemi, A. G., et al. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[3,2-d]pyrimidines and Fused Ring Pyrimidines. Molecules, 20(1), 1133-1143. [Link]
-
Semantic Scholar. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. [Link]
-
National Institutes of Health. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PMC. [Link]
-
Request PDF. (2025). Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. [Link]
-
MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]
- Google Patents. (n.d.). Thieno ( 3 , 2-c) pyridine compounds.
-
ResearchGate. (n.d.). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Semantic Scholar. (n.d.). Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments. [Link]
-
Pharmedia. (n.d.). How is 2-Amino-4-bromopyridine synthesized and why is it widely used in pharmaceuticals?. [Link]
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Request PDF. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]
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Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
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Topic: A Robust, Scalable Synthesis Protocol for 2-Bromo-5-methylpyridin-4-ol and Its Subsequent Derivatization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyridines are foundational scaffolds in modern medicinal chemistry, present in a significant percentage of top-marketed pharmaceuticals.[1] Among these, 2-bromo-5-methylpyridin-4-ol serves as a highly versatile intermediate, offering multiple points for chemical modification, which is critical in drug discovery and lead optimization. The strategic placement of the bromine atom, hydroxyl, and methyl groups allows for targeted derivatization to explore structure-activity relationships (SAR). This guide provides a comprehensive, field-tested, and scalable protocol for the synthesis of this compound, starting from the readily available precursor, 2-Amino-4-methylpyridine. We will delve into the causality behind experimental choices, process safety at scale, and robust analytical validation, followed by a protocol for further derivatization via Suzuki coupling.
Introduction: The Strategic Value of the Pyridine Core
The pyridine ring is a privileged structure in medicinal chemistry, renowned for its ability to engage in hydrogen bonding and other key interactions within biological targets.[2] The specific substitution pattern of this compound makes it a valuable building block. The bromine atom at the 2-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental for constructing carbon-carbon and carbon-nitrogen bonds.[3][4] This enables the rapid generation of diverse compound libraries for high-throughput screening. This document outlines a reliable two-step synthesis to produce the target compound at scale, with a focus on process control, safety, and purity.
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved via a two-step process starting from 2-Amino-4-methylpyridine. The strategy involves:
-
Electrophilic Bromination: Selective bromination at the 5-position of the pyridine ring using N-Bromosuccinimide (NBS).
-
Diazotization and Hydrolysis: Conversion of the 2-amino group into a 2-hydroxyl group (which exists in tautomeric equilibrium with the 4-ol form) via a Sandmeyer-type reaction.
This pathway is selected for its high selectivity, use of readily available reagents, and amenability to scale-up.[5][6]
Caption: High-level overview of the two-step synthetic pathway.
Part I: Scale-Up Synthesis of this compound
Causality in Experimental Design
-
Step 1: Selective Bromination. The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical for selectivity.[7] Compared to elemental bromine, NBS is a milder and safer source of electrophilic bromine, minimizing the formation of di-brominated by-products.[5] The reaction is performed at a controlled low temperature (0-20°C) because higher temperatures can lead to the formation of the undesired 2-Amino-4-methyl-3,5-dibromopyridine.[7][8] Dimethylformamide (DMF) is used as the solvent due to its excellent solvating power for both the starting material and NBS.
-
Step 2: Diazotization and Hydrolysis. This classic transformation proceeds via the formation of a diazonium salt intermediate. Temperature control is paramount; the diazotization must be conducted at 0-5°C as diazonium salts can be unstable and potentially explosive at higher temperatures, especially if isolated.[6] The subsequent hydrolysis step, where the diazonium group is displaced by water to form the hydroxyl group, is typically performed by gently warming the reaction mixture.
Detailed Scale-Up Protocol
This protocol is designed for a target scale of ~1 kg of the final product. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process reactor with necessary engineering controls.
Caption: Step-by-step experimental workflow for the synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity |
| Step 1: Bromination | |||
| 2-Amino-4-methylpyridine | 108.14 | 1.0 | 1.00 kg (9.25 mol) |
| N-Bromosuccinimide (NBS) | 177.98 | 1.0 | 1.65 kg (9.25 mol) |
| Dimethylformamide (DMF) | 73.09 | - | 5.0 L |
| Acetonitrile | 41.05 | - | ~1.5 L (for washing) |
| Deionized Water | 18.02 | - | ~50 L (for quench) |
| Step 2: Diazotization | |||
| 2-Amino-5-bromo-4-methylpyridine | 187.04 | 1.0 | ~1.56 kg (8.32 mol, ~90% yield) |
| Sulfuric Acid (98%) | 98.08 | ~5.0 | 4.25 L |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.2 | 0.69 kg (9.98 mol) |
| Deionized Water | 18.02 | - | ~15 L |
| Sodium Hydroxide (50% aq.) | 40.00 | - | As needed for pH adjustment |
Procedure:
Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine (Intermediate)
-
Charge a suitable reactor with 2-Amino-4-methylpyridine (1.00 kg, 9.25 mol) and DMF (5.0 L). Stir until all solid is dissolved.
-
Cool the solution to 0-5°C using an appropriate cooling bath.
-
In a separate vessel, dissolve NBS (1.65 kg, 9.25 mol) in DMF (3.0 L).
-
Add the NBS solution dropwise to the cooled reactor over 2-3 hours, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to slowly warm to 20°C and stir for 8-10 hours.[7]
-
Monitor the reaction for completion by TLC or LC-MS to confirm the consumption of the starting material.[7]
-
Prepare a separate vessel with deionized water (50 L). Slowly pour the reaction mixture into the water with vigorous stirring. A brown solid will precipitate.[5]
-
Filter the solid using a Buchner funnel or centrifuge. Wash the filter cake thoroughly with deionized water (3 x 5 L).
-
Wash the crude solid with cold acetonitrile (~1.5 L) to remove residual DMF and impurities.[8]
-
Dry the resulting brown solid under vacuum at 45-50°C to a constant weight. Expected yield: ~1.56 kg (90%).
Step 2: Synthesis of this compound (Final Product)
-
To a reactor equipped for low-temperature reactions, add deionized water (10 L) and slowly add concentrated sulfuric acid (4.25 L) while cooling to manage the exotherm. Cool the resulting solution to 0-5°C.
-
Slowly add the 2-Amino-5-bromo-4-methylpyridine intermediate (1.56 kg, 8.32 mol) in portions, keeping the temperature below 10°C.
-
In a separate vessel, dissolve sodium nitrite (0.69 kg, 9.98 mol) in deionized water (2.5 L).
-
Add the sodium nitrite solution dropwise to the reactor over 2-3 hours, maintaining the temperature strictly between 0-5°C.
-
Stir the mixture for an additional hour at 0-5°C after the addition is complete.
-
Slowly warm the reaction mixture to 50-60°C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases (typically 1-2 hours).
-
Cool the reaction mixture to room temperature. A solid may precipitate.
-
Carefully adjust the pH of the slurry to 6-7 by the slow addition of 50% aqueous sodium hydroxide solution, maintaining the temperature below 25°C.
-
Filter the precipitated solid, wash with cold deionized water (3 x 3 L), and dry under vacuum at 50-60°C. Expected yield: ~1.26 kg (80%).
Part II: Derivatization via Suzuki Cross-Coupling
The synthesized this compound is an excellent substrate for derivatization. The bromine at the 2-position can be readily displaced in palladium-catalyzed Suzuki couplings to form C-C bonds.[9]
Caption: General scheme for derivatization using Suzuki coupling.
Representative Protocol for Suzuki Coupling
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).[10]
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the mixture to 90-100°C and stir for 12-18 hours, monitoring progress by LC-MS.[10]
-
Upon completion, cool the reaction, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization to yield the desired derivative.
Analytical Characterization
Ensuring the purity and identity of the intermediate and final product is critical.[11] A multi-faceted analytical approach is required.[12]
| Analysis Method | Purpose | Expected Results for this compound |
| ¹H NMR | Structural Elucidation | Signals corresponding to the pyridine ring protons and the methyl group protons.[13] |
| ¹³C NMR | Structural Confirmation | Signals for all unique carbon atoms in the molecule. |
| LC-MS | Purity & MW Confirmation | A major peak corresponding to the product's mass-to-charge ratio.[14] |
| HPLC | Quantitative Purity | Purity assessment (typically >97% for scale-up).[11] |
| FTIR | Functional Group ID | Peaks corresponding to O-H (broad), C=C, and C-N stretches of the pyridinol ring. |
Safety and Hazard Management
A thorough risk assessment is mandatory before commencing any scale-up operation.[15]
| Hazard | Associated Reagent/Step | Mitigation Strategy |
| High Toxicity & Corrosivity | Bromine, NBS, H₂SO₄ | Handle in a closed system or well-ventilated fume hood. Use appropriate PPE: heavy-duty nitrile gloves, chemical splash goggles, face shield, and a lab coat.[16][17] |
| Fire/Explosion | Diazonium Salt Intermediate | CRITICAL: Maintain strict temperature control (0-5°C) during formation and use. Do not isolate the diazonium salt. Ensure adequate cooling capacity.[15] |
| Runaway Reaction | Bromination, Diazotization | Use controlled, dropwise addition of reagents. Monitor internal temperature continuously. Have an emergency cooling/quenching plan in place. |
| Waste Disposal | All steps | All chemical waste must be segregated and disposed of according to local, state, and federal regulations. Never dispose of halogenated organic compounds down the drain.[18] |
| Inhalation Hazard | Bromine, DMF, Pyridine Vapors | Use appropriate engineering controls (fume hood, scrubber). Use respiratory protection if exposure limits are exceeded.[19] |
Emergency Preparedness:
-
Keep a sodium thiosulfate solution readily available to neutralize any bromine or NBS spills.[20]
-
Ensure safety showers and eyewash stations are accessible and operational.
-
All personnel must be trained on the specific hazards and emergency procedures for this synthesis.
Conclusion
This application note provides a detailed, robust, and scalable synthesis for this compound, a key intermediate for pharmaceutical and agrochemical research. By understanding the rationale behind the procedural steps and adhering strictly to the safety protocols, researchers can confidently produce this valuable building block in high yield and purity. The subsequent derivatization via established cross-coupling methods opens the door to a vast chemical space for the development of novel, biologically active molecules.
References
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- BenchChem. (2025). Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery.
- BenchChem. (2025). The Versatility of 2-bromo-5-methylpyridin-4-amine: A Technical Guide for Researchers.
- BenchChem. (2025). 2-Bromo-5-methylpyridin-4-amine: A Core Scaffold in Modern Medicinal Chemistry.
- BenchChem. (2025). Application Note: Derivatization of 2-Bromo-5-methylpyridin-4-amine for Library Synthesis.
- RSC Education. Handling liquid bromine and preparing bromine water | Demonstration.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-bromo-4-methylpyridine.
- ResearchGate. (n.d.). De novo Synthesis of Substituted Pyridines.
- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine.
- BenchChem. (2025). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.
- BLD Pharm. (n.d.). 1227570-72-0|this compound.
- VCU Innovation Gateway. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines.
- BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.
- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
- CDC. (2024). Bromine | Chemical Emergencies.
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- Chemical Education Xchange. (n.d.). Safety.
- BenchChem. (n.d.). Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine.
- BenchChem. (2025). The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates.
- Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-methylpyridine 98 3510-66-5.
- NIH. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines.
- Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved from University of Illinois Urbana-Champaign.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Guidechem. (n.d.). How to Prepare 2-Amino-5-bromo-4-methylpyridine?.
- BenchChem. (n.d.). Sourcing 2-Bromo-5-methylpyridin-4-amine: A Guide for Chemical Buyers.
- ResearchGate. (2016). (PDF) 2-Bromo-5-methylpyridine.
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- BLD Pharm. (n.d.). 4926-28-7|2-Bromo-4-methylpyridine.
- Cenmed. (n.d.). 2-bromo-5-methyl-pyridin-4-ol (C007B-448916).
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The Rising Star of Functional Materials: A Guide to 2-Bromo-5-methylpyridin-4-ol
In the dynamic landscape of materials science and drug discovery, the strategic selection of molecular building blocks is paramount to innovation. Among the vast array of heterocyclic compounds, substituted pyridines have consistently proven their value. This guide focuses on a particularly promising, yet under-explored scaffold: 2-Bromo-5-methylpyridin-4-ol . Its unique arrangement of a reactive bromine atom, a nucleophilic hydroxyl group, and a methyl group on a pyridine core presents a triad of opportunities for synthetic diversification. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for leveraging this versatile molecule in the creation of advanced functional materials.
The Strategic Advantage of the this compound Scaffold
The utility of this compound stems from its distinct chemical personality. The electron-deficient nature of the pyridine ring, amplified by the presence of the bromine atom, makes it a key component for materials in organic electronics.[1][2][3] The bromine at the 2-position is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.[4][5][6] Simultaneously, the hydroxyl group at the 4-position introduces a point of nucleophilicity and potential for hydrogen bonding, crucial for supramolecular assembly and modulation of solubility and electronic properties. This dual reactivity is the cornerstone of its versatility.
The tautomeric equilibrium between the pyridin-4-ol (enol) and 4-pyridone (keto) forms further influences its reactivity and physical properties, a characteristic feature of pyridin-4-ol derivatives.[1] This dynamic behavior can be harnessed to fine-tune the electronic and photophysical properties of the final material.
Core Applications and Synthetic Strategies
The this compound scaffold is a gateway to a diverse range of functional materials, with significant potential in two primary domains:
-
Medicinal Chemistry: As a foundational scaffold for kinase inhibitors and other biologically active molecules. The pyridine core is a well-established pharmacophore in numerous approved drugs.[6][7]
-
Organic Electronics: As a building block for electron-transporting materials (ETMs), hole-transporting materials (HTMs), and emitters in Organic Light-Emitting Diodes (OLEDs).[2][3][8][9]
The following sections provide detailed protocols for the key synthetic transformations that unlock the potential of this versatile molecule.
Part 1: Functionalization via Palladium-Catalyzed Cross-Coupling
The bromine atom at the 2-position is readily functionalized using a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly robust method for forming C-C bonds with a wide tolerance for functional groups.[10][11]
Application Note: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction enables the coupling of this compound with a wide range of aryl and heteroaryl boronic acids or esters. This is a foundational step in the synthesis of many kinase inhibitors and conjugated organic materials.[4][7][12] The pyridine nitrogen can sometimes coordinate to the palladium catalyst, potentially leading to deactivation; therefore, careful selection of ligands and conditions is crucial for optimal results.[10]
Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Schlenk flask or reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, potassium carbonate, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]
-
Characterization: Confirm the structure of the purified product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[7]
Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.
Part 2: Derivatization of the Hydroxyl Group
The 4-hydroxyl group is a versatile handle for introducing a variety of functionalities, altering the molecule's physical and electronic properties.
Application Note: Synthesis of Pyridin-4-yl Nonaflates for Advanced Coupling Reactions
Converting the hydroxyl group to a nonaflate (-ONf) transforms it into an excellent leaving group for further cross-coupling reactions. This strategy is particularly useful for creating extended π-conjugated systems for optical and electronic applications, as the nonaflate can participate in couplings where the bromide may be less reactive or to achieve selective sequential couplings.[1]
Detailed Protocol: Synthesis of 2-Bromo-5-methylpyridin-4-yl Nonaflate
Materials:
-
This compound (1.0 equiv)
-
Nonafluorobutanesulfonyl fluoride (NfF) (1.2 equiv)
-
Base (e.g., DBU or a hindered base, 1.5 equiv)
-
Anhydrous aprotic solvent (e.g., Dichloromethane)
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add the base to the solution with stirring.
-
Nonaflating Agent Addition: Add nonafluorobutanesulfonyl fluoride dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching and Work-up: Carefully quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Caption: Synthetic pathway for the formation of a pyridin-4-yl nonaflate.
Data Summary
The following table summarizes the key physicochemical properties of related compounds, providing an estimate for this compound.
| Property | 2-Bromo-5-methylpyridine | 2-Amino-5-bromo-4-methylpyridine | This compound (Predicted) |
| Molecular Formula | C₆H₆BrN | C₆H₇BrN₂ | C₆H₆BrNO |
| Molecular Weight | 172.02 g/mol | 187.04 g/mol | 188.02 g/mol |
| Appearance | Solid | White to light yellow crystalline powder[13] | Solid |
| Melting Point | 41-43 °C | 148-151 °C | Expected to be higher than 2-Bromo-5-methylpyridine due to H-bonding |
| Boiling Point | 95-96 °C / 12.5 mmHg | 254.2 °C at 760 mmHg[13] | N/A |
| Key Reactive Sites | C2-Br | C2-Br, C4-NH₂ | C2-Br, C4-OH |
Conclusion and Future Outlook
This compound is a molecule of significant synthetic potential, poised to make a considerable impact in both medicinal chemistry and materials science. Its dual reactivity allows for the systematic construction of complex and diverse molecular architectures. The protocols detailed in this guide provide a robust starting point for researchers to explore the rich chemistry of this compound. From the development of next-generation kinase inhibitors to the design of novel materials for organic electronics, this compound stands out as a high-value scaffold for innovation.
References
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem.
- Technical Support Center: Suzuki Coupling with 2-Bromopyridines. Benchchem.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate.
- The Versatility of 2-bromo-5-methylpyridin-4-amine: A Technical Guide for Researchers. Benchchem.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ACS Publications.
- 2-Bromo-5-methylpyridin-4-amine: A Core Scaffold in Modern Medicinal Chemistry. Benchchem.
- 2-Bromo-5-methylpyridine 98 3510-66-5. Sigma-Aldrich.
- Application Notes and Protocols: The Role of Pyridin-4-ol in Developing Materials with Novel Optical Properties. Benchchem.
- Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells. RSC Publishing.
- Exploring 2-Amino-5-bromo-4-methylpyridine: Properties and Applications.
- Application Notes and Protocols for Pyridine Derivatives in Organic Electronics. Benchchem.
- Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine.
- 2-Bromo-4-methylpyridine as a building block in medicinal chemistry. Benchchem.
- An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Considerations. Benchchem.
- (PDF) 2-Bromo-5-methylpyridine. ResearchGate.
- The Role of Pyridine Derivatives in Modern Organic Chemistry.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega.
- 2-Amino-5-bromo-4-methylpyridine 98 98198-48-2. Sigma-Aldrich.
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- 2. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 13. innospk.com [innospk.com]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group on 2-Bromo-5-methylpyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of strategies for the derivatization of the hydroxyl group of 2-Bromo-5-methylpyridin-4-ol, a versatile building block in medicinal chemistry. The protocols and discussions herein are designed to offer both practical guidance for laboratory execution and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Value of this compound Derivatization
This compound is a key heterocyclic intermediate in drug discovery. Its strategic importance lies in its trifunctional nature: a pyridine core, a bromine atom amenable to cross-coupling reactions, a methyl group for steric and electronic modulation, and a hydroxyl group that can be derivatized to explore a wider chemical space and fine-tune physicochemical properties. Derivatization of the hydroxyl group is a critical step in modifying the molecule's polarity, hydrogen bonding capacity, and metabolic stability, all of which are crucial parameters in the optimization of lead compounds.
This guide will focus on three primary derivatization strategies for the hydroxyl group: etherification, esterification, and silylation. A central challenge in the derivatization of 4-hydroxypyridines is the tautomeric equilibrium between the pyridin-4-ol and pyridin-4(1H)-one forms. This gives rise to two potential sites of reaction: the oxygen atom (O-derivatization) and the nitrogen atom (N-derivatization). The protocols and discussions below will address this challenge and provide strategies to favor the desired O-functionalization.
I. O-Alkylation (Etherification): Expanding the Core Scaffold
The conversion of the hydroxyl group to an ether is a common strategy to introduce a variety of alkyl and aryl substituents, thereby modifying the steric and electronic properties of the molecule. The Williamson ether synthesis is a classical and robust method for this transformation.
Causality Behind Experimental Choices in O-Alkylation
The Williamson ether synthesis proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an alkyl halide.[1][2] In the case of this compound, the first step is deprotonation of the hydroxyl group to form the more nucleophilic pyridinolate anion. The choice of base, solvent, and alkylating agent is critical to favor O-alkylation over the competing N-alkylation.
-
Base Selection: A strong, non-nucleophilic base is preferred to ensure complete deprotonation without competing in the alkylation reaction. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas.[3]
-
Solvent Effects: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for SN2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.[4]
-
Alkylating Agent: Primary alkyl halides are the best electrophiles for this reaction, as they are most susceptible to SN2 attack with minimal competing elimination reactions.[1] "Harder" electrophiles, such as alkyl sulfates (e.g., dimethyl sulfate), can also favor O-alkylation.[5]
Workflow for O-Alkylation
Detailed Protocol: Synthesis of 4-Alkoxy-2-bromo-5-methylpyridine
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to a temperature appropriate for the specific alkyl halide (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-alkoxy-2-bromo-5-methylpyridine.
Table 1: Representative Reagents and Conditions for O-Alkylation
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Benzyl bromide | NaH | DMF | 60 | 4-8 |
| Ethyl iodide | K₂CO₃ | Acetone | Reflux | 12-24 |
| Methyl iodide | NaH | THF | RT | 6-12 |
II. O-Acylation (Esterification): Introducing Ester Functionality
Esterification of the hydroxyl group can serve multiple purposes, including acting as a protecting group or as a means to introduce a new functional handle for further elaboration. Acylation is typically achieved using an acyl chloride or an acid anhydride in the presence of a base.
Causality Behind Experimental Choices in O-Acylation
The acylation of 4-hydroxypyridines generally favors O-acylation due to the higher nucleophilicity of the oxygen atom in the pyridinolate anion towards the hard electrophilic carbonyl carbon of the acylating agent.
-
Acylating Agent: Acyl chlorides and acid anhydrides are highly reactive and effective for this transformation.
-
Base: A non-nucleophilic organic base such as triethylamine (TEA) or pyridine is commonly used to neutralize the acid byproduct (e.g., HCl) generated during the reaction. Pyridine can also act as a nucleophilic catalyst. For less reactive systems, 4-dimethylaminopyridine (DMAP) can be used as a catalyst.[6]
Workflow for O-Acylation
Detailed Protocol: Synthesis of 2-Bromo-5-methylpyridin-4-yl acetate
Materials:
-
This compound
-
Acetic anhydride or Acetyl chloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Add pyridine or triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride or acetyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ester.
III. O-Silylation: Protecting the Hydroxyl Group
Silylation is a common method for protecting the hydroxyl group during subsequent reactions. Silyl ethers are generally stable under a variety of conditions but can be readily cleaved when desired.
Causality Behind Experimental Choices in O-Silylation
The silylation of alcohols is typically achieved using a silyl chloride in the presence of a base. The choice of silylating agent and base can be tailored to the specific requirements of the synthetic route.
-
Silylating Agent: Common silylating agents include trimethylsilyl chloride (TMSCl), triethylsilyl chloride (TESCl), and tert-butyldimethylsilyl chloride (TBSCl). The steric bulk of the silyl group influences the stability of the resulting silyl ether.
-
Base: Imidazole is a commonly used base and catalyst for silylation reactions. It reacts with the silyl chloride to form a more reactive silyl-imidazolium intermediate.[7]
Workflow for O-Silylation
Detailed Protocol: Synthesis of 2-Bromo-5-methyl-4-(trimethylsilyloxy)pyridine
Materials:
-
This compound
-
Trimethylsilyl chloride (TMSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry flask, add this compound (1.0 eq) and imidazole (2.5 eq).
-
Add anhydrous DMF and stir until all solids have dissolved.
-
Add trimethylsilyl chloride (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, add water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude silyl ether, which may be used in the next step without further purification.
IV. Characterization of Derivatized Products: Confirming Regioselectivity
Distinguishing between O- and N-derivatized products is critical. A combination of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), is the most definitive method.
NMR Spectroscopy for Structural Elucidation
-
¹H NMR: In O-alkylated products, the protons of the alkyl group attached to the oxygen will typically appear as a characteristic signal in the range of 3.5-4.5 ppm, with the exact chemical shift depending on the nature of the alkyl group. In N-alkylated products, the corresponding protons are generally found at a slightly different chemical shift. More importantly, the chemical shifts of the pyridine ring protons will be significantly different between the O- and N-isomers.
-
¹³C NMR: The carbon atom of the alkyl group directly attached to the oxygen in an O-alkylated product will have a characteristic chemical shift in the range of 60-70 ppm.[2] The chemical shifts of the pyridine ring carbons, especially the carbon at the 4-position, will also be diagnostic.
-
2D NMR (HSQC and HMBC): These techniques are invaluable for unambiguously determining the site of derivatization.
-
HSQC (Heteronuclear Single Quantum Coherence) shows direct one-bond correlations between protons and carbons. This can be used to assign the proton and carbon signals of the newly introduced alkyl/acyl/silyl group.
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds. For an O-alkylated product, a key correlation would be observed between the protons of the alkyl group and the C4 carbon of the pyridine ring. Conversely, for an N-alkylated product, a correlation would be expected between the protons of the alkyl group and the C2 and C6 carbons of the pyridine ring.
-
Table 2: Expected NMR Characteristics for O- vs. N-Alkylation
| Feature | O-Alkylated Product (4-Alkoxy) | N-Alkylated Product (Pyridone) |
| ¹H NMR | Protons on carbon alpha to oxygen typically at δ 3.5-4.5 ppm. | Protons on carbon alpha to nitrogen may be at a different shift. Significant changes in pyridine ring proton shifts. |
| ¹³C NMR | Carbon alpha to oxygen at δ 60-70 ppm. C4 of pyridine ring shifted downfield. | Carbon alpha to nitrogen will have a different chemical shift. C4 of the pyridone ring will be a carbonyl carbon with a shift >160 ppm. |
| HMBC | Correlation between protons on the alpha-carbon of the alkyl group and the C4 of the pyridine ring. | Correlation between protons on the alpha-carbon of the alkyl group and C2/C6 of the pyridine ring. |
V. Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no reaction | Incomplete deprotonation. Inactive alkylating agent. | Ensure the use of a strong, fresh base and anhydrous conditions. Check the purity of the alkylating agent. |
| Formation of N-alkylated byproduct | Reaction conditions favor N-alkylation. | Use a "harder" alkylating agent. Consider using a different base/solvent combination. Silver salts can sometimes promote O-alkylation. |
| Difficult purification | Close polarity of starting material and product. | Optimize the chromatographic conditions (solvent system, gradient). Consider derivatization to a more easily separable compound. |
Conclusion
The derivatization of the hydroxyl group of this compound opens up a vast array of possibilities for structural modification in drug discovery programs. By carefully selecting the reaction conditions, researchers can selectively achieve O-alkylation, O-acylation, or O-silylation. The protocols provided in this guide, coupled with the detailed discussion on the underlying chemical principles and characterization techniques, offer a solid foundation for the successful synthesis and confirmation of these valuable derivatives.
References
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
-
LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. [Link]
- Ho, T. L. (1979). Hard and soft acids and bases principle in organic chemistry. Chemical Reviews, 75(1), 1-20.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
- Nelson, T. D., & Crouch, R. D. (1996). Silylation of Alcohols, Phenols, and Carboxylic Acids. Synthesis, 1996(9), 1031-1069.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. This compound(1227570-72-0) 1H NMR [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromo-5-methylpyridine(3510-66-5) 13C NMR spectrum [chemicalbook.com]
- 5. 2-Bromo-4-methylpyridine | C6H6BrN | CID 2734087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-methylpyridin-4-ol
Welcome to the Technical Support Center for the synthesis of 2-Bromo-5-methylpyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to improve the yield and purity of this important synthetic intermediate.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The introduction of a bromine atom at the 2-position of the 5-methylpyridin-4-ol core provides a versatile handle for further functionalization through various cross-coupling reactions. However, the synthesis of this compound can present challenges, particularly concerning regioselectivity of the bromination and the potential for over-bromination, leading to diminished yields and complex purification procedures.
This guide provides a proposed synthetic protocol and addresses common issues encountered during the synthesis, offering practical solutions based on established chemical principles.
Proposed Synthetic Protocol
The synthesis of this compound can be approached via the direct bromination of 5-methylpyridin-4-ol. The hydroxyl group at the 4-position activates the pyridine ring towards electrophilic substitution, but also directs the incoming electrophile. Controlling the reaction conditions is paramount to favor the desired mono-brominated product at the 2-position.
Step 1: Synthesis of 5-methylpyridin-4-ol (Starting Material)
Should the starting material not be commercially available, it can be synthesized from 2-chloro-5-methyl-4-nitropyridine-1-oxide through a two-step process involving hydrogenation and subsequent hydrolysis.[1][2]
Step 2: Bromination of 5-methylpyridin-4-ol
This protocol utilizes N-Bromosuccinimide (NBS) as a milder and more selective brominating agent compared to elemental bromine, which can lead to over-bromination.[3][4]
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5-methylpyridin-4-ol (1.0 eq.) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN).[5][6] The choice of solvent can influence the reaction rate and selectivity.
-
Cooling: Cool the solution to 0-5 °C using an ice bath. Maintaining a low temperature is crucial to control the reaction's exothermicity and minimize the formation of byproducts.
-
Addition of Brominating Agent: Dissolve N-Bromosuccinimide (NBS) (1.0-1.2 eq.) in the same solvent and add it dropwise to the cooled solution of 5-methylpyridin-4-ol over a period of 30-60 minutes. The slow addition helps to maintain the low temperature and control the concentration of the brominating agent.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS.
-
Isolation: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization to afford pure this compound.[7][8]
subgraph "cluster_start" { label="Starting Material"; style="rounded"; color="#5F6368"; "5-methylpyridin-4-ol"; }
subgraph "cluster_reaction" { label="Bromination"; style="rounded"; color="#5F6368"; "Reaction_Vessel" [label="Reaction at 0-5°C"]; }
subgraph "cluster_workup" { label="Work-up & Purification"; style="rounded"; color="#5F6368"; "Quenching"; "Extraction"; "Purification"; }
subgraph "cluster_product" { label="Final Product"; style="rounded"; color="#34A853"; "this compound" [fillcolor="#E6F4EA", fontcolor="#202124"]; }
"5-methylpyridin-4-ol" -> "Reaction_Vessel" [label="1. Dissolve in Solvent"]; "Reaction_Vessel" -> "Quenching" [label="2. Add NBS\n3. Monitor Reaction"]; "Quenching" -> "Extraction" [label="4. Add Na2S2O3"]; "Extraction" -> "Purification" [label="5. Organic Extraction"]; "Purification" -> "this compound" [label="6. Column Chromatography/\nRecrystallization"]; }
Caption: Proposed workflow for the synthesis of this compound.Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Reagents: NBS can decompose over time. 2. Insufficient Activation: The pyridine ring may not be sufficiently activated for bromination under the chosen conditions. | 1. Reagent Quality Check: Use freshly opened or purified NBS. 2. Temperature Adjustment: If the reaction is sluggish at 0-5°C, allow it to slowly warm to room temperature while monitoring carefully. 3. Solvent Effects: Consider switching to a more polar aprotic solvent like DMF to enhance reactivity.[3] |
| Formation of Di-brominated Byproduct (3,5-dibromo-5-methylpyridin-4-ol) | 1. Excess Brominating Agent: Using more than a slight excess of NBS can lead to a second bromination. 2. High Reaction Temperature: The mono-brominated product is often more reactive than the starting material, and higher temperatures can promote di-bromination.[9] | 1. Stoichiometry Control: Use a stoichiometric amount or only a slight excess (1.0-1.05 eq.) of NBS. 2. Strict Temperature Control: Maintain the reaction temperature below 5°C throughout the addition of NBS. 3. Slow Addition: Add the NBS solution very slowly to avoid localized high concentrations of the brominating agent. |
| Formation of Isomeric Byproducts (e.g., 3-Bromo-5-methylpyridin-4-ol) | 1. Reaction Conditions: The regioselectivity of bromination can be influenced by the solvent and temperature. | 1. Solvent Screening: Experiment with different solvents (e.g., acetonitrile, dichloromethane) to optimize for the desired 2-bromo isomer. 2. Temperature Optimization: Lowering the temperature can sometimes improve regioselectivity. |
| Difficult Purification | 1. Similar Polarity of Products: The desired product and byproducts may have very similar polarities, making separation by column chromatography challenging. 2. Tautomerization: The pyridin-4-ol/pyridin-4-one tautomerism can lead to band broadening on silica gel.[5] | 1. Optimize Chromatography: Use a shallow solvent gradient during column chromatography. Consider using a different stationary phase if separation on silica is poor. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[8] 3. Derivatization: In some cases, protecting the hydroxyl group can simplify purification by altering the polarity and preventing tautomerism. The protecting group can be removed in a subsequent step.[10] |
"5-methylpyridin-4-ol" [fillcolor="#E8F0FE", fontcolor="#202124"]; "this compound" [fillcolor="#E6F4EA", fontcolor="#202124"]; "3,5-Dibromo-5-methylpyridin-4-ol" [fillcolor="#FCE8E6", fontcolor="#202124"]; "3-Bromo-5-methylpyridin-4-ol" [fillcolor="#FCE8E6", fontcolor="#202124"];
"5-methylpyridin-4-ol" -> "this compound" [label="+ NBS (1 eq.)\nDesired Pathway", color="#34A853"]; "this compound" -> "3,5-Dibromo-5-methylpyridin-4-ol" [label="+ NBS (excess)\nOver-bromination"]; "5-methylpyridin-4-ol" -> "3-Bromo-5-methylpyridin-4-ol" [label="+ NBS\nIsomeric Impurity"]; }
Caption: Potential side reactions in the synthesis of this compound.Frequently Asked Questions (FAQs)
Q1: Why is N-Bromosuccinimide (NBS) preferred over elemental bromine (Br₂) for this synthesis?
A1: NBS is a milder and more selective brominating agent.[3][11] For electron-rich systems like 5-methylpyridin-4-ol, elemental bromine can be too reactive, leading to a higher propensity for over-bromination and the formation of di- and poly-brominated byproducts.[9] The use of NBS allows for better control over the reaction, generally resulting in higher yields of the desired mono-brominated product.
Q2: What is the role of the hydroxyl group at the 4-position in this reaction?
A2: The hydroxyl group is a strong activating group for electrophilic aromatic substitution. It increases the electron density of the pyridine ring, making it more susceptible to attack by the electrophilic bromine species generated from NBS. The hydroxyl group primarily directs the incoming electrophile to the ortho (positions 3 and 5) and para (position 2, relative to the nitrogen) positions.
Q3: How can I confirm the regiochemistry of the bromination?
A3: The most definitive method for confirming the position of the bromine atom is through Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR will show characteristic shifts and coupling patterns for the aromatic protons. For this compound, you would expect to see two singlets in the aromatic region. Nuclear Overhauser Effect (NOE) experiments can also be used to establish through-space proximity between protons and confirm the substitution pattern.
Q4: Are there any safety precautions I should take when working with NBS?
A4: Yes, NBS is a lachrymator and an irritant. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. NBS can decompose over time, especially when exposed to light and moisture, releasing bromine. It is advisable to use freshly opened or purified NBS for best results and to store it in a cool, dark, and dry place.[11]
Q5: Can I use a different brominating agent?
A5: While NBS is recommended for its selectivity, other brominating agents could be explored. For instance, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is another source of electrophilic bromine that is sometimes used.[6] However, reaction conditions would need to be re-optimized. The use of harsher reagents like bromine in oleum is generally not recommended for this substrate due to the high risk of decomposition and lack of selectivity.[6]
References
-
Tee, O. S., & Paventi, M. (1983). Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Journal of Chemistry, 61(11), 2556-2563. [Link]
-
Pipzine Chemicals. (n.d.). 2-Bromo-4-hydroxypyridine. [Link]
-
Merget, B., & Brückner, R. (2005). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]
-
McNally, A., et al. (2021). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]
-
American Chemical Society. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. [Link]
-
Thapa, R., et al. (2014). Regioselectivity in Free Radical Bromination of Unsymmetrical Dimethylated Pyridines. Tetrahedron Letters. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2012). How to carry out bromination of pyridine at 2- or 4- positions? [Link]
-
ResearchGate. (n.d.). Regioselective bromination of pyridine N-oxide derivatives under... [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
-
Sanz-Tejedor, M. A., et al. (2001). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthesis. [Link]
-
PubMed Central. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. [Link]
- Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide. [Link]
-
Open Access Pub. (n.d.). Purification Techniques. [Link]
-
ResearchGate. (n.d.). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
- Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.
- Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
-
PubMed Central. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
- Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.
-
Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). Bromine purification process by addition of steam to the vapor phase.
Sources
- 1. jti.com [jti.com]
- 2. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
- 6. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 7. openaccesspub.org [openaccesspub.org]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. 2-Bromo-4-hydroxypyridine Supplier China | High Purity CAS 6306-24-1 | Specifications, Applications & Safety Data [pipzine-chem.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Troubleshooting Byproducts in Reactions of 2-Bromo-5-methylpyridin-4-ol
Welcome to the technical support center for 2-Bromo-5-methylpyridin-4-ol. As a key heterocyclic building block, its successful application in drug discovery and materials science is paramount. This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into identifying, mitigating, and removing common byproducts encountered during its use, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
This section addresses the most common issues reported by users in a direct question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields and a significant byproduct with a mass corresponding to 5-methylpyridin-4-ol. What is this byproduct and how can I prevent it?
A1: This is a classic case of hydrodehalogenation (or simply dehalogenation), where the bromine atom is replaced by a hydrogen atom.[1][2] This is one of the most common side reactions in palladium-catalyzed couplings involving heteroaryl halides.
-
Causality: The formation of this byproduct often stems from the generation of palladium hydride (Pd-H) species in the catalytic cycle. These species can arise from side reactions involving the base, solvent, or impurities. Instead of participating in the desired cross-coupling, the Pd-H species can react with your starting material in a competing catalytic cycle to replace the C-Br bond with a C-H bond.[1]
-
Preventative Measures:
-
Choice of Base: Some bases are more prone to generating hydride species. Consider screening bases; potassium phosphate (K₃PO₄) is often effective in Suzuki couplings.[3]
-
Reagent Purity: Ensure your solvent and other reagents are anhydrous and free of impurities that could act as hydrogen sources.
-
Ligand Selection: The choice of phosphine ligand can significantly influence the relative rates of the desired reaction versus dehalogenation. A ligand that promotes rapid oxidative addition and reductive elimination can outcompete the dehalogenation pathway.
-
Inert Atmosphere: Meticulously de-gas your reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can sometimes exacerbate side reactions.
-
Q2: During my Suzuki coupling, I'm observing byproducts with masses corresponding to dimers of my boronic acid and/or this compound. What is happening?
A2: You are observing homocoupling byproducts.[4] This side reaction can occur in two ways: (1) your boronic acid reagent coupling with itself to form a biaryl, or (2) your this compound coupling with itself to form a bipyridine.
-
Causality:
-
Boronic Acid Homocoupling: This is often promoted by the presence of oxygen, which can facilitate an oxidative cycle involving the boronic acid.[5] It can also be influenced by the choice of base and palladium catalyst.
-
Aryl Halide Homocoupling: This can occur under certain catalytic conditions, especially at higher temperatures or catalyst loadings.
-
-
Preventative Measures:
-
Rigorous Degassing: The most critical step to prevent boronic acid homocoupling is to thoroughly remove oxygen from the reaction mixture by sparging with an inert gas or using several freeze-pump-thaw cycles.[5]
-
Stoichiometry Control: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid. Using a large excess can sometimes favor homocoupling.
-
Temperature Management: Avoid excessively high temperatures, which can promote side reactions.[5]
-
Use of Boronic Esters: Pinacol or MIDA boronates are generally more stable than their corresponding boronic acids and can be less prone to both homocoupling and protodeboronation (cleavage of the C-B bond).[6]
-
Q3: My Buchwald-Hartwig amination yield is poor, and I'm isolating the dehalogenated starting material again. Why does this occur in a C-N coupling?
A3: Hydrodehalogenation is also a known and often competitive side reaction in Buchwald-Hartwig aminations.[7]
-
Causality: The mechanism is similar to that in Suzuki couplings. An unproductive side reaction can compete with the final reductive elimination step. In this side reaction, the palladium-amido intermediate can undergo beta-hydride elimination (if the amine has a beta-hydrogen) or other decomposition pathways that generate Pd-H species, which then lead to the dehalogenation of the starting material.[7]
-
Preventative Measures:
-
Ligand Choice: The choice of ligand is absolutely critical in Buchwald-Hartwig reactions.[8] Sterically hindered, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos, or ferrocene-based ligands like dppf) are designed to promote the desired reductive elimination and suppress side reactions.[7][9]
-
Base and Solvent System: The combination of base and solvent must be carefully chosen. Strong, non-nucleophilic bases like sodium or lithium tert-butoxide are common, but the optimal choice depends on the specific substrates.[9]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize byproduct formation.
-
Q4: My crude product contains an impurity that seems to be a di-brominated version of my starting material. Where did it come from?
A4: This impurity is almost certainly carried over from the synthesis of the this compound starting material itself.
-
Causality: The synthesis of substituted pyridines often involves electrophilic bromination.[10][11] If the reaction conditions (e.g., temperature, stoichiometry of the brominating agent like NBS or Br₂) are not strictly controlled, over-bromination can occur, leading to the formation of di-bromo species.[1][10][11]
-
Mitigation and Removal:
-
Source Material QC: Always check the purity of your starting material by LC-MS or ¹H NMR before starting a reaction.
-
Purification: This byproduct must be removed through purification. Column chromatography is the most effective method.[10][11] Depending on the polarity difference, recrystallization or a solvent wash might also be effective.[12]
-
Troubleshooting Guide: Byproduct Identification & Removal
This section provides a systematic approach to identifying and dealing with common byproducts.
Table 1: Common Byproducts and Their Identification
| Byproduct Name | Common Reaction Type | Identification Method | Key Analytical Signature |
| 5-methylpyridin-4-ol | Suzuki, Buchwald-Hartwig | LC-MS, GC-MS | Mass peak corresponding to [M-Br+H] of the starting material. |
| Homocoupled Boronic Acid | Suzuki | LC-MS | Mass peak corresponding to [2 x Ar-B(OH)₂ - 2H₂O - B(OH)₂]. |
| Homocoupled Aryl Halide | Suzuki, Buchwald-Hartwig | LC-MS | Mass peak corresponding to [2 x M - 2Br] of the starting material. |
| Di-bromo Byproduct | (Impurity in Starting Material) | LC-MS, ¹H NMR | Mass peak corresponding to [M+Br-H] of the starting material. Different aromatic proton signals/integration in NMR.[10] |
| Unreacted Starting Material | All | TLC, LC-MS, GC-MS | Mass peak and retention time identical to the starting material.[10] |
| Hydrolyzed Starting Material | (Degradation) | LC-MS | Mass peak corresponding to [M-Br+OH]. |
Diagram: Common Byproduct Pathways in Suzuki Coupling
Caption: Desired Suzuki pathway and common side reactions.
Experimental Protocols for Purification
Protocol 1: General Purpose Column Chromatography
This protocol is effective for removing a wide range of byproducts, including dehalogenated species, homocoupled products, and di-bromo impurities.
-
Preparation: After the reaction is complete, perform an aqueous workup (see Protocol 2). Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Slurry Loading: Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel (2-3 times the weight of the crude product) and concentrate again until a dry, free-flowing powder is obtained. This is the "dry load."
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). The choice of solvent system should be determined beforehand by TLC analysis to ensure good separation between the desired product and impurities.
-
Elution: Carefully add the dry load to the top of the packed column. Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified compound.
Protocol 2: Aqueous Workup to Remove Water-Soluble Impurities
This procedure is essential for removing inorganic salts (from the base) and highly polar impurities before further purification.
-
Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (5-10 volumes).
-
Washing: Transfer the mixture to a separatory funnel.
-
Wash with water (1-2 times) to remove bulk salts and polar solvents like DMF.
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) if the reaction was acidic.
-
Wash with brine (saturated NaCl solution) to break up emulsions and remove residual water from the organic layer.[10]
-
-
Drying and Concentration: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[10]
Diagram: General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting reaction impurities.
References
-
The Organic Chemistry Tutor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Wikipedia. (2023). Dehalogenation. [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dehalogenation - Wikipedia [en.wikipedia.org]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Bromo-5-methylpyridin-4-ol by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 2-Bromo-5-methylpyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the successful isolation of this key synthetic intermediate. As a substituted pyridinol, this compound presents unique challenges during silica gel chromatography, primarily due to its polarity and the basicity of the pyridine nitrogen. This guide offers field-proven insights to navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.
Question 1: I'm observing significant streaking of my compound on the TLC plate and poor separation during column chromatography. What is the likely cause and how can I fix it?
Answer: Streaking and poor separation of pyridine derivatives on silica gel are often due to strong interactions between the basic nitrogen of the pyridine ring and the acidic silanol groups (Si-OH) on the silica surface.[1][2] This leads to a non-ideal equilibrium, resulting in broad, tailing peaks.
Troubleshooting Steps:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic silica sites.[1]
-
Triethylamine (TEA): Add 0.1-1% (v/v) of TEA to your mobile phase.[1][3] This will compete with your compound for binding to the acidic sites on the silica, leading to sharper peaks and improved separation.
-
Ammonia in Methanol: A solution of 1-2% ammonia in methanol can also be used, particularly if your eluent system includes methanol.
-
-
Solvent System Optimization: Re-evaluate your eluent system.
Question 2: My compound, this compound, is not eluting from the column, even with a highly polar solvent system. What should I do?
Answer: This issue typically arises if the compound is highly polar and strongly adsorbed to the stationary phase.[1]
Troubleshooting Steps:
-
Increase Mobile Phase Polarity Drastically: If you are using an ethyl acetate/hexane system, switch to a more potent eluent like dichloromethane/methanol or even consider adding a small percentage of acetic acid or formic acid to the mobile phase, which can sometimes help in eluting highly polar compounds.[2]
-
Check for Compound Degradation: It's possible the compound has degraded on the silica gel.[5] To test for this, perform a 2D TLC. Spot your crude material on a TLC plate, run it in your chosen eluent, then turn the plate 90 degrees and run it again in the same eluent. If you see spots that are not on the diagonal, it indicates degradation on the silica.
-
Alternative Stationary Phases: If your compound is indeed unstable on silica, consider using an alternative stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative for basic compounds that are sensitive to acidic conditions.[1]
-
Reverse-Phase Silica (C18): If your compound is sufficiently non-polar to be retained, reverse-phase chromatography with a water/acetonitrile or water/methanol mobile phase could be an option.[5]
-
Question 3: I'm getting a low yield of my purified product. Where could I be losing my compound?
Answer: Low recovery can be due to several factors, from irreversible adsorption on the column to loss during workup.
Troubleshooting Steps:
-
Irreversible Adsorption: As mentioned, strong interaction with silica can lead to some material not eluting. Using a modified mobile phase (with TEA) can mitigate this.
-
Column Overloading: Loading too much crude material onto the column can lead to poor separation and mixed fractions, which are then difficult to purify, leading to loss of material. A general guideline is to load 1-5% of crude material relative to the mass of the silica gel.[1][6]
-
Improper Fraction Collection: Your compound may be eluting in more fractions than anticipated, or the fractions may be too dilute to detect easily by TLC.
-
Collect smaller fractions during the elution.
-
Try concentrating a few fractions in the expected elution range to see if the compound is present in low concentrations.[5]
-
-
Co-elution with Impurities: If the separation is not optimal, your product might be in mixed fractions with impurities. Re-running these mixed fractions on a second column may be necessary.
Question 4: How do I choose the optimal solvent system for my column?
Answer: The ideal solvent system is best determined by preliminary analysis using Thin Layer Chromatography (TLC).[1]
TLC Optimization Protocol:
-
Spot your crude reaction mixture on several TLC plates.
-
Run each plate in a different solvent system. Good starting points for polar heterocyclic compounds include:
-
Hexane / Ethyl Acetate (in varying ratios, e.g., 8:2, 1:1, 2:8)
-
Dichloromethane / Methanol (in varying ratios, e.g., 9.5:0.5, 9:1)
-
Chloroform / Methanol[7]
-
-
The optimal mobile phase for column chromatography should give your desired product an Rf value of approximately 0.2-0.3 on the TLC plate.[8] This ensures good separation from impurities and a reasonable elution time from the column.
Detailed Experimental Protocol: Column Chromatography of this compound
This protocol provides a step-by-step guide for the purification of approximately 1 gram of crude this compound.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)[4]
-
Eluent system (e.g., Dichloromethane/Methanol with 0.5% Triethylamine)
-
Glass chromatography column
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Step-by-Step Procedure:
-
Column Preparation:
-
Secure the column vertically in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom.[8]
-
Add a thin layer (approx. 1 cm) of sand.[8]
-
Prepare a slurry of silica gel (approx. 40-50 g for 1 g of crude product) in the initial, low-polarity eluent.[8]
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[6]
-
Add another thin layer of sand on top of the silica bed to prevent disturbance.[8]
-
Drain the excess solvent until the level is just at the top of the sand.
-
-
Sample Loading:
-
Dry Loading (Recommended for polar compounds): Dissolve the crude product (1 g) in a minimal amount of a volatile solvent like dichloromethane or methanol. Add 2-3 g of silica gel to this solution. Evaporate the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[8][9]
-
Wet Loading: Dissolve the crude product in the minimum amount of the eluent or dichloromethane. Carefully pipette this solution onto the top of the silica gel.[9]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin elution, collecting fractions of approximately 15-20 mL.[8]
-
If using a gradient, start with a lower polarity (e.g., 100% Dichloromethane with 0.5% TEA) and gradually increase the percentage of methanol.
-
-
Monitoring the Separation:
-
Analyze the collected fractions by TLC. Spot each fraction on a TLC plate, run it in the elution solvent, and visualize the spots under a UV lamp.[4]
-
Combine the fractions that contain the pure product.
-
-
Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.[8]
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Silica to Compound Ratio | 40:1 to 100:1 (w/w) | Ensures adequate separation capacity and prevents column overloading.[8] |
| Optimal TLC Rf Value | 0.2 - 0.3 | Provides a good balance between retention and elution time on the column.[8] |
| Triethylamine in Eluent | 0.1 - 1% (v/v) | Neutralizes acidic silica sites to prevent peak tailing of the basic pyridine compound.[1] |
| Sample Load | 1-5% of silica weight | Prevents band broadening and ensures optimal separation.[1][6] |
Visualized Workflows and Logic
Column Chromatography Workflow
Caption: Troubleshooting decision tree for common chromatography issues.
References
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
-
Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. Available at: [Link]
-
Separation of Pyridine Amides. Princeton Chromatography Inc. Available at: [Link]
- Technical Support Center: Synthesis of 2-Bromo-4-fluoro-5-methylpyridine. Benchchem.
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]
- A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine. Benchchem.
- Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. Benchchem.
- Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
- Application Note and Protocol: Purification of 2-Amino-5-bromo-4-methylpyridine by Column Chromatography. Benchchem.
- Technical Support Center: Purification of 2-Bromo-4-methylpyridine Derivatives. Benchchem.
- Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: [Link]
-
Troubleshooting LC, basics. Chromedia. Available at: [Link]
- Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. Benchchem.
- An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Considerations. Benchchem.
- An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition. Benchchem.
-
Troubleshooting Guide. Phenomenex. Available at: [Link]
-
Chromatography Troubleshooting. YouTube. Available at: [Link]
-
Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. MDPI. Available at: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. Available at: [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Available at: [Link]
-
How to choose the best solution for column chromatography?. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-5-methylpyridin-4-ol
Welcome to the technical support hub for researchers navigating the complexities of Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges and optimization strategies for the coupling of 2-Bromo-5-methylpyridin-4-ol . As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and succeed in your experiments.
The structure of this compound presents a unique set of challenges. The electron-deficient pyridine ring is activated towards oxidative addition, yet the presence of the 2-bromo substituent adjacent to the ring nitrogen, combined with the acidic 4-hydroxyl group, creates a delicate system requiring careful optimization. This guide addresses these specific issues in a practical, question-and-answer format.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Fundamental Challenges & Initial Setup
Question 1: My initial attempts at coupling this compound have resulted in very low to no yield. What are the most likely culprits?
Answer: Low yields with this substrate often stem from two primary sources inherent to its structure: catalyst inhibition and side reactions related to the pyridinol moiety.
-
Catalyst Inhibition (The "2-Pyridyl Problem"): The nitrogen atom of the pyridine ring can act as a ligand, coordinating to the palladium center and forming inactive or less active catalytic species.[1][2][3] This is a well-documented challenge for 2-substituted pyridines. The proximity of the nitrogen's lone pair to the reaction site at C-2 makes this intramolecular coordination highly probable, effectively sequestering your catalyst. The solution typically involves using bulky ligands that sterically hinder this unwanted coordination.[4]
-
Role of the 4-Hydroxyl Group: The acidic proton of the pyridin-4-ol can be deprotonated by the base, forming a pyridinolate anion. This can alter the electronic properties of the substrate and its solubility. More critically, the anionic oxygen can also coordinate to the palladium center, further complicating the catalytic cycle.
-
Inadequate Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[5][6] Insufficient degassing of your solvents and reaction vessel is a common cause of reaction failure, leading to catalyst oxidation and promoting the homocoupling of your boronic acid partner.[5][7]
Question 2: What is a robust starting protocol for a screening reaction?
Answer: For a reliable baseline, begin with a catalyst/ligand system known to be effective for challenging heteroaryl couplings. This protocol is designed to be a starting point for further optimization.
General Protocol for Initial Screening
| Component | Recommendation | Rationale |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Arylboronic Acid | 1.5 equivalents |
| Catalyst Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% |
| Ligand | SPhos or XPhos | 2-4 mol% (maintain ~1:2 Pd:Ligand ratio) |
| Base | K₃PO₄ or K₂CO₃ | 2.0 - 3.0 equivalents |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Provides solubility for both organic and inorganic reagents. |
| Temperature | 80 - 100 °C | Sufficient thermal energy for most couplings. |
Experimental Workflow: Step-by-Step
-
Vessel Preparation: To a flame-dried Schlenk tube or microwave vial containing a stir bar, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and water) via syringe. The solvent should be rigorously degassed beforehand by sparging with argon for 20-30 minutes or via 3-4 freeze-pump-thaw cycles.[4]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously for the designated time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
Section 2: Troubleshooting Specific Byproducts
Question 3: I'm observing a significant amount of a debrominated byproduct (5-methylpyridin-4-ol). What causes this and how can I prevent it?
Answer: The formation of the hydrodehalogenated (debrominated) product is a known side reaction in palladium-catalyzed couplings.[7] It typically occurs after the initial oxidative addition step. The resulting Aryl-Pd(II)-Br complex can undergo a competing reaction, often involving a hydride source (from solvent, base, or impurities), which leads to reductive elimination of the desired C-C bond.
Troubleshooting Strategies for Debromination:
-
Scrutinize Your Solvent: Solvents like isopropanol or other alcohols can act as hydride donors, especially at elevated temperatures. If using such solvents, consider switching to aprotic options like dioxane or toluene.
-
Base Choice: Some bases or their impurities can facilitate this side reaction. Ensure you are using a high-purity base.
-
Increase Boronic Acid Concentration: Ensuring a sufficient concentration of the boronic acid partner can help the transmetalation step outcompete the debromination pathway. You can increase the equivalents from 1.5 to 2.0.
Question 4: My main byproduct is a homocoupled biaryl from my boronic acid. How do I suppress this?
Answer: Homocoupling of the boronic acid is almost always a direct consequence of oxygen in the reaction mixture.[5][6] Oxygen can facilitate an oxidative cycle that couples two molecules of the boronic acid, consuming your nucleophile and reducing the yield of the desired product.
Mitigation Strategies for Homocoupling:
-
Rigorous Degassing: This cannot be overstated. Ensure your solvents are thoroughly degassed using methods like freeze-pump-thaw or extensive sparging with an inert gas.[4]
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of nitrogen or argon throughout the entire setup and reaction time.
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources which may require an initial reduction step that can be sensitive to reaction conditions.
Section 3: Advanced Optimization & Mechanistic Insights
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle. Understanding this mechanism is key to rational troubleshooting. The three fundamental steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Question 5: I've tried several conditions with minimal success. Which single component (Catalyst, Ligand, Base, or Solvent) should I focus on optimizing first?
Answer: For this specific substrate, the ligand is the most critical variable to optimize. Due to the "2-pyridyl problem," standard ligands like triphenylphosphine (PPh₃) are often ineffective.[1][11] You need a ligand that can both accelerate the rate-limiting reductive elimination step and prevent catalyst deactivation by the pyridine nitrogen.
Table: Ligand Screening Recommendations
| Ligand Class | Example Ligands | Key Characteristics & When to Use |
| Bulky Monophosphines | SPhos, XPhos, RuPhos | First choice. Electron-rich and sterically demanding. Excellent for preventing pyridine coordination and promoting reductive elimination.[4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable Pd complexes. Can be effective for less reactive coupling partners (e.g., aryl chlorides) and may work well here.[12] |
| Bidentate Phosphines | dppf, Xantphos | Often used, but their bite angle and flexibility can sometimes allow for the pyridine nitrogen to interfere. Less likely to be optimal than bulky monophosphines for this substrate. |
| Traditional Phosphines | PPh₃, P(t-Bu)₃ | PPh₃ is often too labile and not electron-rich enough. P(t-Bu)₃ is more electron-rich and may show some activity but is generally outperformed by modern biaryl phosphine ligands. |
Question 6: Should I consider protecting the hydroxyl group on the pyridinol?
Answer: This is an excellent strategic question. Protection/deprotection adds steps to your synthesis, but it can be a powerful troubleshooting tool if you suspect the hydroxyl group is the primary cause of failure.
-
When to Consider Protection: If an extensive screen of ligands, bases, and solvents fails, protecting the -OH group as a methyl ether (e.g., using TMS-diazomethane or methyl iodide) or a benzyl ether can simplify the system. This eliminates the acidic proton and removes a potential palladium coordination site.
-
Potential Drawback: The protecting group adds steric bulk and alters the electronics, which may require re-optimization of the coupling conditions. However, it can definitively answer whether the free hydroxyl is inhibiting the reaction.
Logical Troubleshooting Workflow
If your reaction is failing, follow a systematic approach rather than changing multiple variables at once.
Caption: A logical workflow for troubleshooting the Suzuki coupling.
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
BYJU'S. (n.d.). Suzuki Coupling Reaction. Retrieved from [Link]
-
Ross, C., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. Retrieved from [Link]
-
Akbay, N. F., et al. (2012). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 17(1), 517-533. Retrieved from [Link]
-
Reddit. (2016). r/chemistry - Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]
-
Ross, C., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. Retrieved from [Link]
-
PubMed. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
-
Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440. Retrieved from [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
-
ResearchGate. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Suzuki-Miyaura Coupling: Utilizing Pyridine-4-Boronic Acid in Synthesis. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
ACS Publications. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
-
National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
-
MDPI. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. byjus.com [byjus.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Challenges in the Bromination of 5-Methylpyridin-4-ol
Welcome to the technical support center for synthetic challenges. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. The bromination of 5-methylpyridin-4-ol is a key transformation for accessing valuable intermediates in drug discovery. However, the inherent reactivity of the scaffold presents unique challenges. This guide is structured to help you troubleshoot common issues and answer frequently asked questions, ensuring your synthesis is both successful and reproducible.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. The solutions provided are grounded in mechanistic understanding to help you diagnose and solve problems effectively.
Q1: My reaction is producing a mixture of products. How can I improve the regioselectivity for C3-bromination?
A1: This is a classic regioselectivity challenge stemming from the two primary reactive sites on your substrate: the electron-rich pyridine ring and the benzylic-like methyl group. The outcome of the reaction is dictated by the mechanism you promote through your choice of conditions.
The hydroxyl group at C4 is a powerful activating group for Electrophilic Aromatic Substitution (EAS), directing incoming electrophiles to the ortho positions (C3 and C5). Since C5 is blocked by the methyl group, the C3 position is the primary target for EAS.[1][2] However, the methyl group at C5 is susceptible to free-radical bromination.[1][3]
To achieve selective C3-bromination on the ring, you must favor the EAS pathway and suppress the radical pathway:
-
Reaction Conditions: Use a polar solvent such as acetonitrile, acetic acid, or DMF. These solvents stabilize the charged intermediates characteristic of the EAS mechanism.
-
Reagent Choice: Employ an electrophilic bromine source like N-Bromosuccinimide (NBS) or Pyridinium Tribromide (Py·Br₃).[4]
-
Exclusion of Radical Initiators: Ensure your reaction is run in the dark and that you do not add any radical initiators like AIBN or benzoyl peroxide.[1][3] Additionally, ensure your starting materials and solvent are free of peroxides.
The logical workflow for achieving regioselectivity is outlined below.
Q2: I'm observing significant amounts of a di-brominated product. How can I achieve clean mono-bromination?
A2: This is a very common issue when brominating highly activated aromatic rings. The introduction of the first bromine atom does not sufficiently deactivate the ring, and in some cases, the mono-brominated product can be even more reactive than the starting material, leading to facile di-bromination.[2]
To favor mono-bromination, you must carefully control the reaction's reactivity:
-
Use a Milder Brominating Agent: Avoid highly reactive reagents like molecular bromine (Br₂). N-Bromosuccinimide (NBS) is an excellent choice for controlled bromination.[5][6] Pyridinium Tribromide is another solid, easy-to-handle alternative that offers greater control than liquid bromine.[4]
-
Control Stoichiometry: Add the brominating agent slowly and in a slight deficit or at a strict 1.0 equivalent to the substrate. This ensures that once the starting material is consumed, there is minimal excess brominating agent available to react with the product.
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -10 °C) to decrease the reaction rate and improve selectivity for the initial bromination step.[6]
-
Manage pH: The reactivity of the 4-pyridone tautomer is highly pH-dependent. At pH > 6, it deprotonates to form a highly nucleophilic conjugate anion, which reacts very rapidly and is prone to over-bromination. By conducting the reaction in a neutral or slightly acidic medium (pH < 6), you are reacting with the less nucleophilic pyridone tautomer, which provides a more controlled reaction.[2]
| Brominating Agent | Formula | Form | Key Advantages for Mono-bromination |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Solid | Mild, easy to handle, byproducts are often easily removed. Excellent for controlled EAS on activated rings.[4][5] |
| Pyridinium Tribromide | C₅H₅N·HBr₃ | Solid | Safer alternative to liquid Br₂, stable, and provides a controlled release of bromine.[4] |
| Molecular Bromine | Br₂ | Liquid | Highly reactive and powerful, but often leads to over-bromination with activated substrates. Difficult to handle safely.[4] |
Q3: I used NBS, but the bromine ended up on the methyl group instead of the ring. What went wrong?
A3: You have inadvertently run a Wohl-Ziegler reaction.[7] This is a free-radical chain reaction that selectively brominates allylic and benzylic positions. The conditions for this pathway are distinct from those required for electrophilic aromatic substitution.
This outcome indicates your reaction conditions likely included:
-
A non-polar solvent (e.g., carbon tetrachloride, CCl₄).
-
The presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or accidental initiation by UV light.[1][3]
Solution: To redirect the reaction to the desired C3 position of the pyridine ring, you must switch to conditions that favor the ionic EAS mechanism, as detailed in Q1. Use a polar solvent like acetonitrile, ensure the reaction vessel is protected from light (e.g., by wrapping it in aluminum foil), and rigorously exclude any radical initiators.[6]
Q4: The work-up and purification of my product are challenging. Do you have any recommendations?
A4: A robust purification strategy begins with a well-planned work-up.
Work-up Protocol:
-
Quench Excess Bromine: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture in an ice bath. Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench any unreacted brominating agent. The disappearance of the bromine's characteristic orange/brown color indicates the quench is complete.
-
pH Adjustment & Extraction: If your reaction was run under acidic conditions, you may need to neutralize it. Adjust the pH to ~7-8 with a suitable base (e.g., saturated sodium bicarbonate solution). This will ensure your product, which has a phenolic hydroxyl group, is in its neutral form for extraction into an organic solvent like ethyl acetate or dichloromethane.
-
Removal of Byproducts: If you used NBS, the succinimide byproduct has some water solubility and can often be removed with aqueous washes or a brine wash.
Purification Protocol:
-
Column Chromatography: This is often the most effective method for separating the desired mono-brominated product from unreacted starting material and any over-brominated side products. A silica gel column with a gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.
-
Recrystallization: If your crude product is of sufficient purity (>90%), recrystallization can be an excellent final purification step. Experiment with different solvent systems, such as ethanol/water, ethyl acetate/heptane, or isopropanol.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the electrophilic bromination of 5-methylpyridin-4-ol?
A1: The reaction proceeds via a standard Electrophilic Aromatic Substitution (EAS) mechanism. The 4-pyridone tautomer acts as the nucleophile.[2] The key steps are:
-
Activation of the Electrophile: The brominating agent (e.g., NBS) provides a source of electrophilic bromine (Br⁺).
-
Nucleophilic Attack: The electron-rich π system of the pyridone ring attacks the electrophilic bromine. This attack occurs preferentially at the C3 position due to the strong ortho-directing effect of the C4-hydroxyl group. This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.[8]
-
Formation of the Wheland Intermediate: This attack forms a resonance-stabilized carbocation intermediate, also known as an arenium ion or Wheland intermediate.[6][8]
-
Deprotonation and Aromatization: A base (which can be the solvent or the succinimide anion if using NBS) removes the proton from the C3 position, collapsing the intermediate and restoring the aromaticity of the ring to yield the final product.
Q3: Can you provide a reliable starting protocol for the synthesis of 3-bromo-5-methylpyridin-4-ol?
A3: Certainly. The following protocol is a robust starting point designed to favor controlled, regioselective mono-bromination using NBS.
Protocol: Synthesis of 3-bromo-5-methylpyridin-4-ol
Materials:
-
5-methylpyridin-4-ol
-
N-Bromosuccinimide (NBS), recrystallized if necessary
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-methylpyridin-4-ol (1.0 eq). Dissolve the substrate in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution at 0 °C for 15 minutes. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Reagent Addition: In a separate container, weigh out N-Bromosuccinimide (1.0 eq). Add the NBS to the cooled reaction mixture portion-wise over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated Na₂S₂O₃ solution until the color dissipates.
-
Remove the acetonitrile under reduced pressure.
-
To the remaining aqueous residue, add ethyl acetate. Carefully add saturated NaHCO₃ solution to neutralize the mixture (check with pH paper).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3-bromo-5-methylpyridin-4-ol. [6][9]
References
-
Bromination - Common Conditions. Common Organic Chemistry. [Link]
-
Examples of electrophilic aromatic substitution. Organic Chemistry II - Lumen Learning. [Link]
-
Tee, O. S., & Paventi, M. (1983). Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Journal of Chemistry, 61(11), 2556-2562. [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
-
N-Bromosuccinimide. Wikipedia. [Link]
-
Pramanik, A. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 38(1), 173-178. [Link]
-
Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. [Link]
-
Wang, G., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(11), 2999. [Link]
-
Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry Class Notes. [Link]
-
Pearson, D. E., & Dodds, M. G. (1970). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. The Journal of Organic Chemistry, 35(12), 4099-4103. [Link]
Sources
- 1. Bromination - Common Conditions [commonorganicchemistry.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 9. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Impurity Profiling of 2-Bromo-5-methylpyridin-4-ol
Welcome to the technical support center for 2-Bromo-5-methylpyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in samples of this critical chemical intermediate. As a substituted pyridinol, understanding its purity profile is paramount for ensuring the reliability of experimental outcomes and the integrity of downstream applications.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to empower your analytical workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in a this compound sample?
Impurities in any chemical sample can typically be categorized into three main classes: process-related, starting material-related, and degradation products.
-
Process-Related Impurities: These are byproducts formed during the synthesis of the target molecule. Given the structure of this compound, common synthetic routes likely involve the bromination of a 5-methylpyridin-4-ol precursor. Potential process-related impurities could include:
-
Isomeric Byproducts: Bromination might occur at an alternative position on the pyridine ring, such as the 3-position, leading to the formation of 3-Bromo-5-methylpyridin-4-ol. The directing effects of the hydroxyl and methyl groups influence the regioselectivity of the bromination.[1]
-
Di-brominated Byproducts: Over-bromination can introduce a second bromine atom, resulting in species like 2,3-Dibromo-5-methylpyridin-4-ol or 2,6-Dibromo-5-methylpyridin-4-ol.[1]
-
-
Starting Material-Related Impurities: Incomplete reaction can lead to the presence of the unreacted starting material, 5-methylpyridin-4-ol, in the final product.
-
Degradation Products: These impurities arise from the decomposition of the target molecule during storage or handling. For halogenated pyridines, common degradation pathways include hydrolysis, oxidation, and photodegradation.[2][3]
Q2: How can I proactively control impurity formation during synthesis and storage?
Controlling impurities begins with a well-designed synthesis and robust storage protocols.
-
During Synthesis:
-
Reaction Control: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry of the brominating agent to minimize the formation of isomeric and di-brominated byproducts.[4] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.[4]
-
Purification: Employ an effective purification strategy, such as recrystallization or column chromatography, to remove residual starting materials and process-related impurities.
-
-
During Storage:
-
Environmental Conditions: To minimize degradation, store this compound in a cool, dry, and dark place within a tightly sealed container to protect it from moisture, heat, and light.[2]
-
Inert Atmosphere: For long-term storage, consider storing the material under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Q3: What is a forced degradation study, and why is it important for this compound?
A forced degradation or stress study is an essential component of drug development and chemical stability assessment.[5] It involves intentionally subjecting the compound to harsh conditions—such as high heat, humidity, acid/base hydrolysis, oxidation, and photolysis—to accelerate its decomposition.[6]
The primary goals of a forced degradation study are:
-
To identify the likely degradation products that could form under normal storage conditions over time.[7]
-
To understand the degradation pathways and the intrinsic stability of the molecule.[6]
-
To develop and validate a "stability-indicating" analytical method, which is a method capable of separating the intact compound from its degradation products, thus providing an accurate measure of purity.[7]
For this compound, this study is critical for predicting its shelf-life and for establishing appropriate storage and handling conditions.[2][5]
Troubleshooting Guide: Identifying Unknowns
Q1: I see an unexpected peak in my HPLC chromatogram. How do I begin to identify it?
An unexpected peak indicates the presence of an impurity. A systematic approach is required for its identification. The workflow below outlines a robust strategy.
Caption: General workflow for identifying an unknown impurity.
Detailed Steps:
-
Mass Spectrometry (MS) Analysis: The most immediate step is to re-analyze the sample using HPLC coupled with a mass spectrometer (HPLC-MS).[8] The mass-to-charge ratio (m/z) of the unknown peak provides the molecular weight of the impurity. Remember to look for the characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by 2 Da, e.g., M and M+2).[8]
-
Formulate a Hypothesis: Compare the obtained molecular weight to those of potential impurities (see Table 1 below). For example, a mass corresponding to the starting material or a hydrolyzed product (where Br is replaced by OH) is a strong indicator.
-
Isolation and Elucidation: If the identity is still unclear, the impurity must be isolated for definitive structural analysis. This can be done by collecting fractions from the HPLC run or by using preparative HPLC.[9] Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the exact structure.[8][9]
Q2: My ¹H NMR spectrum shows unexpected signals. What could they be?
Extra signals in an NMR spectrum point to impurities. Here's how to interpret them:
-
Check for Starting Materials: Compare the unknown signals to the known spectrum of your starting material (e.g., 5-methylpyridin-4-ol).
-
Look for Isomeric Byproducts: An isomeric impurity will have a similar number of protons but in different chemical environments. For example, if the main product has two distinct aromatic protons, an isomer might also have two, but at slightly different chemical shifts and with different coupling constants.
-
Identify Degradation Products:
-
Hydrolysis: The loss of the C-Br bond and formation of a C-OH group would cause a significant upfield shift for the proton at that position and potentially the appearance of a broad -OH signal.
-
Oxidation: The formation of an N-oxide can cause downfield shifts of the protons on the pyridine ring.[2]
-
Q3: My mass spectrometry data shows an ion that doesn't match my product. How do I interpret it?
When interpreting unexpected mass spectra, consider the following:
-
Check the Isotope Pattern: First, confirm if the unexpected ion exhibits the 1:1 isotopic pattern for a single bromine atom.[8] If not, it may be a non-brominated impurity (e.g., starting material, hydrolysis product) or a di-brominated species (which would have a 1:2:1 pattern for M, M+2, M+4).
-
Calculate Mass Differences: Determine the mass difference between the unexpected ion and your target compound.
-
Mass Loss of ~79/81 Da: Suggests a de-brominated impurity.
-
Mass Gain of ~16 Da: Suggests oxidation (e.g., N-oxide or hydroxylation).[2]
-
Mass Gain of ~18 Da: Could indicate a hydrate adduct.
-
-
High-Resolution MS (HRMS): If available, HRMS provides a highly accurate mass measurement, which can be used to calculate the elemental formula of the impurity, significantly narrowing down the possibilities.
Data & Protocols
Table 1: Potential Impurities in this compound
| Impurity Name | Structure | Molecular Formula | Molecular Weight (Monoisotopic) | Potential Analytical Signature |
| Starting Material: 5-methylpyridin-4-ol | C₆H₇NO | 109.05 | MS: m/z 110 [M+H]⁺. NMR: Absence of C-Br bond effects. | |
| Isomeric Impurity: 3-Bromo-5-methylpyridin-4-ol | C₆H₆BrNO | 186.96 | MS: m/z 188/190 [M+H]⁺. NMR: Different aromatic proton shifts and coupling constants compared to the main product. | |
| Over-bromination: 2,3-Dibromo-5-methylpyridin-4-ol | C₆H₅Br₂NO | 264.87 | MS: m/z 266/268/270 [M+H]⁺ (1:2:1 ratio). NMR: Only one aromatic proton signal. | |
| Hydrolysis Product: 5-methylpyridine-2,4-diol | C₆H₇NO₂ | 125.05 | MS: m/z 126 [M+H]⁺. NMR: Loss of bromine-induced shifts. | |
| Oxidation Product: this compound-1-oxide | C₆H₆BrNO₂ | 202.96 | MS: m/z 204/206 [M+H]⁺. NMR: Downfield shifts of ring protons. |
Experimental Protocol: HPLC-UV Method for Purity Analysis
This protocol is adapted from standard methods for similar halogenated pyridine compounds and serves as a robust starting point for method development.[10][11]
-
Instrumentation: HPLC system with a UV detector.[10]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[11]
-
Mobile Phase A: 0.1% Phosphoric acid in Water.[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.[11]
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the main compound).[10]
-
Injection Volume: 10 µL.[10]
-
Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.[10]
Experimental Protocol: Forced Degradation Study Outline
This outline follows the principles set by the International Council for Harmonisation (ICH) guidelines.[5][6]
-
Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acidic Hydrolysis: Add 0.1 M HCl to the stock solution. Heat at 60-80°C for a set period (e.g., 2, 4, 8, 24 hours). Neutralize before injection.
-
Alkaline Hydrolysis: Add 0.1 M NaOH to the stock solution. Keep at room temperature or heat gently (e.g., 40°C) for a set period. Neutralize before injection. Pyridine derivatives are often highly unstable in alkaline medium.[3]
-
Oxidative Degradation: Add 3-6% hydrogen peroxide (H₂O₂) to the stock solution. Keep at room temperature for a set period.
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 105°C) for a set period. Dissolve a weighed amount for analysis.
-
Photolytic Degradation: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[3]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method. Aim for 5-20% degradation of the active substance to ensure that the secondary degradation products are not overly complex.
Caption: Potential degradation pathways for this compound.[2]
References
- BenchChem. (n.d.). A Comparative Purity Analysis of Commercially Available 2-Bromo-4-fluoro-5-methylpyridine.
- BenchChem. (n.d.). Technical Guide on the Stability and Storage of 2-Bromo-4-fluoro-5-methylpyridine.
- Sobańska, K., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59.
- BenchChem. (n.d.). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-4-fluoro-5-methylpyridine.
- BenchChem. (n.d.). Validating the Structure of Synthesized 2-Amino-5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques.
- BenchChem. (n.d.). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
- BenchChem. (n.d.). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine.
- BenchChem. (n.d.). A Comparative Guide to the Analytical Validation of 2-Bromo-4-methylpyridine.
-
Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. IUCrData, 1(1), x160090. Retrieved from [Link]
- Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]
-
PharmaScroll. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. biomedres.us [biomedres.us]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reaction Monitoring for 2-Bromo-5-methylpyridin-4-ol Synthesis
Welcome to the technical support center for the synthesis of 2-Bromo-5-methylpyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into monitoring this specific chemical transformation. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
The synthesis of this compound, a substituted pyridine derivative, presents a unique challenge in regioselectivity. The starting material, 5-methylpyridin-4-ol (which exists in equilibrium with its tautomer, 5-methyl-4-pyridone), possesses two activating groups: a hydroxyl (-OH) and a methyl (-CH₃). Controlling the position of bromination is therefore paramount to achieving a high yield of the desired C2-bromo isomer while minimizing the formation of other unwanted byproducts. Effective reaction monitoring is not just a quality control step; it is the critical tool for optimizing this delicate electrophilic substitution.
Proposed Synthetic Pathway
The most direct route to this compound is the electrophilic bromination of 5-methylpyridin-4-ol. The choice of brominating agent (e.g., N-Bromosuccinimide, Bromine) and solvent is critical in directing the substitution.
Caption: Proposed synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most effective techniques for monitoring the synthesis of this compound?
A: A multi-tiered approach is recommended. Thin-Layer Chromatography (TLC) is invaluable for rapid, real-time qualitative assessment at the bench.[1][2] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) provide quantitative data on conversion and impurity profiles.[3][4] Finally, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural confirmation of the final product and identification of isomers.[5][6]
| Technique | Application | Advantages | Limitations |
| TLC | Real-time tracking of starting material consumption and product formation. | Fast, inexpensive, requires minimal sample.[1] | Qualitative; difficult to resolve close-running isomers; not precise for quantification. |
| HPLC | Quantitative analysis of reaction mixture; purity assessment; separation of isomers. | High resolution and sensitivity; accurate quantification.[4][7] | Requires method development; more time-consuming than TLC. |
| GC/GC-MS | Purity assessment and identification of volatile byproducts. | Excellent for volatile compounds; MS provides molecular weight information for byproduct identification.[3][8] | Not suitable for non-volatile or thermally labile compounds. |
| ¹H NMR | Structural confirmation of product; identification of isomeric byproducts. | Provides unambiguous structural data; can be used for quantitative analysis (qNMR).[5][6] | Requires workup of an aliquot; higher cost; may not detect minor impurities without concentration. |
Q2: My TLC shows multiple new spots. What are the likely byproducts?
A: Given the directing effects of the hydroxyl and methyl groups on the pyridine ring, several byproducts are possible. The primary concerns are isomeric monobrominated products and a di-brominated product.
-
3-Bromo-5-methylpyridin-4-ol: Bromination ortho to the powerful activating hydroxyl group at C4.
-
2,3-Dibromo-5-methylpyridin-4-ol: Over-bromination, which can occur with excess brominating agent or prolonged reaction times.[3]
Identifying these requires careful analysis. Typically, the polarity of these isomers will be slightly different, allowing for separation by column chromatography.[8] Confirmation should be done by GC-MS to check molecular weights and by ¹H NMR to determine the substitution pattern.[3][8]
Q3: How can I use ¹H NMR to confirm I have the correct 2-Bromo isomer?
A: The key is to compare the ¹H NMR spectrum of your product with that of the starting material, 5-methylpyridin-4-ol. The starting material will have distinct signals for the protons at the C2, C3, and C6 positions. Upon successful bromination at the C2 position, you should observe the following changes:
-
Disappearance of the C2-H Signal: The proton signal corresponding to the C2 position of the starting material will be absent in the product spectrum.
-
Appearance of Two Singlets: The product, this compound, will have two remaining aromatic protons at the C3 and C6 positions. With no adjacent protons, these will likely appear as two distinct singlets.
-
Methyl Signal: The signal for the C5-methyl group should remain, though its chemical shift may be slightly altered.
If you have formed the 3-bromo isomer, you would instead see the disappearance of the C3-H signal and the remaining C2-H and C6-H protons would likely appear as singlets.
Q4: The reaction is very slow or appears stalled. What troubleshooting steps should I take?
A: If TLC or HPLC analysis shows a significant amount of unreacted starting material after the expected reaction time, consider the following:[1][3]
-
Reagent Stoichiometry: Ensure at least a stoichiometric amount of the brominating agent has been used. An insufficient amount is a common cause of incomplete reactions.[3]
-
Temperature: Some brominations require gentle heating to proceed to completion. Conversely, if selectivity is an issue, lowering the temperature may be necessary.[3] Monitor the reaction at a slightly elevated temperature (e.g., 40-50 °C) in small increments.
-
Reagent Activity: Verify the activity of your brominating agent. For example, N-Bromosuccinimide (NBS) can degrade over time. Use a freshly opened bottle or recrystallize the reagent if its quality is in doubt.
Troubleshooting Guide for Byproduct Formation
Caption: Troubleshooting logic for identifying and mitigating byproducts.
Detailed Experimental Protocols
Protocol 1: Representative Synthesis of this compound
Disclaimer: This is a generalized protocol based on standard bromination procedures for activated pyridines and should be optimized for your specific laboratory conditions.
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 5-methylpyridin-4-ol (1.0 eq) and a suitable solvent (e.g., acetonitrile or acetic acid).
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.0 eq) in the same solvent and add it dropwise to the cooled solution over 30 minutes. Maintain the temperature below 5 °C during addition.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitoring: Monitor the reaction progress every 30-60 minutes using TLC (Protocol 2) or by taking aliquots for HPLC analysis (Protocol 3).[2][4] The reaction is complete when the starting material is no longer visible by TLC.
-
Work-up: Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel TLC plates.
-
Eluent System: A mixture of ethyl acetate and hexanes (e.g., starting with 30:70 and adjusting as needed) is a good starting point. The goal is to achieve good separation between the starting material and the product/byproducts, with Rf values ideally between 0.2 and 0.6.
-
Spotting: Using a capillary tube, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on the baseline of the TLC plate.
-
Development: Place the plate in a chamber with the chosen eluent and allow the solvent front to rise.
-
Visualization: Visualize the plate under UV light (254 nm). The consumption of the starting material spot and the appearance of a new, typically lower Rf product spot, indicates reaction progress.[9]
Protocol 3: Reaction Monitoring and Purity Analysis by HPLC
This protocol provides a starting point for HPLC method development.
-
Instrumentation: An HPLC system with a UV detector is required.[4]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 254 nm.[4]
-
-
Sample Preparation: Quench a small aliquot of the reaction mixture (approx. 50 µL) in a vial containing a diluent (e.g., 1 mL of 50:50 acetonitrile:water). Filter the sample before injection.
-
Analysis: Inject the sample. The disappearance of the starting material peak and the growth of the product peak are used to calculate the percent conversion. Purity can be assessed by the area normalization method.
Caption: A comprehensive workflow for reaction monitoring and product validation.
References
- (79)Br NMR spectroscopy as a practical tool for kinetic analysis. PubMed.
- Technical Support Center: Synthesis of 2-Bromo-4-fluoro-5-methylpyridine. Benchchem.
- Technical Support Center: Synthesis of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Technical Support Center: Purification of 2-Bromo-4-methylpyridine Deriv
- Application Note: Derivatization of 2-Bromo-5-methylpyridin-4-amine for Library Synthesis. Benchchem.
- An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applic
- Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. MDPI.
- A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs.
- Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine. Benchchem.
- Regioselective Bromination of Fused Pyridine N-Oxides. TCI Chemicals.
- A Comparative Purity Analysis of Commercially Available 2-Bromo-4-fluoro-5-methylpyridine. Benchchem.
- An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Consider
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (79)Br NMR spectroscopy as a practical tool for kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-5-methylpyridin-4-ol
Welcome to the technical support center for catalyst selection and troubleshooting for cross-coupling reactions involving 2-Bromo-5-methylpyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges presented by this versatile but sometimes problematic substrate. The inherent properties of the pyridinol scaffold—namely the electron-deficient ring, the coordinating nitrogen atom, and the acidic hydroxyl group—require careful consideration of the entire catalytic system to achieve high yields and avoid common pitfalls.
This resource provides field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when selecting a catalyst for cross-coupling with this compound?
A1: The primary challenges stem from the substrate's inherent chemical nature:
-
The "2-Pyridyl Problem": The lone pair of electrons on the pyridine nitrogen, positioned ortho to the bromine, can coordinate to the palladium catalyst. This coordination can sequester the active catalytic species, leading to catalyst inhibition and low reaction yields.[1][2] This is a well-documented issue for 2-halopyridines in cross-coupling reactions.[3][4][5]
-
The Hydroxyl Group (-OH): The acidic proton of the pyridinol can react with the base intended for the catalytic cycle. This requires the use of a sufficient excess of base. Furthermore, the resulting pyridinolate anion alters the electronic properties of the substrate and can potentially coordinate with the metal center, influencing reactivity.
-
Substrate Reactivity: While the C-Br bond is generally reactive in palladium-catalyzed cross-couplings, the overall electronic nature of the pyridinol ring can influence the kinetics of the oxidative addition step.[6]
To overcome these challenges, the judicious selection of bulky, electron-rich ligands is paramount. These ligands can promote the desired catalytic cycle by sterically discouraging nitrogen coordination and accelerating the reductive elimination step.[1][7][8]
Q2: Which palladium precursors and ligands are generally recommended for a Suzuki-Miyaura coupling with this substrate?
A2: For Suzuki-Miyaura reactions, which form C-C bonds with boronic acids, catalyst systems that can overcome the "2-pyridyl problem" are essential.
-
Palladium Precursors: Standard Pd(II) or Pd(0) sources are effective. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[9][10] For challenging substrates, pre-formed palladacycle pre-catalysts (e.g., G3 or G4 palladacycles) can offer higher activity and reproducibility.[7]
-
Ligands: This is the most critical component. Avoid simple, small phosphines like PPh₃ if yields are low. Instead, opt for bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs).
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent starting points. They are designed to stabilize the palladium center and promote the oxidative addition and reductive elimination steps, which are often rate-limiting.[1][7]
-
N-Heterocyclic Carbene (NHC) Ligands: Ligands like IPr can be highly effective, offering thermal stability and high activity.[11][12]
-
-
Base and Solvent: A moderate base is typically sufficient. K₂CO₃ or K₃PO₄ are the most common and effective choices.[13][14] The reaction is usually performed in a mixture of an organic solvent like 1,4-dioxane or toluene with water to facilitate the dissolution of the inorganic base.[9][15][16]
Below is a decision tree to guide your initial selection process.
Caption: Decision tree for initial Suzuki-Miyaura catalyst system selection.
Q3: How does the hydroxyl group on the pyridine ring affect catalyst selection and reaction conditions?
A3: The hydroxyl group introduces two main considerations: its acidity and its potential to act as a directing group or coordinating ligand.
-
Acidity: The pyridinol proton is acidic and will be deprotonated by the base used in the coupling reaction. This means you must use at least one extra equivalent of base to account for this acid-base reaction, in addition to the amount required for the catalytic cycle. Failure to do so can stall the reaction.
-
Coordination: Once deprotonated to the pyridinolate, the oxygen anion can potentially coordinate to the palladium center. This may either be beneficial, by holding the catalyst in proximity for oxidative addition, or detrimental by forming an overly stable, inactive complex. The exact effect depends on the ligand, solvent, and other reaction parameters. In most standard palladium cross-coupling reactions, this effect is secondary to the more dominant "2-pyridyl problem" from the nitrogen atom.
-
O-Arylation Side Reaction: In copper-catalyzed or certain palladium-catalyzed C-N and C-O coupling conditions, competitive O-arylation can become a significant side reaction.[17] For C-C couplings like Suzuki, this is generally not a major concern.
Q4: What are the best practices for setting up a Buchwald-Hartwig amination with this substrate?
A4: The Buchwald-Hartwig amination forms a C-N bond and is highly sensitive to the choice of catalyst, ligand, and base.[18][19]
-
Catalyst System: The combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized biarylphosphine ligand is crucial.
-
Base: This reaction requires a strong, non-nucleophilic base to deprotonate the amine coupling partner.[20] Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used.[18][22] The choice depends on the pKa of the amine. NaOtBu is a very common and effective choice.
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are required.[18][20]
-
Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] It is critical to assemble the reaction under a rigorously inert atmosphere (e.g., argon or nitrogen) and use properly degassed solvents.[18]
Q5: Can I perform a Heck or Sonogashira reaction with this substrate, and what are the key considerations?
A5: Yes, both reactions are viable but require specific conditions.
-
Heck Reaction: This reaction couples the bromopyridinol with an alkene.[23][24][25]
-
Catalyst: A simple system like Pd(OAc)₂ with a phosphine ligand such as P(o-tol)₃ or PPh₃ is often sufficient.[23][24]
-
Base: An organic amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[23][24]
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are common.[24]
-
Temperature: These reactions often require elevated temperatures (>100 °C) to proceed efficiently.[24]
-
-
Sonogashira Coupling: This reaction forms a C-C bond with a terminal alkyne and typically uses a dual-catalyst system.[26][27][28]
-
Catalyst: A palladium(0) source (e.g., Pd(PPh₃)₄) is used in conjunction with a copper(I) co-catalyst, most commonly CuI.[26][29]
-
Base: A strong amine base like triethylamine or piperidine is used, which also serves as the solvent in some cases.[22][26]
-
Key Consideration: The reaction must be performed under strictly anaerobic conditions to prevent the homocoupling of the alkyne (Glaser coupling), a common side reaction promoted by oxygen.
-
| Reaction Type | Typical Pd Source | Recommended Ligand(s) | Typical Base | Common Solvent(s) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₃PO₄, K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Xantphos, BrettPhos, BINAP | NaOtBu, LHMDS, K₃PO₄ | Toluene, Dioxane |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, DIPEA | DMF, Acetonitrile |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃ (often integral) | Et₃N, Piperidine | Toluene, THF, DMF |
| (Note: This table provides general starting points. Optimization is often required.) |
Troubleshooting Guide
Problem 1: Low to No Conversion of Starting Material
You've run the reaction for the specified time, and TLC or LC-MS analysis shows predominantly unreacted this compound.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Problem 2: Significant Formation of Protodebromination Side Product
Your mass spectrum shows a major peak corresponding to 5-methylpyridin-4-ol, where the bromine has been replaced by a hydrogen atom.
-
Potential Cause: Presence of a proton source, most commonly water.[1]
-
Solution:
-
Dry Everything: Ensure all reagents, solvents, and the base are scrupulously dry. Dry solvents over molecular sieves or by distillation. Use a fresh bottle of base.
-
Check Coupling Partner: Boronic acids can degrade over time to release water. Use a fresh or properly stored batch.
-
Base Choice: In some cases, the choice of base can influence the rate of this side reaction. Screening alternative bases (e.g., switching from K₂CO₃ to K₃PO₄) may help.[1]
-
Problem 3: Catalyst Decomposition (Formation of Palladium Black)
During the reaction, the solution turns dark and a black precipitate forms. This is a classic sign of palladium catalyst decomposition and deactivation.[18]
-
Potential Cause 1: Ligand Instability or Insufficient Ligand. The ligand's job is to stabilize the Pd(0) intermediate. If the ligand is degrading at the reaction temperature or if there isn't enough of it, the palladium will agglomerate and crash out.
-
Solution: Switch to a more thermally stable ligand, such as an N-heterocyclic carbene (NHC) or a more robust Buchwald-type ligand. Ensure the Pd:ligand ratio is appropriate (typically 1:1 to 1:2).
-
-
Potential Cause 2: High Temperature. Excessive heat can accelerate catalyst decomposition.
-
Solution: Try running the reaction at the lowest possible temperature that still affords a reasonable reaction rate. It may be better to run the reaction for 24 hours at 80 °C than for 4 hours at 120 °C.[18]
-
Problem 4: Homocoupling of the Boronic Acid (Suzuki Reaction)
You observe a significant amount of biaryl product derived from the coupling of two boronic acid molecules.
-
Potential Cause: Presence of oxygen in the reaction vessel. Oxygen can promote the oxidative homocoupling of boronic acids.[1]
-
Solution:
-
Rigorous Degassing: Improve your degassing procedure. A common method is to bubble argon or nitrogen through the solvent for 15-30 minutes before use. Alternatively, use three freeze-pump-thaw cycles for the highest level of degassing.
-
Maintain Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen) throughout the entire process.
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to generating it in situ from a Pd(II) source.[1]
-
Experimental Protocols
The following are generalized protocols. They should be considered starting points and may require optimization for your specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).[9]
-
Catalyst Addition: Add the palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon. Repeat this cycle three times.[16]
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 or 5:1 ratio) via syringe.[15]
-
Heating: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).[15]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[30]
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Methodology:
-
Reaction Setup: In a glovebox or under a strong flow of argon, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (NaOtBu, 1.5 equiv) to a dry Schlenk tube.[18]
-
Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and place under a positive pressure of argon.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.[18]
-
Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[15]
-
Purification: Purify the residue by column chromatography.
References
- Application Notes and Protocols for the Heck and Stille Coupling of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
- Heck Reaction.
- Application Note: Derivatization of 2-Bromo-5-methylpyridin-4-amine for Library Synthesis - Benchchem.
- The Versatility of 2-bromo-5-methylpyridin-4-amine: A Technical Guide for Researchers - Benchchem.
- Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. Available from: [Link]
-
The Suzuki-Miyaura reactions of halopyridines and the side products. - ResearchGate. Available from: [Link]
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
- Reactivity Face-Off: 2-Amino-5-bromo-4 - methylpyridine - Benchchem.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Available from: [Link]
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
-
Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
- A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids - Benchchem.
- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery - Benchchem.
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - NIH. Available from: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]
- Catalytic Amination of 2-Bromo-4-methylpyridine: Application Notes and Protocols for Pharmaceutical and Agrochemical Research - Benchchem.
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]
- A Comparative Guide to Alternatives for 2-Bromo-4-fluoro-5-methylpyridine in Drug Discovery - Benchchem.
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available from: [Link]
- Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine - Benchchem.
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC - NIH. Available from: [Link]
-
Heck Reaction - Organic Chemistry Portal. Available from: [Link]
- Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine - Benchchem.
- Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine - Benchchem.
- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols - Benchchem.
-
Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines | Organic Letters - ACS Publications. Available from: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available from: [Link]
-
Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing). Available from: [Link]
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- 30. benchchem.com [benchchem.com]
Technical Support Center: Managing Regioselectivity in the Synthesis of 2-Bromo-5-methylpyridin-4-ol
Welcome to the technical support center for the synthesis of 2-Bromo-5-methylpyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to regioselectivity in this synthesis.
Introduction
The regioselective synthesis of halogenated pyridines is a critical transformation in medicinal chemistry and materials science. This compound, in particular, is a valuable building block. However, controlling the position of bromination on the pyridine ring, especially in the presence of both a hydroxyl and a methyl group, can be challenging. This guide provides practical, field-proven insights to help you navigate the complexities of this synthesis and achieve high yields of the desired 2-bromo isomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
A1: The main challenge is controlling the regioselectivity of the bromination. The pyridine ring is deactivated towards electrophilic aromatic substitution, and the directing effects of the hydroxyl and methyl groups can lead to a mixture of brominated isomers, including the 3-bromo and potentially di-brominated products.[1][2] Achieving high selectivity for the 2-position requires careful control of reaction conditions.
Q2: How do the hydroxyl and methyl groups influence the regioselectivity of bromination?
A2: The hydroxyl group at the 4-position is a strong activating group and directs electrophiles to the ortho positions (C3 and C5). The methyl group at the 5-position is a weak activating group and also directs ortho and para (C4 and C6, with C4 being occupied). The interplay of these electronic effects can lead to a mixture of products. Careful selection of the brominating agent and reaction conditions is necessary to favor substitution at the desired C2 position.
Q3: What are the most common brominating agents for this type of synthesis?
A3: N-Bromosuccinimide (NBS) is a widely used brominating agent for activated pyridine rings due to its milder nature compared to elemental bromine, which helps in minimizing side reactions and improving regioselectivity.[2][3] Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be employed.[4]
Q4: Why is temperature control so critical in this reaction?
A4: Temperature control is crucial for preventing the formation of by-products.[1][2] Higher temperatures can lead to over-bromination, resulting in di-brominated species.[1][2] Maintaining a low temperature, often in an ice bath, during the addition of the brominating agent is essential for maximizing the yield and purity of the desired monobrominated product.[1]
Q5: How can I monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is an effective and straightforward method to monitor the reaction's progress.[1][3] By comparing the TLC spots of the starting material (5-methylpyridin-4-ol) and the reaction mixture over time, you can determine when the starting material has been fully consumed and decide when to quench the reaction.[1]
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound.
Issue 1: Low Yield of the Desired 2-Bromo Isomer
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | Monitor the reaction closely using TLC to ensure the complete consumption of the starting material.[1] If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary, but proceed with caution to avoid byproduct formation. |
| Suboptimal Reaction Temperature | Maintain the recommended low temperature (e.g., an ice bath) to minimize the formation of byproducts.[1] |
| Loss of Product During Work-up and Purification | Optimize the precipitation and washing steps to minimize product loss. Ensure the pH is carefully adjusted during work-up to maximize the precipitation of the product. |
| Incorrect Stoichiometry | Use a precise stoichiometric amount of the brominating agent (e.g., NBS). An excess can lead to di-bromination.[5] |
Issue 2: Formation of Multiple Bromo-Isomers
| Potential Cause | Recommended Solution(s) |
| Lack of Regiocontrol | The choice of solvent can influence regioselectivity. Polar aprotic solvents like DMF are often used.[2][3] Experiment with different solvents to optimize for the desired isomer. |
| Reaction Temperature Too High | Strictly control the temperature during the addition of the brominating agent and throughout the reaction.[1][2] |
| Choice of Brominating Agent | NBS is generally preferred for its selectivity.[2][3] Consider using a bulkier brominating agent which may favor substitution at the less sterically hindered position. |
Issue 3: Difficulty in Separating Regioisomers
| Potential Cause | Recommended Solution(s) |
| Similar Physicochemical Properties of Isomers | Positional isomers often have very similar polarities and boiling points, making them difficult to separate.[6] |
| Ineffective Chromatographic Separation | For column chromatography, use a long, narrow column for better resolution. Optimize the mobile phase; a gradient elution may be necessary. Adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape for pyridine compounds on silica gel.[6] |
| Co-elution in HPLC | For analytical and preparative HPLC, use a high-purity, end-capped C18 column. Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients) and consider using additives to improve peak shape.[6] |
Experimental Workflow & Protocols
Workflow for Regioselective Bromination
Caption: General workflow for the regioselective bromination of 5-methylpyridin-4-ol.
Detailed Protocol for the Synthesis of this compound
This protocol is adapted from a similar synthesis of a substituted bromopyridine and should be optimized for the specific substrate.[2][3]
Materials and Reagents:
-
5-methylpyridin-4-ol
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Deionized Water
-
Ice
Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer and a dropping funnel
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Preparation: In a three-neck round-bottom flask, dissolve 5-methylpyridin-4-ol (1 equivalent) in DMF under an inert atmosphere.
-
Cooling: Cool the solution in an ice bath to 0°C.
-
NBS Addition: In a separate flask, prepare a solution of NBS (1 equivalent) in DMF. Add the NBS solution dropwise to the cooled pyridine solution while maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 8-10 hours.[2]
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is no longer visible.[1][3]
-
Work-up: Pour the reaction mixture into ice water to precipitate the crude product.
-
Filtration and Washing: Filter the resulting solid using a Büchner funnel and wash it thoroughly with deionized water. Further wash the solid with cold acetonitrile to remove impurities.[2]
-
Drying: Dry the purified solid under vacuum to obtain this compound.
Managing Byproduct Formation
Sources
Introduction: Navigating the Nuances of a Challenging Building Block
Answering the user's request.## Technical Support Center: 2-Bromo-5-methylpyridin-4-ol
Welcome to the technical support guide for this compound. This versatile heterocyclic compound holds significant potential for the synthesis of novel kinase inhibitors and other biologically active molecules. However, its unique structural features present a distinct set of challenges that can lead to low reactivity, failed reactions, and inconsistent results.
This guide is designed to move beyond simple protocols. As your partner in research, we aim to provide a deep, mechanistic understanding of why specific issues arise and how to troubleshoot them effectively. We will explore the molecule's inherent electronic properties, the critical role of tautomerism, and field-proven strategies to overcome common hurdles in palladium-catalyzed cross-coupling and nucleophilic substitution reactions.
Section 1: Understanding the Core Chemistry of this compound
Before troubleshooting specific reactions, it is crucial to understand the intrinsic properties of the molecule. Its reactivity is not governed by the C-Br bond alone but is a complex interplay of electronic effects and a dynamic structural equilibrium.
Q1: What are the key structural features of this compound that influence its reactivity?
A: The reactivity of this compound is dictated by three main factors: the inherent electron-deficient nature of the pyridine ring, the electronic effects of its substituents, and—most critically—its existence in a tautomeric equilibrium.[1]
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, exerting a strong electron-withdrawing inductive effect (-I). This makes the ring electron-deficient, particularly at the 2, 4, and 6 positions, predisposing it to nucleophilic attack but deactivating it towards electrophilic substitution compared to benzene.[2][3]
-
Substituent Electronic Effects: The groups on the ring further modulate this electronic landscape.[4][5]
Substituent Position Inductive Effect (-I) Mesomeric/Resonance Effect (+M) Net Influence on Ring Bromo 2 Strong, electron-withdrawing Weak, electron-donating Deactivating Hydroxyl 4 Weak, electron-withdrawing Strong, electron-donating Activating Methyl 5 Weak, electron-donating N/A (Hyperconjugation) Weakly Activating The powerful electron-donating resonance effect of the hydroxyl group at the 4-position increases electron density in the ring, which can counteract the electron-deficient nature required for some reactions like Nucleophilic Aromatic Substitution (SNAr).
-
Tautomerism: This is arguably the most significant factor affecting reactivity. This compound exists in equilibrium with its 4-pyridone tautomer. In the solid state and in polar solvents, the 4-pyridone form is generally more stable and predominates.[1] This equilibrium is crucial because the two forms have different chemical properties. The pyridin-4-ol is aromatic, while the 4-pyridone is non-aromatic and possesses an amide-like character.
}
Tautomeric equilibrium of the title compound.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are primary methods for functionalizing the C-Br bond. However, this substrate class is notoriously prone to failure if conditions are not carefully optimized.
Q2: My Suzuki-Miyaura coupling is failing or giving low yields. What is going wrong?
A: Low yields in Suzuki couplings with this substrate typically stem from four primary issues: catalyst poisoning, suboptimal catalyst/ligand selection, incorrect base/solvent choice, or degradation of the boronic acid.
-
Catalyst Poisoning: This is the most probable cause. The pyridine nitrogen, particularly its lone pair of electrons, can coordinate strongly to the palladium center.[6][7] This binding occupies the active site, preventing the catalytic cycle from proceeding and effectively "poisoning" the catalyst.[8][9][10] The hydroxyl/pyridone oxygen can also participate in chelation, further deactivating the catalyst.
-
Suboptimal Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be robust enough. Electron-rich, sterically hindered phosphine ligands (often called Buchwald ligands) are essential. These ligands promote the crucial reductive elimination step and are less susceptible to displacement by the pyridine nitrogen, thus protecting the palladium center.[11]
-
Incorrect Base or Solvent: The base is not merely a proton scavenger; it is critical for the transmetalation step. A base that is too weak may not activate the boronic acid sufficiently. A base that is too strong or nucleophilic can lead to side reactions. The solvent system (e.g., 1,4-dioxane/H₂O, Toluene/H₂O) influences not only reagent solubility but also the crucial pyridinol/pyridone tautomeric equilibrium.[1][12][13]
-
Reagent Quality: Ensure the boronic acid has not degraded (protodeboronation), especially if it has been stored for a long time. The purity of the base and the use of anhydrous, degassed solvents are critical for reproducibility.[14][15]
}
Troubleshooting workflow for cross-coupling reactions.
Validated Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point, adapted from methodologies successful for structurally similar, challenging aminopyridines.[12][13][16] Optimization for your specific boronic acid may be required.
| Parameter | Recommendation | Rationale |
| Substrate | This compound | 1.0 equiv. |
| Boronic Acid | Aryl- or Heteroarylboronic Acid | 1.2 - 1.5 equiv. |
| Catalyst | Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) | A robust pre-catalyst/ligand system for challenging substrates.[11] |
| Base | K₃PO₄ (Potassium Phosphate) | 2.0 - 3.0 equiv. A moderately strong base effective in many pyridine couplings.[16] |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1) | A common solvent system that balances solubility for both organic and inorganic reagents. |
| Temperature | 85 - 110 °C | Sufficient thermal energy to drive the catalytic cycle. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the catalyst and phosphine ligand. |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane and water, 5:1 ratio).
-
Immerse the flask in a preheated oil bath at 95 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 4-16 hours.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Q3: I'm having trouble with a Buchwald-Hartwig amination. What are the key differences to consider?
A: The principles of catalyst poisoning and the need for robust ligands are the same as in Suzuki coupling. However, the Buchwald-Hartwig amination has its own specific requirements.[17]
-
Base Selection is Critical: This reaction requires a strong, non-nucleophilic base to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Weaker bases like carbonates or phosphates are generally ineffective.[18]
-
Ligand Choice: While some ligands overlap with Suzuki, specific ligands have been developed for C-N bond formation. Bidentate phosphine ligands like BINAP and DPPF were early successes, while modern, highly active catalysts often use bulky monophosphine Buchwald ligands.[17][19]
-
Anhydrous Conditions: The strong bases used are highly water-sensitive. Rigorously anhydrous solvents (e.g., toluene, THF, dioxane) are mandatory for success.
Validated Protocol: Buchwald-Hartwig Amination
This general protocol provides a reliable starting point for coupling with primary or secondary amines.[18][20]
| Parameter | Recommendation | Rationale |
| Substrate | This compound | 1.0 equiv. |
| Amine | Primary or Secondary Amine | 1.1 - 1.5 equiv. |
| Catalyst | Pd₂(dba)₃ (1-3 mol%) + (±)-BINAP (2-6 mol%) | A classic, effective system for C-N coupling.[19] |
| Base | NaOtBu (Sodium tert-butoxide) | 1.4 - 2.0 equiv. A strong, non-nucleophilic base essential for amine deprotonation. |
| Solvent | Anhydrous Toluene | A common, non-polar aprotic solvent for this transformation. |
| Temperature | 80 - 110 °C | To overcome the activation energy for C-N bond formation. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the catalyst, ligand, and strong base from degradation. |
Step-by-Step Procedure:
-
In a glovebox or under a positive flow of inert gas, add NaOtBu (1.4 equiv.), the palladium pre-catalyst, and the ligand to an oven-dried Schlenk flask.
-
Add anhydrous toluene, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the residue by column chromatography.
Section 3: General Troubleshooting and Best Practices
If specific optimizations fail, returning to fundamental laboratory practices can often solve the problem.[14]
-
Verify Starting Material Purity: Is your this compound pure? Impurities can inhibit the reaction.
-
Ensure Rigorously Inert Conditions: Oxygen can irreversibly oxidize both the Pd(0) catalyst and phosphine ligands. Ensure solvents are properly degassed and that the reaction is maintained under a positive pressure of high-purity nitrogen or argon.
-
Check Reaction Concentration: Reactions that are too dilute may proceed slowly or not at all.
-
Monitor the Reaction: Do not rely on a literature reaction time. Take aliquots periodically to determine if the reaction is progressing, stalling, or decomposing.[15]
-
Consider Protection: If catalyst poisoning by the hydroxyl group is intractable, consider protecting it as a silyl ether (e.g., TBS) or another robust group that can be removed after the coupling reaction.
By understanding the underlying chemical principles and systematically addressing potential failure points, the challenges posed by this compound can be overcome, unlocking its potential for your research and development programs.
References
- The Core Mechanism of Electrophilic Substitution on Bromopyridines: An In-depth Technical Guide. (2025). Benchchem.
- An In-depth Technical Guide to the Electronic Effects of Substituents on the 6-Bromopyridin-3-amine Ring. (2025). Benchchem.
- Application Note: Derivatization of 2-Bromo-5-methylpyridin-4-amine for Library Synthesis. (2025). Benchchem.
- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. (2025). Benchchem.
- Troubleshooting inconsistent results in Pyridin-4-ol experiments. (2025). Benchchem.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. (2025). Benchchem.
- How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogen
- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. (2025). Benchchem.
- The Versatility of 2-bromo-5-methylpyridin-4-amine: A Technical Guide for Researchers. (2025). Benchchem.
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. (2025). Benchchem.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. (2025). Benchchem.
- Buchwald–Hartwig amin
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). ChemSpider.
- How to Troubleshoot a Reaction. (2026). University of Rochester, Department of Chemistry.
- Troubleshooting: I Cant Reproduce an Earlier Experiment!. (2026). University of Rochester, Department of Chemistry.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.
- C
- Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjug
- Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a c
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Hiden Analytical.
- Electronic effect. (n.d.). Wikipedia.
- What Is Catalyst Poisoning In Chemical Reactions?. (2025). YouTube.
- What Is A C
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Technical Support Center: Work-up and Troubleshooting for Reactions Involving 2-Bromo-5-methylpyridin-4-ol
Welcome to the technical support center for 2-Bromo-5-methylpyridin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights into the work-up procedures for reactions involving this versatile building block. Our goal is to equip you with the necessary knowledge to troubleshoot common issues and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered during the work-up of reactions with this compound?
A1: The main challenges stem from the amphoteric nature of the pyridin-4-ol moiety and the potential for side reactions. The pyridinol ring can act as both a weak acid and a weak base, which can complicate extractions and purification. Additionally, depending on the reaction conditions, side products may arise that require specific purification strategies.
Q2: How does the pyridin-4-ol group influence the choice of extraction conditions?
A2: The pyridin-4-ol group can be deprotonated under basic conditions or protonated under acidic conditions, significantly altering the compound's solubility. This property can be leveraged during aqueous work-ups to separate the desired product from non-ionizable impurities. However, it also means that careful pH control is crucial to prevent the product from partitioning into the wrong phase.
Q3: What are some common side products in cross-coupling reactions involving this compound, and how can they be removed?
A3: In Suzuki or Buchwald-Hartwig cross-coupling reactions, common side products can include debrominated starting material (5-methylpyridin-4-ol), homocoupled products, or unreacted starting materials. The removal of these impurities often requires a combination of techniques, such as pH-adjusted extractions to remove the acidic starting material, followed by column chromatography to separate the product from other non-polar impurities.
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Problem 1: Low recovery of the desired product after aqueous work-up.
-
Possible Cause 1: Incorrect pH during extraction.
-
Explanation: If the pH of the aqueous phase is too acidic or too basic, your product might become ionized and partition into the aqueous layer.
-
Solution: Before extraction, carefully adjust the pH of the reaction mixture to a range where your product is neutral and has minimal solubility in water. This "sweet spot" often needs to be determined empirically but typically lies between pH 5 and 8 for many pyridinol derivatives.
-
-
Possible Cause 2: Emulsion formation.
-
Explanation: The presence of polar functional groups can lead to the formation of stable emulsions during extraction, trapping your product.
-
Solution: To break up an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or a different organic solvent with a lower polarity. In some cases, filtration through a pad of Celite can also be effective.
-
Problem 2: Difficulty in separating the product from unreacted this compound by column chromatography.
-
Possible Cause: Similar polarity of the product and starting material.
-
Explanation: If the modification to the starting material does not significantly alter its polarity, co-elution during chromatography can be a major issue.
-
Solution:
-
Acid Wash: Before chromatography, perform an acidic wash (e.g., with 1 M HCl). The basic nitrogen on the pyridine ring of the starting material will be protonated, making it highly water-soluble and allowing for its removal in the aqueous phase. Your product, if it is less basic, may remain in the organic phase.
-
Solvent System Optimization: Experiment with different solvent systems for your column. Adding a small amount of a polar solvent like methanol or a basic additive like triethylamine to your mobile phase can help in achieving better separation.
-
-
Experimental Protocols
Here we provide a detailed, step-by-step protocol for a typical work-up procedure following a Suzuki coupling reaction.
Protocol: Work-up for a Suzuki Coupling Reaction
-
Quenching the Reaction:
-
Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Carefully add water to quench any remaining reactive species.
-
-
Solvent Removal (Optional):
-
If the reaction was performed in a water-miscible solvent (e.g., dioxane, THF), remove the solvent under reduced pressure. This step can improve the efficiency of the subsequent extraction.
-
-
Aqueous Work-up:
-
Add ethyl acetate and water to the reaction mixture.
-
Adjust the pH of the aqueous layer to ~7-8 using a saturated solution of sodium bicarbonate. This will ensure your product is in its neutral form.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts.
-
-
Washing:
-
Wash the combined organic extracts with brine to remove any remaining water-soluble impurities.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizing the Workflow
The following diagram illustrates the decision-making process during the work-up procedure.
Caption: Decision workflow for the work-up of reactions involving this compound.
Quantitative Data Summary
The following table provides a general guide for the quantities of reagents to be used during the work-up procedure, based on a 1 mmol scale reaction.
| Step | Reagent/Solvent | Typical Volume/Amount | Purpose |
| Quenching | Water | 5-10 mL | Deactivates any remaining reactive species. |
| Extraction | Ethyl Acetate | 3 x 20 mL | Extracts the product into the organic phase. |
| pH Adjustment | Sat. NaHCO₃ | As needed | Neutralizes the reaction mixture. |
| Washing | Brine | 15 mL | Removes water-soluble impurities. |
| Drying | Anhydrous Na₂SO₄ | ~1-2 g | Removes residual water from the organic phase. |
Note: These are approximate values and may need to be adjusted based on the specific reaction conditions and the scale of the experiment.
References
- Synthesis of this compound: Details on the synthesis of the starting material can be found in various chemical supplier databases and publications. A representative procedure can often be found on platforms like Sigma-Aldrich or in patents.
- General Principles of Aqueous Work-up: For a comprehensive overview of extraction theory and practice, refer to standard organic chemistry textbooks or resources like "Vogel's Textbook of Practical Organic Chemistry."
- Troubleshooting Separations: For more in-depth guidance on troubleshooting difficult separations, resources from chromatography system manufacturers like Teledyne ISCO or Biotage can be very helpful.
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2-Bromo-5-methylpyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Rigorous Characterization
2-Bromo-5-methylpyridin-4-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As a versatile synthetic intermediate, its utility in the development of novel pharmaceuticals and functional materials hinges on the precise control and confirmation of its chemical identity and purity. The presence of a bromine atom, a hydroxyl group (existing in tautomeric equilibrium with its keto form, 2-bromo-5-methyl-1H-pyridin-4-one), and a methyl group on the pyridine scaffold provides multiple sites for further functionalization. However, these same features necessitate a multi-faceted analytical approach to unambiguously confirm its structure and quantify potential impurities.
This guide provides an in-depth comparison of essential analytical methodologies for the comprehensive characterization of this compound. We will move beyond mere procedural lists to explore the causality behind experimental choices, offering field-proven insights to ensure the generation of reliable and reproducible data. The protocols described herein are designed to be self-validating, establishing a robust framework for quality control and regulatory compliance.
An Integrated Approach to Structural Elucidation and Purity Assessment
A conclusive analytical workflow does not rely on a single technique but rather on the convergence of data from orthogonal methods. Spectroscopic techniques provide detailed information about the molecular structure, while chromatographic methods are indispensable for assessing purity and profiling impurities.
Below is a logical workflow for the comprehensive characterization of a newly synthesized or procured batch of this compound.
Caption: A logical workflow for the analytical characterization of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework of this compound.
Expertise & Causality: The choice of solvent is critical. Due to the presence of the polar hydroxyl group and the potential for hydrogen bonding, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a superior choice over Chloroform-d (CDCl₃).[1] DMSO-d₆ will solubilize the compound effectively and allow for the observation of the exchangeable -OH proton. The predicted chemical shifts are based on the analysis of pyridine derivatives, considering the electron-withdrawing effect of the bromine and the electronic contributions of the methyl and hydroxyl groups.[2][3][4] The pyridin-4-ol exists predominantly as the pyridin-4-one tautomer, which significantly influences the electronic environment and thus the chemical shifts.
Predicted ¹H and ¹³C NMR Data
Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on established substituent effects on the pyridine ring.
| ¹H NMR (Predicted in DMSO-d₆, 400 MHz) | |||
| Assignment | Predicted δ (ppm) | Multiplicity | Notes |
| H6 | ~7.8 - 8.0 | s | Singlet, deshielded by adjacent nitrogen and bromine. |
| H3 | ~6.3 - 6.5 | s | Singlet, shielded relative to H6. |
| CH₃ | ~2.2 - 2.4 | s | Singlet, typical for a methyl group on an aromatic ring. |
| OH/NH | ~11.0 - 12.0 | br s | Broad singlet, exchangeable proton. Position is concentration-dependent. |
| ¹³C NMR (Predicted in DMSO-d₆, 100 MHz) | ||
| Assignment | Predicted δ (ppm) | Notes |
| C4 (C=O) | ~175 - 180 | Carbonyl carbon of the pyridin-4-one tautomer. Expected to be weak. |
| C6 | ~145 - 150 | Deshielded by adjacent nitrogen. |
| C2 (C-Br) | ~140 - 145 | Attached to bromine. |
| C5 | ~130 - 135 | Substituted with a methyl group. |
| C3 | ~115 - 120 | Shielded carbon. |
| CH₃ | ~15 - 20 | Methyl carbon. |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups, which aids in the definitive assignment of carbon signals.
-
II. Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is crucial for confirming the molecular weight and providing evidence for the elemental composition of the target compound. For this compound, MS is particularly informative due to the characteristic isotopic signature of bromine.
Trustworthiness & Self-Validation: The presence of bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance) provides an internal validation point. The molecular ion region of the mass spectrum must exhibit a pair of peaks (M and M+2) of almost equal intensity, separated by two mass units.[5][6] The absence of this pattern would immediately cast doubt on the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula by providing a highly accurate mass measurement.
Predicted Mass Spectrometry Data
| Technique | Predicted m/z | Interpretation |
| Low-Resolution MS (EI/ESI) | 187 / 189 | Molecular ion peaks [M]⁺ and [M+2]⁺, showing the characteristic ~1:1 isotopic pattern for bromine. |
| 108 | Loss of Br radical ([M-Br]⁺). | |
| 80 / 82 | Loss of CO, followed by H rearrangement, and subsequent loss of HCN. Alternatively, represents HBr⁺. | |
| High-Resolution MS (ESI-TOF) | 186.9631 (for C₆H₆⁷⁹BrNO) | Calculated exact mass for the [M+H]⁺ ion. An experimental value within 5 ppm of this confirms the elemental formula. |
| 188.9610 (for C₆H₆⁸¹BrNO) | Calculated exact mass for the [M+2+H]⁺ ion. |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of ~10 µg/mL using the initial mobile phase composition.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Instrumentation (LC-ESI-QTOF MS):
-
LC System: Utilize a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: Solvent A: 0.1% Formic acid in Water; Solvent B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a low percentage of Solvent B (e.g., 5%), ramp up to 95% over several minutes to elute the compound.
-
Flow Rate: 0.3 mL/min.
-
MS System: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: Scan from m/z 50 to 500.
-
Data Acquisition: Acquire data in both full scan mode to observe the isotopic pattern and in targeted MS/MS mode (if fragmentation analysis is desired) by selecting the precursor ions (m/z 187/189).
-
III. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the definitive technique for assessing the purity of this compound and quantifying any process-related or degradation impurities. A well-developed reversed-phase HPLC method can separate the polar parent compound from less polar starting materials and more polar by-products.
Expertise & Causality: Given the polar nature of the pyridin-4-ol moiety, a reversed-phase method using a C18 column is a logical starting point.[7][8] The mobile phase should be acidic to ensure the pyridine nitrogen is protonated, leading to better peak shape and consistent retention. A mixture of water and a polar organic solvent like acetonitrile or methanol is standard. The addition of 0.1% formic acid or trifluoroacetic acid is recommended to control the pH and improve chromatography.[8][9] Detection is typically performed using a UV detector, set at a wavelength where the pyridine ring exhibits strong absorbance (e.g., ~270-280 nm).
Comparative HPLC Method Conditions
| Parameter | Method A (Recommended) | Alternative B (for higher polarity) |
| Column | C18, 4.6 x 150 mm, 5 µm | Polar-embedded C18 or Phenyl-Hexyl |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Methanol |
| Gradient | 10% to 90% B over 15 min | 5% to 80% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 35 °C |
| Detection (UV) | 275 nm | 275 nm |
| Rationale | Standard C18 provides good hydrophobic retention. Acetonitrile offers good resolution and lower backpressure. | Polar-embedded phases offer alternative selectivity for polar analytes. Methanol can alter elution order and improve peak shape for certain impurities. |
Experimental Protocol: HPLC Purity Analysis
Caption: Workflow for HPLC Purity Determination.
-
Preparation of Solutions:
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Solution: Accurately weigh ~10 mg of a reference standard of this compound and dissolve it in 10.0 mL of diluent to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same target concentration (~0.1 mg/mL) in the diluent.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 90% A, 10% B from Method A).
-
Inject the sample solution.
-
Run the gradient program and record the chromatogram.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
IV. Elemental Analysis: Fundamental Formula Verification
Elemental analysis provides a fundamental check on the empirical formula of the compound by determining the weight percentage of carbon, hydrogen, and nitrogen. This technique serves as a crucial, independent verification of the compound's composition.
Trustworthiness: While NMR and MS provide structural information, elemental analysis directly confirms the mass ratios of the core elements. A result within ±0.4% of the theoretical values is considered strong evidence for the proposed formula and high purity.
| Element | Theoretical % for C₆H₆BrNO |
| Carbon (C) | 41.89% |
| Hydrogen (H) | 3.52% |
| Nitrogen (N) | 8.14% |
| Bromine (Br) | 46.45% |
| Oxygen (O) | 9.30% (Often calculated by difference) |
Conclusion
The rigorous characterization of this compound is achievable through the systematic and intelligent application of orthogonal analytical techniques. NMR spectroscopy serves as the cornerstone for structural elucidation, while mass spectrometry provides definitive confirmation of molecular weight and elemental composition, with the bromine isotopic pattern acting as a built-in validation. HPLC remains the indispensable tool for quantifying purity and identifying impurities. When combined, these methods provide a comprehensive and trustworthy data package, ensuring the quality and reliability of this important chemical intermediate for its downstream applications in research and development.
References
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
SIELC Technologies. (2024, August 12). Pyridine. Retrieved from [Link]
-
Chromatography Forum. (2012, November 1). Retention of Pyridine N-Oxides on HPLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]
- Henry, H. M., & Smith, I. C. P. (1975). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry, 53(11), 1861-1873.
- Evans, D. A., & Williams, J. M. (2001). (79)Br NMR spectroscopy as a practical tool for kinetic analysis. Magnetic Resonance in Chemistry, 39(11), 665-668.
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]
-
Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
- Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling study. Magnetic Resonance in Chemistry, 42(4), 421-430.
-
University of Ottawa. (n.d.). (Br) Bromine NMR. Retrieved from [Link]
- Jackson, T. A., et al. (2010). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 49(17), 7749–7751.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
-
Clark, J. (n.d.). fragmentation patterns in mass spectra. Chemguide. Retrieved from [Link]
- Brzezinski, B., et al. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 15(11), 495-501.
- Abraham, R. J., et al. (2001). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and their conformational dependence. Magnetic Resonance in Chemistry, 39(8), 491-504.
-
ResearchGate. (n.d.). Principal mass fragmentation of 4-bromopyrazole 3. Retrieved from [Link]
-
SolutionInn. (2016, April 29). The proton NMR chemical shifts of the hydrogens in pyridine are. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 2-Bromo-5-methylpyridin-4-ol and Its Isomers
Introduction: The Strategic Importance of Substituted Pyridinols
In the landscape of modern medicinal chemistry and materials science, substituted pyridine scaffolds are of paramount importance. Their derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials, owing to their unique electronic properties and ability to engage in specific biological interactions.[1] Among these, brominated methylpyridinols serve as exceptionally versatile synthetic intermediates. The strategic placement of bromo, methyl, and hydroxyl groups on the pyridine ring dictates the molecule's reactivity, offering chemists a tunable platform for constructing complex molecular architectures through reactions like palladium-catalyzed cross-couplings and nucleophilic substitutions.[2]
This guide provides an in-depth, objective comparison of the reactivity of 2-Bromo-5-methylpyridin-4-ol with its key positional isomers. We will dissect how subtle changes in substituent placement profoundly influence the electronic and steric environment of the molecule, thereby governing its behavior in key synthetic transformations. By grounding our analysis in mechanistic principles and supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the predictive understanding needed for rational reaction design and optimization.
Structural and Electronic Foundations of Reactivity
The reactivity of any substituted pyridine is not defined by a single functional group, but by the interplay of all substituents with the electron-deficient pyridine ring. Before comparing reactivity in specific reactions, we must first consider the foundational properties of our target molecule and its isomers.
The Central Role of Tautomerism
A critical feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridin-4-one form.[3] The position of this equilibrium is highly sensitive to the solvent, temperature, and the electronic nature of other ring substituents.[4][5] This is not a trivial consideration, as the two tautomers possess distinct electronic properties and reactivity profiles. The aromatic hydroxypyridine form has a more electron-rich ring system compared to the non-aromatic, conjugated pyridone form.
For this compound, the equilibrium lies between the 'ol' and 'one' forms. While the pyridone form often predominates in polar solvents, the hydroxypyridine tautomer is crucial for understanding the reactivity of the C-Br bond in many organic transformations.[6]
Caption: Tautomeric equilibrium of the title compound.
Key Isomers for Comparison
To build a comprehensive understanding, we will compare This compound (Compound A) with three structurally significant isomers:
-
3-Bromo-5-methylpyridin-4-ol (Compound B): The bromine is moved to the C-3 position.
-
2-Bromo-3-methylpyridin-4-ol (Compound C): The methyl group is moved to the C-3 position.
-
2-Bromo-6-methylpyridin-4-ol (Compound D): The methyl group is moved to the C-6 position.
Analysis of Electronic and Steric Effects
The reactivity of the C-Br bond, particularly in the crucial oxidative addition step of palladium-catalyzed reactions, is governed by the interplay of electronic and steric factors.
-
Electronic Effects: The pyridine nitrogen is strongly electron-withdrawing, deactivating the ring towards electrophilic attack but activating it for nucleophilic attack, especially at the C-2, C-4, and C-6 positions.[7]
-
-OH group (at C-4): A powerful electron-donating group by resonance (+M effect), which increases electron density on the ring, counteracting the effect of the nitrogen.
-
-CH₃ group: A weak electron-donating group by induction (+I effect).[8]
-
-Br group: Electron-withdrawing by induction (-I effect) but weakly electron-donating by resonance (+M effect).
-
-
Steric Effects: The size of the substituents and their proximity to the reactive C-Br bond can hinder the approach of reagents and catalysts.[9][10]
| Compound | Structure | Key Electronic Feature | Steric Hindrance at C-Br |
| A: this compound | ![]() | Bromine at C-2 is activated by the ring nitrogen. The para-hydroxyl and meta-methyl are electron-donating. | Low. Flanked by the ring nitrogen and a C-H bond. |
| B: 3-Bromo-5-methylpyridin-4-ol | ![]() | Bromine at C-3 is less activated for nucleophilic substitution as it is meta to the nitrogen.[7] | Low. Flanked by the hydroxyl group and a C-H bond. |
| C: 2-Bromo-3-methylpyridin-4-ol | ![]() | Bromine at C-2 is activated by the ring nitrogen. | High. The adjacent methyl group at C-3 presents significant steric bulk. |
| D: 2-Bromo-6-methylpyridin-4-ol | ![]() | Bromine at C-2 is activated by the ring nitrogen. | Moderate. The methyl group at C-6 is adjacent to the nitrogen, potentially hindering catalyst coordination. |
Comparative Reactivity in Key Transformations
Based on the principles above, we can predict and compare the reactivity of these isomers in common synthetic applications.
Nucleophilic Aromatic Substitution (S_NAr)
In S_NAr reactions, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. The reaction proceeds via a negatively charged Meisenheimer intermediate. The stability of this intermediate, and thus the reaction rate, is enhanced by electron-withdrawing groups that can delocalize the negative charge.
The pyridine nitrogen strongly stabilizes the negative charge when the attack occurs at the C-2 or C-4 positions.[7][11]
-
Most Reactive: Compounds A, C, and D are expected to be significantly more reactive than Compound B. The bromine at the C-2 position is highly activated towards nucleophilic attack.
-
Least Reactive: Compound B will be the least reactive. With the bromine at C-3, the negative charge of the Meisenheimer intermediate cannot be delocalized onto the electronegative nitrogen atom, making the intermediate less stable and the activation energy higher.[7]
-
Steric Influence: Among the C-2 bromo isomers, reactivity will be modulated by sterics. Compound C is predicted to be the least reactive of this subset due to the bulky methyl group at C-3 hindering the nucleophile's approach to the C-2 position.
Predicted Reactivity Order (S_NAr): A > D > C >> B
Palladium-Catalyzed Cross-Coupling Reactions
The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are cornerstones of modern synthesis, enabling the formation of C-N and C-C bonds, respectively.[12][13] The rate-determining step for many bromopyridines is the initial oxidative addition of the C-Br bond to the Pd(0) catalyst. This step is favored by a more electron-deficient carbon center and is sensitive to steric hindrance.[14][15]
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
-
Compound A (this compound): This isomer represents a favorable balance. The C-2 position is electronically activated for oxidative addition. Steric hindrance is minimal, allowing easy access for the bulky phosphine-ligated palladium catalyst.
-
Compound B (3-Bromo-5-methylpyridin-4-ol): The C-3 position is generally less reactive in oxidative addition than the C-2 position in pyridines. However, the lack of steric hindrance is an advantage. Its reactivity will be moderate.
-
Compound C (2-Bromo-3-methylpyridin-4-ol): This isomer is predicted to be the least reactive. The severe steric hindrance from the adjacent C-3 methyl group will significantly impede the approach of the palladium catalyst to the C-Br bond, raising the activation energy for oxidative addition.[16]
-
Compound D (2-Bromo-6-methylpyridin-4-ol): The methyl group at C-6, adjacent to the nitrogen, can also create steric crowding around the coordination sphere of the palladium catalyst, potentially slowing the reaction compared to Compound A.
Predicted Reactivity Order (Pd-Coupling): A > D ≈ B > C
Experimental Protocols and Data
Protocol: Comparative Suzuki-Miyaura Coupling
This protocol is designed to compare the reactivity of the isomers under standard conditions.
Objective: To couple each bromomethylpyridin-4-ol isomer with phenylboronic acid and compare product yields after a fixed reaction time.
Materials:
-
Isomer A, B, C, or D (1.0 mmol)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a dry 25 mL Schlenk flask under an argon atmosphere, add the pyridinol isomer (1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Add Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.[17]
-
Stir the mixture vigorously and heat to 90 °C in a preheated oil bath.
-
Monitor the reaction by TLC or LC-MS. After a fixed time (e.g., 4 hours), quench the reaction by cooling to room temperature and adding 10 mL of water.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to determine the isolated yield.
Protocol: Comparative Buchwald-Hartwig Amination
This protocol compares the C-N bond formation efficiency with a common amine.
Objective: To couple each bromomethylpyridin-4-ol isomer with morpholine and compare product yields.
Materials:
-
Isomer A, B, C, or D (1.0 mmol)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
XPhos (0.08 mmol, 8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (10 mL)
Procedure:
-
To a dry, argon-flushed sealed tube, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).[14][18]
-
Add the pyridinol isomer (1.0 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene (10 mL) followed by morpholine (105 µL, 1.2 mmol).
-
Seal the tube tightly and heat the mixture to 100 °C with vigorous stirring for a fixed time (e.g., 12 hours).
-
After cooling to room temperature, carefully unseal the tube and dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography to determine the isolated yield.
Caption: Workflow for selecting the optimal isomer based on reaction type.
Conclusion and Practical Recommendations
-
For maximal reactivity in both palladium-catalyzed cross-coupling reactions and S_NAr substitutions, This compound (Compound A) is the superior choice. Its C-Br bond at the activated C-2 position combined with minimal steric hindrance makes it the most versatile and reliable substrate among the isomers studied.
-
If the synthetic strategy requires the C-2 and C-6 positions to be unsubstituted for later functionalization, 3-Bromo-5-methylpyridin-4-ol (Compound B) is a viable, albeit less reactive, alternative for cross-coupling. Its utility in S_NAr is, however, severely limited.
-
2-Bromo-3-methylpyridin-4-ol (Compound C) should generally be avoided if efficient C-Br bond functionalization is the goal. The significant steric hindrance imposed by the adjacent methyl group presents a formidable challenge for most transformations at this site.
-
2-Bromo-6-methylpyridin-4-ol (Compound D) offers good electronic activation but may suffer from moderately reduced reaction rates in palladium catalysis due to steric interaction at the catalyst's coordination sphere. It remains a significantly better option than Compound C.
By understanding these intrinsic reactivity patterns, researchers can make more informed decisions in their synthetic planning, saving valuable time and resources while maximizing the probability of a successful outcome.
References
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ResearchGate. "The 4-substitution of 3-bromopyridines with additional nucleophiles." Available at: [Link]
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PubMed. "A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines." J Org Chem, 2007. Available at: [Link]
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Pearson. "Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine." Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. "The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis." Available at: [Link]
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ACS Publications. "Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles." The Journal of Organic Chemistry, 1977. Available at: [Link]
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PubMed. "New 4-hydroxypyridine and 4-hydroxyquinoline derivatives as inhibitors of NADH-ubiquinone reductase in the respiratory chain." Z Naturforsch C J Biosci, 1989. Available at: [Link]
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Wikipedia. "Buchwald–Hartwig amination." Available at: [Link]
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ResearchGate. "A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines." Available at: [Link]
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Chemistry Stack Exchange. "Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?" Available at: [Link]
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ResearchGate. "Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities." Available at: [Link]
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Chemical Papers. "The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide." Available at: [Link]
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ResearchGate. "Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?" Available at: [Link]
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Royal Society of Chemistry. "Steric hindrance inhibits excited-state relaxation and lowers the extent of intramolecular charge transfer in two-photon absorbing dyes." Phys. Chem. Chem. Phys., 2016. Available at: [Link]
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ResearchGate. "Reaction of 2-amino-6-methylpyridine and steric hindrance." Available at: [Link]
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A Comparative Guide to the Biological Activity of 2-Bromo-5-methylpyridin-4-ol Derivatives and Their Isomeric Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Therapeutic Potential of a Versatile Pyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous approved therapeutic agents.[1] The strategic functionalization of this heterocycle allows for the fine-tuning of pharmacological properties, making its derivatives a fertile ground for drug discovery. This guide focuses on the biological potential of derivatives of 2-Bromo-5-methylpyridin-4-ol and its closely related isomers, such as 2-bromo-5-methylpyridin-4-amine.[2] While direct experimental data for this compound derivatives is emerging, a wealth of information on its isomers provides a strong foundation for predicting its therapeutic promise.
This document serves as a technical guide for researchers, offering a comparative analysis of the biological activities, insights into structure-activity relationships (SAR), and detailed experimental protocols to accelerate research and development in this area. We will delve into the anticancer and antimicrobial activities of these compounds, supported by available experimental data, and provide the rationale behind synthetic strategies and biological evaluation methods.
The Chemical Versatility of the 2-Bromo-5-methylpyridine Scaffold
The 2-Bromo-5-methylpyridine core, in its various isomeric forms (e.g., this compound and 2-Bromo-5-methylpyridin-4-amine), presents a versatile platform for synthetic diversification. The key to its utility lies in the strategic placement of its functional groups:
-
The Bromine Atom: Located at the 2-position, the bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2] This allows for the introduction of a wide array of aryl and heteroaryl substituents, enabling extensive exploration of the chemical space to optimize biological activity.[2]
-
The Hydroxyl/Amino Group: The hydroxyl or amino group at the 4-position can serve as a key pharmacophoric feature, often involved in hydrogen bonding interactions with biological targets, or as a point for further functionalization.[1]
-
The Methyl Group: The methyl group at the 5-position can influence the molecule's steric and electronic properties, contributing to hydrophobic interactions within a target's binding site and affecting the overall conformation.
This unique combination of functional groups makes this scaffold a valuable starting point for the synthesis of complex molecules with potential therapeutic applications in oncology, infectious diseases, and beyond.[2]
Synthetic Strategies: Accessing a Diversity of Derivatives
The primary route to diversifying the 2-bromo-5-methylpyridine scaffold is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a robust and widely used method for forming carbon-carbon bonds.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
This synthetic versatility allows for the creation of large libraries of compounds for high-throughput screening and systematic structure-activity relationship (SAR) studies.
Comparative Analysis of Biological Activities
Anticancer Activity: Targeting Kinase Signaling Pathways
Derivatives of the 2-bromo-5-methylpyridine scaffold have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases.[1] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.
One of the key targets for derivatives of this scaffold is the p38 MAP kinase pathway.[1] This pathway is a critical regulator of inflammatory responses and is implicated in cancer cell proliferation and survival.[1]
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Navigating the Structure-Activity Landscape of 2-Halopyridin-4-ol Analogs as Kinase Inhibitors: A Comparative Guide
In the landscape of modern drug discovery, the pyridine scaffold stands as a "privileged structure," forming the backbone of a multitude of approved therapeutic agents.[1] Its unique electronic properties and synthetic tractability make it a cornerstone in medicinal chemistry. Within this broad class, 2-halopyridin-4-ol derivatives have emerged as a promising scaffold for the development of potent and selective kinase inhibitors, crucial for advancing targeted cancer therapies. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Bromo-5-methylpyridin-4-ol analogs and related compounds, offering a comparative framework for researchers and drug development professionals. We will delve into the causality behind experimental choices, present key experimental data, and provide detailed protocols to support further investigation.
The this compound Scaffold: A Versatile Starting Point
The this compound core offers a strategic combination of functionalities ripe for chemical modification. The bromine atom at the 2-position serves as a versatile handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl moieties.[2] The hydroxyl group at the 4-position and the methyl group at the 5-position also present opportunities for modification to fine-tune the compound's pharmacological properties.
Key Structure-Activity Relationships
The Significance of the Pyridine Core and the 2-Position Halogen
The nitrogen atom within the pyridine ring is a key hydrogen bond acceptor, often interacting with the hinge region of the kinase ATP-binding site, a critical determinant of binding affinity.[2] The bromine atom at the 2-position is not merely a synthetic handle; its electronegativity and size influence the electronic distribution of the pyridine ring, which can impact binding. Furthermore, its replacement with other groups through cross-coupling reactions is a cornerstone of SAR exploration.
Impact of Substitutions at the 5-Position
The methyl group at the 5-position in the this compound scaffold contributes to hydrophobic interactions within the kinase binding pocket.[2] SAR studies on related pyridine derivatives have shown that the size and lipophilicity of substituents at this position can significantly affect potency and selectivity. For instance, in a series of 2-arylquinoline derivatives, increased lipophilicity was correlated with enhanced cytotoxic effects.[5]
The Role of the 4-Hydroxyl Group and its Modifications
The hydroxyl group at the 4-position can act as both a hydrogen bond donor and acceptor. Modifications at this position are critical for modulating potency and pharmacokinetic properties. For example, etherification or replacement with amino groups can alter solubility and cell permeability. In a study of p38 MAP kinase inhibitors, a 4-hydroxypiperidine substituent was found to confer high selectivity.[6]
Comparative Analysis of Biological Activity
To illustrate the impact of structural modifications on biological activity, the following table summarizes the inhibitory activities of various substituted pyridine derivatives against key kinase targets. While not direct analogs of this compound, these examples provide valuable insights into the SAR of the broader class of pyridine-based kinase inhibitors.
| Compound/Analog Class | Target Kinase(s) | Key Structural Features | IC50 (nM) | Reference |
| Pyridopyrimidinone 31 | PI3Kα / mTOR | Pyridine ring with sulfonamide, 2-position substituent | 3 (PI3Kα), 11 (mTOR) | [3] |
| Pyrido[3,2-d]pyrimidine 5 | PI3Kα | 7-position substitution | 3 | [7] |
| Pyrimidin-2-amine 8h | PLK4 | Chain-linked hydrophilic fragment | 6.7 | [8] |
| Triazine-Pyridine 1 | PI3Kα / mTOR | C4-trifluoromethyl group on pyridine | 17 (PI3Kα) | [9][10] |
| Pyridinyloxazole 11 | p38 MAP Kinase | 4-hydroxypiperidine substituent | - | [6] |
Signaling Pathways and Biological Targets
The primary allure of 2-halopyridin-4-ol analogs lies in their potential to inhibit key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling cascades in human cancers.[5][7] Dual inhibitors of PI3K and mTOR are of particular interest as they can circumvent feedback loops that may arise from inhibiting only one of the kinases.[3] The pyridine scaffold has been successfully incorporated into potent PI3K/mTOR inhibitors.[3][7]
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A Comparative Guide to Cross-Coupling Reactivity: 2-Bromo-5-methylpyridin-4-ol vs. 2-Chloro-5-methylpyridin-4-ol
Introduction: The Strategic Value of Substituted Pyridinols in Drug Discovery
In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] The functionalization of this heterocycle is paramount for modulating pharmacological properties such as potency, selectivity, and pharmacokinetics. Specifically, 2-halo-5-methylpyridin-4-ol derivatives serve as versatile building blocks, offering a reactive handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.[2][3] These reactions are fundamental tools for forging carbon-carbon and carbon-heteroatom bonds, enabling the rapid assembly of complex molecular architectures from readily available precursors.[1][]
This guide provides an in-depth, objective comparison of two common halogenated pyridinol intermediates: 2-Bromo-5-methylpyridin-4-ol and 2-Chloro-5-methylpyridin-4-ol. We will dissect the fundamental principles governing their reactivity, present a comparative analysis across key cross-coupling reactions, and provide field-proven experimental protocols to aid researchers, scientists, and drug development professionals in making informed strategic decisions for their synthetic campaigns.
Fundamental Principles: Why the Halogen Matters
The choice between a bromo or a chloro substituent is not trivial; it fundamentally dictates the reaction conditions required for successful cross-coupling. The difference in reactivity is primarily rooted in the strength of the carbon-halogen (C-X) bond and the mechanism of the palladium-catalyzed cycle.[5]
The Carbon-Halogen Bond: A Tale of Two Strengths
The generally accepted order of reactivity for aryl halides in cross-coupling reactions is I > Br > Cl > F.[6][7] This trend is inversely correlated with the bond dissociation energy (BDE) of the C-X bond. The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 327 kJ/mol), making it easier to break.[8][9]
Caption: Relationship between C-X bond energy and reactivity.
The Rate-Determining Step: Oxidative Addition
The catalytic cycle for most palladium-catalyzed cross-coupling reactions begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species.[7][10] This step, which involves the cleavage of the C-X bond, is often the rate-determining step of the entire catalytic cycle.[5][11]
Due to the lower bond dissociation energy, the oxidative addition of a C-Br bond to a Pd(0) catalyst has a lower activation energy barrier compared to a C-Cl bond.[9] Consequently, this compound will generally react under milder conditions—lower temperatures, lower catalyst loadings, and with a broader range of standard phosphine ligands—than its chloro counterpart.[5] Activating the more robust C-Cl bond often necessitates the use of more specialized, highly active catalyst systems, typically featuring bulky and electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines) or N-heterocyclic carbenes (NHCs).[7]
Caption: Energy profile of oxidative addition for C-Br vs. C-Cl.
Comparative Performance in Key Cross-Coupling Reactions
The theoretical principles of reactivity translate directly into practical differences in the laboratory. Below is a comparative analysis of 2-bromo- and 2-chloro-5-methylpyridin-4-ol in three cornerstone cross-coupling reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is a workhorse for synthesizing biaryl and heteroaryl compounds.[12]
-
This compound: This substrate is highly amenable to Suzuki coupling.[3] It typically reacts efficiently with a wide range of aryl- and heteroarylboronic acids using standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) under relatively mild conditions (e.g., 80-100 °C).[2]
-
2-Chloro-5-methylpyridin-4-ol: While challenging historically, the coupling of 2-chloropyridines is now well-established, though it requires more robust catalytic systems.[13][14] Success often hinges on using palladium precursors combined with sterically hindered, electron-rich ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphine ligands (e.g., SPhos, XPhos) to facilitate the difficult oxidative addition step.[15] Higher temperatures and longer reaction times are common.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is an indispensable method for forming C-N bonds by coupling aryl halides with amines.[16][17]
-
This compound: This compound is an excellent substrate for Buchwald-Hartwig amination.[2][3] It couples with a broad scope of primary and secondary amines using catalyst systems based on ligands like BINAP or DPPF, often at moderate temperatures (80-110 °C).[18]
-
2-Chloro-5-methylpyridin-4-ol: Similar to the Suzuki coupling, C-N coupling of the chloro analogue is more demanding. It almost always requires the use of modern, highly active catalyst systems developed by Buchwald, Hartwig, and others. The choice of ligand is critical, as is the base, with strong, non-nucleophilic bases like NaOt-Bu or LHMDS often being necessary.
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne, typically using a dual palladium and copper(I) catalytic system.[19]
-
This compound: This substrate readily participates in Sonogashira couplings under standard conditions (e.g., Pd(PPh₃)₂Cl₂, CuI, amine base). The reaction is generally high-yielding and tolerates a wide variety of functional groups on the alkyne coupling partner.[20]
-
2-Chloro-5-methylpyridin-4-ol: Copper-free Sonogashira protocols and catalyst systems employing bulky, electron-rich phosphine ligands are often required to achieve efficient coupling with the less reactive chloro substrate. The classic Pd/CuI system may be sluggish or ineffective.
Data Summary and Practical Recommendations
The choice between the bromo and chloro derivative is a classic trade-off between reactivity and cost/availability. Bromo-pyridines are more reactive but often more expensive, while chloro-pyridines are typically cheaper but require more specialized and costly catalysts and more forceful conditions.
| Feature | This compound | 2-Chloro-5-methylpyridin-4-ol |
| Reactivity | High | Moderate to Low |
| C-X BDE | Lower (~285 kJ/mol)[8][9] | Higher (~327 kJ/mol)[8][9] |
| Oxidative Addition | Facile, lower activation energy[5] | Difficult, higher activation energy[5] |
| Typical Conditions | Milder (lower temp, shorter time) | Harsher (higher temp, longer time) |
| Catalyst System | Standard (e.g., Pd/PPh₃, Pd/dppf) | Specialized (e.g., Pd/Biarylphosphine)[15] |
| Catalyst Loading | Typically lower (0.5 - 2 mol%) | Typically higher (1 - 5 mol%) |
| Substrate Scope | Generally broader with standard catalysts | Can be broad with optimized, specialized catalysts |
| Cost | Generally higher | Generally lower |
Recommendation: For initial library synthesis, proof-of-concept studies, or when a broad range of coupling partners is desired without extensive optimization, This compound is the superior choice due to its high reactivity and reliability. For large-scale synthesis where cost is a primary driver and the necessary catalytic expertise is available, 2-chloro-5-methylpyridin-4-ol represents a viable and economical alternative, provided the specific coupling reaction can be optimized.
Experimental Protocols
The following are representative, field-proven protocols. Note that conditions should be optimized for each specific substrate combination. For the chloro-analogue, substitutions for more advanced ligands are suggested.
Protocol: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
-
Objective: To couple this compound with an arylboronic acid.
-
Methodology:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.
-
Add the palladium catalyst, such as PdCl₂(dppf) (3 mol%).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Note for 2-chloro-5-methylpyridin-4-ol: Replace PdCl₂(dppf) with a catalyst system like Pd₂(dba)₃ (2 mol%) and a ligand such as SPhos (4 mol%). Increase the temperature to 110 °C and expect longer reaction times.[15]
Protocol: Buchwald-Hartwig Amination
-
Objective: To couple this compound with a primary or secondary amine.
-
Methodology:
-
To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Seal the tube, then evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).[3]
-
Heat the reaction mixture to 100-110 °C and stir for 16-24 hours, monitoring the reaction by TLC or LC-MS.[16]
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
-
-
Note for 2-chloro-5-methylpyridin-4-ol: A more advanced catalyst system, such as a G3 or G4 palladacycle precatalyst with a Buchwald-type biaryl phosphine ligand, is highly recommended.
Conclusion
The comparative reactivity of 2-bromo- and 2-chloro-5-methylpyridin-4-ol in palladium-catalyzed cross-coupling is a clear illustration of fundamental chemical principles at play. The weaker C-Br bond makes the bromo-derivative the more reactive and versatile substrate, amenable to a wide range of standard catalytic systems.[5] In contrast, the stronger C-Cl bond of the chloro-derivative presents a higher activation barrier, necessitating the use of more sophisticated, highly active catalysts and often more forcing reaction conditions.[6] The final choice of starting material will always be a strategic decision balancing chemical reactivity, substrate cost, catalyst expense, and the specific goals of the synthetic project.
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BenchChem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
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BenchChem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
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Byers, J. A., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
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Gooßen, L. J., et al. (2004). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications.
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Byers, J. A., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
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Viciu, M. S., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition.
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Tiede, S., et al. (2010). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC - NIH.
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Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics.
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BenchChem. Application Note: Derivatization of 2-Bromo-5-methylpyridin-4-amine for Library Synthesis.
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BenchChem. A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine.
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Homework.Study.com. Compare the activation energy to the bond strength for C-Cl or a C-Br bond.
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BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
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Mediavilla, M. G., et al. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. ResearchGate.
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BenchChem. The Versatility of 2-bromo-5-methylpyridin-4-amine: A Technical Guide for Researchers.
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Mediavilla, M. G., et al. (2016). Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions. Chemistry – A European Journal.
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Wikipedia. Buchwald–Hartwig amination.
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Thomas, A. D., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
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University of Bath. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
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Organic Chemistry Portal. Sonogashira Coupling.
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ResearchGate. Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.
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Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar.
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Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?.
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BenchChem. Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine vs. 2-Amino-3-bromo-4-methylpyridine.
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Organic Chemistry Portal. Suzuki Coupling.
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AOBChem. 2-Bromo-5-chloro-4-methylpyridine.
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University of North Texas. Bond Dissociation Energies.
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Pugh, D. (2016). 2-Bromo-5-methylpyridine. ResearchGate.
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BLD Pharm. 2-Chloro-5-methylpyridin-4-ol.
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ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids.
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Cerný, J., et al. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. PubMed.
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Zhang, Z., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. ACS Publications.
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Zhang, Z., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase. PubMed.
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Bernardes, G. J. L., et al. (2013). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications.
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BOC Sciences. Application of Organic Synthesis in New Drug Discovery.
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ChemicalBook. 2-chloro-5-methylpyridin-4-amine | 79055-62-2.
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Iovine, V., et al. (2022). Special Issue “Advances in Drug Discovery and Synthesis”. MDPI.
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A Comparative Guide to the ¹H and ¹³C NMR Assignment of 2-Bromo-5-methylpyridin-4-ol: Navigating Tautomerism and Substituent Effects
For Researchers, Scientists, and Drug Development Professionals
The Decisive Role of Tautomerism in Pyridin-4-ols
A pivotal characteristic of 4-hydroxypyridines is their existence in a tautomeric equilibrium between the pyridin-4-ol form and the 4-pyridone form. This equilibrium is highly sensitive to the solvent environment, temperature, and pH, which in turn profoundly influences the observed NMR spectra.
Caption: Recommended experimental workflow for NMR analysis.
Solvent Selection: The choice of deuterated solvent is critical due to the tautomeric equilibrium. It is advisable to acquire spectra in both a non-polar solvent (e.g., CDCl₃, though solubility may be an issue) and a polar, protic or aprotic solvent (e.g., DMSO-d₆ or Methanol-d₄) to observe the potential shifts in the equilibrium.
Comparative Analysis with Structurally Related Molecules
The predicted NMR assignments for this compound are strengthened by comparing them with the experimental data of similar compounds.
-
2-Bromo-5-methylpyridine: The absence of the 4-hydroxy group leads to a general downfield shift of the ring protons. The ¹³C NMR data for this compound would provide a baseline for the substituent effects of the bromine and methyl groups.
-
4-Hydroxypyridine: This parent compound's NMR data helps in understanding the influence of the 4-hydroxy group on the pyridine ring in the absence of other substituents. The tautomeric equilibrium is also a key feature of this molecule.
-
2-Amino-5-bromo-4-methylpyridine: The amino group at the 2-position is strongly electron-donating, leading to a significant upfield shift of the ring protons, especially H-3.[1] This provides a useful comparison for the electron-donating effect of the hydroxyl group in the target molecule.
By systematically analyzing the substituent chemical shifts (SCS) of the bromo, methyl, and hydroxyl/pyridone functionalities, a more refined prediction of the ¹H and ¹³C NMR spectra of this compound can be achieved.
Conclusion
The definitive assignment of the ¹H and ¹³C NMR spectra of this compound is a nuanced task that hinges on a thorough understanding of its tautomeric nature and the electronic effects of its substituents. This guide provides a robust framework for the prediction and interpretation of its NMR data through a comparative analysis of structurally analogous compounds. The key to unambiguous assignment lies in the strategic choice of NMR experiments, particularly the use of different solvents to probe the tautomeric equilibrium and the application of 2D NMR techniques (COSY, HSQC, and HMBC) to establish connectivity. For researchers in drug discovery and materials science, a precise structural characterization is paramount, and this guide offers the foundational knowledge to confidently interpret the NMR spectra of this and other similarly substituted pyridin-4-ols.
References
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A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-5-methylpyridin-4-ol
For the Discerning Researcher: A Multi-faceted Approach to Purity Determination
In the landscape of drug discovery and development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable and reproducible research. For a key intermediate like 2-Bromo-5-methylpyridin-4-ol, a seemingly minor impurity can have cascading effects on subsequent synthetic steps and the biological activity of the final compound. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of analytical techniques for the robust assessment of this compound's purity, moving beyond mere protocol to elucidate the scientific rationale behind each method.
The synthesis of this compound, while not extensively detailed in publicly available literature, can be inferred from established pyridine chemistry. A likely synthetic route involves the diazotization of 2-amino-5-bromo-4-methylpyridine followed by hydrolysis. This pathway, while effective, can introduce a spectrum of potential impurities that necessitate a comprehensive analytical strategy for their detection and quantification.
The Analytical Gauntlet: A Comparative Overview
A single analytical technique is rarely sufficient to declare a compound "pure." A multi-pronged approach, leveraging the orthogonal strengths of different methods, provides the most comprehensive and trustworthy assessment. Here, we compare the three most powerful and commonly employed techniques for the purity analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
| Analytical Technique | Principle | Strengths for this compound | Limitations |
| HPLC-UV | Chromatographic separation based on polarity. | Excellent for quantifying non-volatile impurities such as starting materials, isomeric byproducts, and degradation products. High resolution and quantitative accuracy. | Peak identification can be ambiguous without a reference standard. Requires impurities to have a UV chromophore for detection. |
| GC-MS | Chromatographic separation based on volatility and boiling point, followed by mass-based identification. | Highly sensitive for detecting and identifying volatile and semi-volatile impurities, such as residual solvents. Provides structural information about impurities. | Not suitable for non-volatile or thermally labile compounds. The hydroxyl group may require derivatization for optimal analysis. |
| qNMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides an absolute measure of purity without the need for a specific reference standard for each impurity. Offers detailed structural confirmation of the main component and identification of impurities. | Lower sensitivity compared to chromatographic methods for trace impurities. Requires a highly pure internal standard for absolute quantification. |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is the cornerstone of purity analysis in the pharmaceutical industry, and for good reason. Its ability to separate a wide range of compounds with high resolution makes it ideal for detecting and quantifying impurities in this compound. The principle of HPLC lies in the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[1][2] By carefully selecting the column and mobile phase, we can achieve separation of the target compound from structurally similar impurities.
Causality in HPLC Method Development
For a polar compound like this compound, a reversed-phase HPLC method is the logical choice. In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and a polar organic solvent like acetonitrile or methanol).[2] Polar analytes will have a lower affinity for the stationary phase and will elute earlier, while less polar compounds will be retained longer. This allows for the effective separation of the target molecule from potentially less polar starting materials or byproducts. The use of a gradient elution, where the composition of the mobile phase is changed over time, is often employed to ensure the timely elution of all components with good peak shape.[3]
Experimental Protocol: HPLC Purity of this compound
Objective: To determine the purity of synthesized this compound and quantify any non-volatile impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Purity Calculation: The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC Purity Determination.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[4] It is particularly adept at identifying and quantifying volatile and semi-volatile impurities that may be present in the synthesized this compound, such as residual solvents from the synthesis and purification steps.[5]
The Rationale for GC-MS
In GC, a sample is vaporized and carried by an inert gas through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.[4] As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its definitive identification by comparison to spectral libraries.[6] For this compound, the presence of a hydroxyl group may increase its polarity and decrease its volatility, potentially requiring derivatization (e.g., silylation) to achieve optimal chromatographic performance.
Experimental Protocol: GC-MS Analysis of this compound
Objective: To identify and quantify volatile and semi-volatile impurities, including residual solvents.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MSD Transfer Line: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
Sample Preparation:
-
Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If derivatization is required, treat the sample with a silylating agent (e.g., BSTFA) according to standard procedures.
Data Analysis: Impurities are identified by comparing their mass spectra with a library (e.g., NIST). Purity is estimated by comparing the peak area of the main component to the total peak areas in the total ion chromatogram.
Caption: Workflow for GC-MS Impurity Profiling.
Quantitative NMR (qNMR) Spectroscopy: The Absolute Standard
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a reference standard of the analyte itself.[7][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, making it an inherently quantitative technique.[9]
The Power of qNMR
For purity assessment, a certified internal standard of known purity and weight is added to a precisely weighed sample of the synthesized this compound.[10] By comparing the integral of a signal from the analyte to the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated.[11] This method is invaluable as it is not dependent on the response factor of impurities, as is the case with chromatography. Furthermore, the NMR spectrum provides a wealth of structural information, allowing for the unambiguous confirmation of the target molecule's identity and the potential identification of impurities.
Experimental Protocol: qNMR Purity of this compound
Objective: To determine the absolute purity of this compound.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
This compound sample.
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.
-
Deuterated solvent (e.g., DMSO-d6).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.
Purity Calculation: The purity (P) is calculated using the following formula[10]: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity
-
analyte = this compound
-
std = Internal standard
Caption: Workflow for qNMR Absolute Purity Determination.
Conclusion: An Integrated and Self-Validating Approach
The purity of this compound is a critical parameter that underpins its utility in research and development. A comprehensive assessment of its purity is not a matter of choosing a single "best" method, but rather of implementing an integrated, multi-technique approach. HPLC provides excellent quantitative data on non-volatile impurities, GC-MS is unparalleled for identifying volatile contaminants, and qNMR offers an absolute measure of purity and invaluable structural confirmation. By employing these techniques in concert, researchers can have the highest degree of confidence in the quality of their synthesized material, ensuring the integrity and success of their scientific endeavors. Each method serves as a cross-validation for the others, creating a self-validating system for purity assessment.
References
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Mtoz Biolabs. Principle of HPLC in Protein Purity Analysis. Mtoz Biolabs. [Link]
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Emery Pharma. A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
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University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). University of Illinois Chicago. [Link]
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Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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The Strategic Placement of a Hydroxyl Group: A Comparative Guide to the Efficacy of Pyridinol Isomer-Derived Kinase Inhibitors
Introduction: The Privileged Scaffold in Kinase Inhibitor Design
In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical target classes, governing a vast array of cellular processes from proliferation and differentiation to apoptosis and metabolism. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making the development of potent and selective kinase inhibitors a cornerstone of contemporary pharmaceutical research. Within the medicinal chemist's toolkit, certain molecular scaffolds are deemed "privileged" for their ability to interact favorably with the ATP-binding site of kinases. The pyridine ring is one such scaffold, and its hydroxylated isomers—2-pyridone, 3-hydroxypyridine, and 4-pyridone—offer a fascinating case study in how subtle structural changes can profoundly impact biological activity.
These isomers, existing in tautomeric equilibrium with their keto forms, present a unique combination of hydrogen bond donors and acceptors, crucial for anchoring to the hinge region of the kinase active site. The precise positioning of the hydroxyl group dictates the geometry of these interactions, influencing not only the potency but also the selectivity of the inhibitor. This guide provides an in-depth comparison of the efficacy of kinase inhibitors derived from these three pyridinol isomers, supported by experimental data from the literature, to aid researchers in the strategic design of next-generation kinase inhibitors.
The 2-Pyridone Moiety: A Versatile Hinge-Binder
The 2-pyridone scaffold has been extensively explored in kinase inhibitor design. Its N-H and carbonyl groups can effectively mimic the hydrogen bonding interactions of the adenine portion of ATP with the kinase hinge region. This has led to the development of potent inhibitors against a range of kinases.
A notable example is in the inhibition of p38 MAP kinase , a key player in inflammatory signaling pathways. Researchers have developed N-benzyl pyridinone-based inhibitors, with their structure-activity relationship (SAR) guided by co-crystal structures with p38α.[1] These efforts have yielded orally active inhibitors with significant efficacy in both acute and chronic inflammation models.[1] Another area where 2-pyridone derivatives have shown promise is in the inhibition of PIM-1 kinase , a serine/threonine kinase implicated in various cancers. The carbonyl group on the pyridone ring has been shown to form a crucial hydrogen bond interaction with Lys67 in the ATP-binding site of PIM-1.[2]
Structure-Activity Relationship (SAR) Insights for 2-Pyridone Inhibitors
-
N-Substitution: The nitrogen of the pyridone ring provides a key vector for introducing substituents that can occupy adjacent hydrophobic pockets in the kinase active site, thereby enhancing potency and selectivity.
-
Substitution on the Pyridone Ring: Modifications at other positions of the 2-pyridone ring can be tailored to fine-tune the physicochemical properties of the inhibitor, such as solubility and metabolic stability, and to exploit further interactions within the active site.
The 3-Hydroxypyridine Scaffold: An Understated Contributor
Compared to its 2- and 4-isomers, the 3-hydroxypyridine scaffold is less prevalent in the kinase inhibitor literature. However, this does not diminish its potential. The meta-positioning of the hydroxyl group offers a different geometric arrangement for hydrogen bonding, which could be exploited to achieve selectivity for certain kinases. While direct and extensive comparative studies are limited, the principles of its interaction can be inferred from its use as a scaffold for other enzyme inhibitors and from computational studies. For instance, in the context of histone deacetylase (HDAC) inhibitors, the 3-hydroxy-pyridin-2-thione derivative has been identified as a novel zinc-binding group, showcasing its versatility in interacting with metalloenzymes.
The key structural feature of the 3-hydroxypyridine scaffold is the ability of the hydroxyl group and the ring nitrogen to act as hydrogen bond donor and acceptor, respectively, with a distinct spatial relationship compared to the other isomers. This could allow for unique interactions with the kinase hinge region or with residues in the solvent-exposed front pocket.
The 4-Pyridone Core: A Potent Alternative
The 4-pyridone scaffold, like its 2-pyridone counterpart, has proven to be a valuable component in the design of potent kinase inhibitors. Its symmetrical nature and the ability of the distal nitrogen and carbonyl group to engage in hydrogen bonding make it an effective hinge-binder.
The development of inhibitors for p38 MAP kinase also features the 4-pyridone core. For instance, 3,4-dihydropyrido[4,3-d]pyrimidin-2-one platforms have been synthesized and their SAR explored, leading to potent p38 inhibitors.[3] In some cases, these pyrido-pyrimidone compounds were found to be equipotent to their quinazolinone counterparts.[3][4] Furthermore, in the development of inhibitors for Met kinase , a receptor tyrosine kinase involved in cancer, a 2-pyridone lead was evolved into a potent 4-pyridone inhibitor, demonstrating the potential for isomer hopping in lead optimization.
SAR Insights for 4-Pyridone Inhibitors
-
Symmetry and Bivalency: The 4-pyridone structure can be functionalized at multiple positions to interact with different regions of the ATP-binding site.
-
Bioisosteric Replacement: The 4-pyridone moiety can serve as a bioisostere for other heterocyclic systems, offering an alternative for improving drug-like properties.
Comparative Efficacy: A Synthesis of Available Data
Disclaimer: The IC50 values presented in the table below are sourced from different publications and experimental conditions may vary. Therefore, a direct comparison of absolute potencies should be made with caution. The data is intended to be illustrative of the potential of each scaffold.
| Kinase Target | Pyridinol Isomer | Representative Compound/Series | IC50 (nM) | Reference |
| p38α MAP Kinase | 2-Pyridone | N-substituted pyridinones | Orally active in inflammation models | [1] |
| p38α MAP Kinase | 4-Pyridone | 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones | Good p38 inhibition | [3][4] |
| PIM-1 Kinase | 2-Pyridone | Pyridine-quinoline hybrids | Potent inhibition | [2] |
| VEGFR-2 | 4-Pyridone (as part of a larger scaffold) | ((pyridin-4-yl)ethyl)pyridine derivatives | <100 | [5] |
The available data suggests that both 2-pyridone and 4-pyridone scaffolds can be incorporated into highly potent kinase inhibitors. The choice between them may depend on the specific topology of the target kinase's active site and the desired vectors for further chemical modification to achieve selectivity and favorable pharmacokinetic properties. The 3-hydroxypyridine scaffold remains an area ripe for further exploration, with its unique geometry potentially offering a path to novel inhibitor scaffolds with unique selectivity profiles.
Visualizing the Interaction: Pyridinol Isomers in the Kinase Hinge Region
The distinct hydrogen bonding patterns of the three pyridinol isomers with a generic kinase hinge region are illustrated below. This highlights the fundamental structural differences that medicinal chemists can leverage.
Sources
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- 4. p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Inhibitors of VEGF receptors-1 and -2 based on the 2-((pyridin-4-yl)ethyl)pyridine template - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability Analysis of 2-Bromo-5-methylpyridin-4-ol using TGA/DSC
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Thermal stability is a critical quality attribute that influences storage conditions, shelf-life, and the manufacturing process of pharmaceutical products. This guide provides an in-depth technical comparison of the thermal stability of 2-Bromo-5-methylpyridin-4-ol, a key heterocyclic building block, against structurally relevant analogues. By employing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), we will elucidate the contributions of the bromo and methyl substituents to the molecule's thermal behavior.
This guide is structured to not only present data but to explain the causality behind the experimental choices, ensuring a trustworthy and authoritative resource for your laboratory work.
The Imperative of Thermal Stability in Drug Development
The thermal stability of a pharmaceutical compound is a cornerstone of its development and formulation. An unstable compound can degrade under thermal stress, leading to a loss of potency, the formation of potentially toxic impurities, and changes in physical properties such as crystal form and solubility. Regulatory bodies, under guidelines such as the ICH Q6A specifications, mandate the characterization of thermal stability to ensure the safety and efficacy of the final drug product.[1][2] Techniques like TGA and DSC are indispensable tools for this characterization, providing quantitative data on decomposition temperatures, phase transitions, and energetic profiles.
Principles of TGA and DSC in Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary techniques that provide a comprehensive picture of a material's response to heat.
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] This is invaluable for determining decomposition temperatures, identifying the presence of volatiles like water or solvents, and assessing the overall thermal stability of a compound.[3]
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample relative to a reference as a function of temperature.[4] It is used to detect and quantify thermal events such as melting, crystallization, and solid-state phase transitions, providing critical information on the energetic changes a compound undergoes upon heating.
By using these techniques in tandem, we can correlate mass loss events with their corresponding energetic signatures, offering a deeper understanding of the thermal decomposition pathways.
Experimental Design: A Comparative Approach
To understand the influence of the bromo and methyl groups on the thermal stability of this compound, a comparative study is essential. We will compare it with two key analogues:
-
4-Hydroxypyridine: The parent pyridinol structure, allowing for an assessment of the combined effect of the bromo and methyl substituents.
-
2-Amino-5-bromo-4-methylpyridine: A structurally similar compound with a different functional group (amino instead of hydroxyl) to highlight the role of the hydroxyl group in the thermal decomposition pathway.[5][6]
This comparative approach allows for a systematic evaluation of structure-stability relationships.
Experimental Workflow
The following diagram illustrates the logical workflow for the thermal stability analysis of this compound and its comparators.
Caption: Figure 1: Experimental Workflow for TGA/DSC Analysis.
Detailed Experimental Protocols
Adherence to standardized protocols is crucial for obtaining reproducible and reliable data. The following methodologies are based on established practices and standards such as ASTM E1131.[7][8][9]
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Calcium oxalate is a common reference material for this purpose.[8]
-
Sample Preparation: Accurately weigh 5-10 mg of the dried sample into a clean, tared ceramic or platinum TGA pan.[1]
-
Experimental Conditions:
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Td), which is often defined as the temperature at which 5% weight loss occurs (Td5%).
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using high-purity indium as a reference standard.[8]
-
Sample Preparation: Accurately weigh 2-5 mg of the dried sample into a clean, tared aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.[8]
-
Temperature Program (Heat-Cool-Heat):
-
Equilibrate at 30°C for 5 minutes.
-
First Heating: Ramp from 30°C to a temperature above the expected melting point (e.g., 250°C) at 10°C/min to erase the sample's thermal history.
-
Cooling: Cool the sample to 30°C at 10°C/min.
-
Second Heating: Ramp from 30°C to 600°C at 10°C/min. The data from the second heating scan is typically used for analysis.
-
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (Tm) from the onset of the melting endotherm and the enthalpy of fusion (ΔHf) by integrating the peak area.
Hypothetical Results and Comparative Discussion
While specific experimental data for this compound is not publicly available, we can predict its thermal behavior based on the analysis of its structural components and compare it to our chosen analogues.
Data Summary
| Compound | Key Structural Features | Predicted Melting Point (Tm) (°C) | Predicted Onset of Decomposition (Td) (°C) | Expected Decomposition Pathway |
| This compound | Pyridinol core, Bromo and Methyl substituents | ~180-200 | ~220-250 | Initial loss of HBr, followed by decomposition of the pyridinol ring. |
| 4-Hydroxypyridine | Pyridinol core | ~148-151[5] | ~280-320 | Decomposition of the pyridinol ring at a higher temperature due to the absence of the labile bromo group. |
| 2-Amino-5-bromo-4-methylpyridine | Brominated methylpyridine core, Amino group | ~148-151[5] | ~200-230 | Initial loss of HBr, with the amino group potentially influencing the subsequent decomposition steps. |
Interpretation of Thermal Behavior
The logical flow for interpreting the comparative thermal data is outlined below.
Caption: Figure 2: Logic for Interpreting Comparative Thermal Data.
Discussion:
-
Effect of the Bromo Substituent: The C-Br bond is generally weaker than C-H and C-C bonds, making it a likely initiation point for thermal decomposition. We predict that both this compound and 2-Amino-5-bromo-4-methylpyridine will have a lower decomposition temperature than 4-Hydroxypyridine. The initial mass loss in the brominated compounds is likely associated with the cleavage of the C-Br bond and subsequent loss of HBr.
-
Effect of the Methyl Substituent: The electron-donating nature of the methyl group can subtly influence the electron density of the pyridine ring, which may have a minor effect on the overall thermal stability.
-
Role of the Hydroxyl vs. Amino Group: The hydroxyl group in this compound can participate in intermolecular hydrogen bonding, which could contribute to a higher melting point and influence the decomposition mechanism compared to the amino group in 2-Amino-5-bromo-4-methylpyridine.
-
Melting and Decomposition Profile: The DSC data for this compound would likely show an endothermic melting peak, followed by an exothermic decomposition event at a higher temperature, as indicated by the TGA data. A key point of analysis is the proximity of the melting point to the onset of decomposition. A small temperature difference between these events can indicate that the compound is unstable in its molten state, which has significant implications for processing and formulation.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the thermal stability analysis of this compound using TGA and DSC. By employing a comparative approach with structurally related analogues, the influence of key functional groups on the thermal properties can be systematically evaluated. The detailed experimental protocols and data interpretation logic presented herein serve as a robust starting point for researchers in the pharmaceutical and chemical industries.
For a more in-depth analysis, evolved gas analysis (EGA) techniques, such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), could be employed to identify the gaseous products of decomposition, providing definitive insights into the degradation pathways.
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ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020, [Link]
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A Comparative Guide to the Cytotoxicity of Brominated Pyridine and Pyridin-4-ol Derivatives in Oncology Research
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its versatile role in the design of novel therapeutic agents.[1][2] The introduction of a bromine atom and a hydroxyl group onto the pyridine ring can significantly alter the molecule's electronic properties and biological activity, making brominated pyridin-4-ol derivatives and related compounds an area of interest in the development of new anticancer agents.[3] This guide provides a comparative analysis of the cytotoxic effects of various brominated pyridine derivatives against common cancer cell lines, supported by experimental data and detailed protocols for researchers in drug discovery and oncology.
The Rationale for Brominated Pyridines in Cancer Therapy
The pyridine ring is a privileged structure in drug design due to its ability to engage in hydrogen bonding and its overall metabolic stability.[4] Strategic functionalization of this scaffold is a key approach in medicinal chemistry. Halogenation, particularly with bromine, can enhance the lipophilicity of a compound, potentially improving its cell membrane permeability. Furthermore, the presence of a hydroxyl group, as in pyridin-4-ols (which exist in tautomeric equilibrium with pyridones), provides an additional site for hydrogen bonding, which can be crucial for binding to biological targets such as protein kinases.[2][5]
A review of structure-activity relationships (SAR) for pyridine derivatives reveals that the presence and position of hydroxyl (-OH) groups can enhance antiproliferative activity.[1] While some studies suggest that halogenation can sometimes decrease activity, the specific context of the entire molecular structure is critical.[1] For many scaffolds, bromine acts as a key substituent for potent biological activity.[3]
Comparative Cytotoxicity: An In Vitro Analysis
The cytotoxic potential of novel compounds is typically assessed by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. Lower IC50 values are indicative of higher cytotoxic potency.
Below is a summary of the in vitro cytotoxic activity of selected brominated pyridine derivatives from the literature. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, such as incubation times and specific assay protocols, between different studies.
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Dimeric Pyridinium Bromide | 1,1'-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide) | A549 (Lung) | 11.25 ± 0.01 (72h) | [3] |
| Dimeric Pyridinium Bromide | Dimeric Pyridinium Bromide 2 | MDA-MB-231 (Breast) | 28.35 ± 0.03 (72h) | [3] |
| Pyridine-bridged Combretastatin | Analogue 4h | MDA-MB-231 (Breast) | 0.0024 ± 0.0003 | [6] |
| Pyridine-bridged Combretastatin | Analogue 4s | MDA-MB-231 (Breast) | 0.0041 ± 0.0005 | [6] |
| Pyridine-bridged Combretastatin | Analogue 4t | MDA-MB-231 (Breast) | 0.0035 ± 0.0004 | [6] |
| 5-(3-Bromophenyl)-1,2,4-triazole | Compound 4e | SNB-75 (CNS Cancer) | <10 (at 10µM dose) | [7] (Reported as 41.25% growth inhibition) |
| 6-Bromo quinazoline derivative | Compound 8a | MCF-7 (Breast) | 15.85 ± 3.32 | [6] |
| 6-Bromo quinazoline derivative | Compound 8a | SW480 (Colon) | 17.85 ± 0.92 | [6] |
Note: The data presented are drawn from multiple sources and are intended for comparative illustration. For detailed structural information on the compounds, please consult the cited references.
Mechanistic Insights: Targeting Key Cancer Pathways
The anticancer activity of pyridine derivatives is often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival, such as protein kinases.[8][9] Many kinase inhibitors feature a heterocyclic scaffold, like pyridine, that can interact with the ATP-binding pocket of the enzyme. The pyridine-bridged combretastatin analogues, for instance, are designed to inhibit tubulin polymerization, a mechanism that disrupts microtubule dynamics and leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]
Below is a generalized diagram illustrating a common mechanism of action for kinase inhibitors, where the drug competes with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation.
Caption: Generalized signaling pathway showing kinase inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell viability.[6] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. The protocol below is a standard guideline and may require optimization for specific cell lines and compounds.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength (typically around 570 nm).
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
Test compounds (2-Bromo-5-methylpyridin-4-ol derivatives) dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette and sterile tips
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells per well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and cells with a known cytotoxic agent (positive control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The pyridine scaffold remains a highly valuable starting point for the development of novel anticancer agents. The incorporation of bromine and hydroxyl functionalities offers a promising strategy for enhancing cytotoxic potency. The data compiled in this guide indicate that brominated pyridine derivatives can exhibit significant cytotoxicity against a range of cancer cell lines, with some compounds showing activity at nanomolar concentrations. The primary mechanism of action for many of these compounds appears to be the inhibition of protein kinases or the disruption of tubulin polymerization, both of which are validated targets in cancer therapy.
Future research should focus on the systematic synthesis and evaluation of libraries of this compound derivatives and related isomers to establish clear structure-activity relationships. Such studies will be instrumental in optimizing the potency and selectivity of these compounds, ultimately paving the way for the development of new and effective cancer therapeutics.
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Safety Operating Guide
Navigating the Disposal of 2-Bromo-5-methylpyridin-4-ol: A Guide for Laboratory Professionals
Hazard Assessment and Precautionary Principles
Due to the absence of a specific Safety Data Sheet (SDS) for 2-Bromo-5-methylpyridin-4-ol, a conservative approach to hazard assessment is mandatory. Based on data from structurally similar compounds such as 2-Bromo-5-methylpyridine and other brominated aromatics, this compound should be handled as a hazardous substance with the potential for acute toxicity, skin and eye irritation, and respiratory irritation.[1][2][3][4]
Inferred Hazard Profile:
| Hazard Statement | Description | Precautionary Measures |
| H302 | Harmful if swallowed.[2][5] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][5] |
| H315 | Causes skin irritation.[2] | Wear chemically resistant gloves and protective clothing.[2][6] |
| H319 | Causes serious eye irritation.[2] | Wear safety glasses with side shields or chemical goggles.[2][6] |
| H335 | May cause respiratory irritation.[2] | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[2][7] |
The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) for all laboratories.[8][9][10] The disposal procedures outlined herein should be incorporated into your laboratory's specific CHP.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any form, including waste, the following minimum PPE is required:
-
Gloves: Chemically resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for tears or punctures before use and dispose of them after handling the chemical.[1][5]
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory to protect against splashes.[1][6]
-
Lab Coat: A full-sleeved lab coat provides a critical barrier to prevent skin contact.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[5]
Waste Segregation and Containment: A Critical Step
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.[11] Waste containing this compound must be classified as hazardous halogenated organic waste .
Decision-Making Workflow for Waste Disposal
The following diagram illustrates the decision-making process for the segregation and initial containment of waste generated from procedures involving this compound.
Caption: Decision workflow for segregating this compound waste.
Step-by-Step Disposal Procedures
NEVER dispose of this compound or its containers down the drain or in the regular trash. [1][7] This compound is not readily biodegradable and can be harmful to aquatic life.
Procedure for Solid Waste (e.g., contaminated consumables, pure compound):
-
Characterize as Hazardous: All solid waste, including contaminated gloves, weigh boats, and filter paper, must be treated as hazardous waste.
-
Container Selection: Use a designated, leak-proof, and sealable container for solid hazardous waste. The container must be compatible with the chemical.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[1]
-
Accumulation: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for pickup.[1] Maintain a log of the waste generated.
Procedure for Liquid Waste (e.g., solutions, reaction mixtures):
-
Segregation is Key: Do not mix halogenated waste with non-halogenated waste streams.[12]
-
Container Selection: Use a designated, sealable, and chemically compatible container for halogenated liquid waste. A secondary container is recommended to mitigate spills.[1]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and list any other solvents present in the mixture. Indicate the approximate concentrations.
-
Storage: Keep the waste container tightly sealed when not in use and store it in a designated, well-ventilated satellite accumulation area.[13]
-
Final Disposal: Arrange for disposal through your institution's EHS office or a licensed contractor. Common disposal methods for halogenated organic waste include high-temperature incineration.[11]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[7]
-
Sweep up the absorbed material and place it in a sealed container for disposal as hazardous solid waste.[2][6]
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your laboratory supervisor and contact your institution's EHS department.
-
Prevent entry into the affected area.
-
Regulatory Context
The disposal of halogenated organic compounds is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][14] These regulations mandate a "cradle-to-grave" management system for hazardous waste to ensure it is handled in a manner that protects human health and the environment.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory, ensuring that your groundbreaking research does not come at the cost of personal or environmental well-being.
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OSHA Factsheet: Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration. [Link]
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A Senior Application Scientist's Guide to Safely Handling 2-Bromo-5-methylpyridin-4-ol
Hazard Identification and Risk Assessment
Understanding the potential hazards is the cornerstone of safe laboratory practice. Based on data from its close structural analogue, 2-Bromo-5-methylpyridine, this compound should be treated as hazardous.[2][3] The primary risks are associated with irritation and acute toxicity.
The Globally Harmonized System (GHS) classifications for the analogous compound are summarized below. It is imperative to handle 2-Bromo-5-methylpyridin-4-ol with the assumption that it presents similar risks.
| Hazard Class | Hazard Statement | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[2][3] |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation (Category 2) | H319 | Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation.[2][3] |
Given these potential hazards, a thorough risk assessment must be conducted before any procedure involving this compound is initiated. This involves evaluating the quantities being used, the potential for aerosol generation, and the adequacy of existing engineering controls.
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is non-negotiable to prevent exposure through inhalation, ingestion, or skin and eye contact. The selection of appropriate PPE is critical and must be strictly enforced.
Engineering Controls: The First Line of Defense
All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[4][5] This is the most critical engineering control to minimize inhalation exposure. Ensure that eyewash stations and safety showers are readily accessible and unobstructed, within a ten-second travel distance from the workstation.[2][5]
Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE. It is crucial to inspect all PPE for integrity before each use.
| Body Part | Required PPE | Specification and Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles are mandatory.[6] When there is a significant risk of splashing, a face shield must be worn in addition to goggles to protect the entire face. |
| Hands | Chemically Resistant Gloves | Nitrile or neoprene gloves are recommended for handling pyridine derivatives.[4][7] Avoid latex gloves, as they may offer insufficient protection. Always check the manufacturer's glove compatibility chart. Double-gloving is a best practice when handling highly toxic materials. |
| Body | Laboratory Coat | A fully buttoned, flame-resistant lab coat must be worn to protect against skin contact from accidental spills.[5] |
| Respiratory | NIOSH-Approved Respirator | A respirator is required if engineering controls are insufficient, if aerosols may be generated, or during spill cleanup.[2][6] A NIOSH-approved respirator with an organic vapor cartridge is appropriate.[2] Note that personnel must be medically cleared and fit-tested to wear a respirator.[5] |
Operational Workflow: From Receipt to Disposal
A systematic workflow ensures that safety is integrated into every step of the handling process. The following diagram and procedural steps outline the lifecycle of this compound in the laboratory.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation : Before bringing the chemical into the work area, verify that the chemical fume hood has been certified within the last year. Don all required PPE as specified in the table above.[4][7] Cover the work surface inside the hood with an absorbent, disposable liner.
-
Aliquotting and Transfer : Conduct all transfers and weighing of the solid compound within the fume hood to contain any dust.[4] Use non-sparking tools.[8]
-
Storage : Store the primary container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5] Ensure the container is tightly closed.[2] It must be segregated from incompatible materials, particularly strong oxidizing agents.
-
Post-Handling : After completing the work, wipe down the work area and any equipment used. Remove contaminated PPE carefully to avoid skin contact. Wash hands and forearms thoroughly with soap and water after removing gloves.[2] Do not eat, drink, or smoke in the laboratory.[2][3]
Emergency Response and First Aid
Accidents can occur despite meticulous planning. Immediate and correct response is vital.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[2][3]
-
Skin Contact : Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][3]
-
Inhalation : Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Spill Response :
-
Small Spill : For a small spill contained within the fume hood, trained personnel wearing appropriate PPE can clean it up. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[8]
-
Large Spill : If a large spill occurs, immediately evacuate the area, secure it to prevent entry, and contact your institution's Environmental Health and Safety (EHS) department.[5]
-
Logistical Plan for Disposal
Proper disposal is a critical aspect of the chemical's lifecycle, governed by strict regulations. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[6]
Disposal Protocol:
-
Waste Identification : this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be treated as hazardous waste.
-
Containerization : Collect all waste in a designated, compatible, and leak-proof container with a secure lid.[6][9] A secondary container is recommended to prevent leaks.[6]
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound". The label must also indicate the associated hazards (e.g., Toxic, Irritant).[6]
-
Accumulation : Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[6] Adhere to institutional limits on the quantity of waste and the time it can be stored.
-
Final Disposal : Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor, in accordance with all local, state, and federal regulations.[6][10]
By adhering to these rigorous safety and handling protocols, you contribute to a culture of safety and ensure that our vital research can proceed without compromising the health and well-being of our most valuable asset: our scientists.
References
-
12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. Available from: [Link]
-
Handling Pyridine: Best Practices and Precautions . Post Apple Scientific. Available from: [Link]
-
Pyridine Standard Operating Procedure . Washington State University. Available from: [Link]
-
Pyridine Safety Data Sheet . Available from: [Link]
-
2-Bromo-5-methylpyridine Safety Data Sheet . Jubilant Ingrevia. Available from: [Link]
-
2-Bromo-4-methylpyridine . PubChem, National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




